N1-Methyl-5-methyl ara-uridine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C11H16N2O6 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7+,8?,10-/m1/s1 |
Clave InChI |
WLDUADFFHKCTHT-KIUGWDQWSA-N |
SMILES isomérico |
CC1=CN(C(=O)N(C1=O)C)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES canónico |
CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of N1-Methyl-5-methyl ara-uridine
Disclaimer: As of late 2025, detailed experimental studies on the specific mechanism of action of N1-Methyl-5-methyl ara-uridine are not extensively available in peer-reviewed literature. This guide, therefore, presents a plausible mechanism of action inferred from its structural components and the well-documented activities of related nucleoside analogs, particularly arabinosyl nucleosides and methylated uridine (B1682114) derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a foundational hypothesis for further investigation.
Introduction
This compound is a synthetic pyrimidine (B1678525) nucleoside analog. Its structure combines three key modifications to the standard uridine nucleoside: an arabinose sugar instead of ribose, a methyl group at the N1 position of the uracil (B121893) base, and a methyl group at the C5 position of the uracil base. These modifications suggest that this compound likely acts as an antimetabolite, interfering with nucleic acid synthesis and metabolism. Its potential as an anticancer or antiviral agent is predicated on the unique biochemical consequences of these structural alterations. This document outlines the proposed multi-faceted mechanism of action of this compound.
Proposed Mechanism of Action
The mechanism of action for this compound is likely multifaceted, primarily revolving around its role as a fraudulent nucleoside that disrupts cellular processes involving nucleic acids. The proposed mechanism can be broken down into several key stages: cellular uptake and activation, and subsequent inhibition of DNA and RNA synthesis, and potential disruption of RNA function.
2.1 Cellular Uptake and Metabolic Activation
Like many nucleoside analogs, this compound is expected to be a prodrug that requires intracellular phosphorylation to become active.
-
Transport into the Cell: The compound likely enters the cell via nucleoside transporters.
-
Phosphorylation Cascade: Once inside the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally its active triphosphate form, this compound triphosphate (N1M5Mara-UTP).
2.2 Inhibition of DNA Synthesis
The primary cytotoxic effect of arabinosyl nucleosides is the inhibition of DNA synthesis.[1][2][3][4][5][6]
-
Competitive Inhibition of DNA Polymerases: The active triphosphate form, N1M5Mara-UTP, structurally mimics deoxythymidine triphosphate (dTTP) due to the 5-methyl group on the uracil base (making it an analog of thymidine). It can competitively inhibit DNA polymerases.
-
Chain Termination: If incorporated into a growing DNA strand, the arabinose sugar's 2'-hydroxyl group is in a trans position relative to the 3'-hydroxyl group. This stereochemistry creates steric hindrance within the DNA double helix, preventing the proper alignment of the next incoming deoxynucleoside triphosphate and effectively terminating DNA chain elongation.[1][6]
2.3 Disruption of RNA Synthesis and Function
Given its structure as a uridine analog, N1M5Mara-UTP could also be a substrate for RNA polymerases.
-
Inhibition of RNA Polymerases: The triphosphate form may act as a competitive inhibitor of RNA polymerases, competing with uridine triphosphate (UTP) and 5-methyluridine (B1664183) triphosphate (m5UTP).
-
Incorporation into RNA and Disrupted Base Pairing: If incorporated into RNA, the N1-methylation of the uracil base would prevent standard Watson-Crick base pairing with adenosine, as the N1 position is a key hydrogen bond donor. This would likely disrupt RNA secondary structure and its interactions with proteins and other nucleic acids.
Quantitative Data on Related Compounds
Specific quantitative data for this compound is not available. The following tables provide data for related arabinosyl nucleosides and methylated uridines to serve as a reference for expected potency and behavior.
Table 1: Antiviral and Cytotoxic Activities of Selected Arabinosyl Nucleosides
| Compound | Virus/Cell Line | IC50 / EC50 (µM) | Reference Compound |
| Cytarabine (Ara-C) | L1210 Leukemia Cells | 0.1 | - |
| Vidarabine (Ara-A) | Herpes Simplex Virus-1 | 3.0 | Acyclovir |
| Arabinosylthymine (Ara-T) | Herpes Simplex Virus-1 | 5.0 | Acyclovir |
Table 2: Kinetic Parameters for Inhibition of DNA Polymerases by Arabinosyl Nucleoside Triphosphates
| Inhibitor (Triphosphate) | Enzyme | Ki (µM) | Substrate |
| Ara-CTP | Human DNA Polymerase α | 1.1 | dCTP |
| Ara-ATP | Human DNA Polymerase α | 0.8 | dATP |
| Ara-TTP | HSV-1 DNA Polymerase | 0.02 | dTTP |
Experimental Protocols
The following are proposed experimental protocols to investigate the mechanism of action of this compound.
4.1 Cell Proliferation and Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Plate cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using an MTT or PrestoBlue assay.
-
Calculate the IC50 value from the dose-response curve.
-
4.2 DNA Synthesis Inhibition Assay
-
Objective: To measure the effect of the compound on de novo DNA synthesis.
-
Methodology:
-
Culture cells in the presence of varying concentrations of this compound for 24 hours.
-
Pulse-label the cells with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 2 hours.
-
Fix and permeabilize the cells.
-
Detect EdU incorporation using a click chemistry-based fluorescent assay.
-
Analyze the fluorescence intensity by flow cytometry or high-content imaging.
-
4.3 In Vitro DNA Polymerase Inhibition Assay
-
Objective: To determine if the triphosphate form of the compound directly inhibits DNA polymerase activity.
-
Methodology:
-
Synthesize this compound triphosphate (N1M5Mara-UTP).
-
Set up a DNA polymerase reaction using a template-primer, recombinant human DNA polymerase, and dNTPs (including a labeled dNTP).
-
Add varying concentrations of N1M5Mara-UTP to the reaction.
-
Measure the incorporation of the labeled dNTP to determine the level of DNA synthesis and calculate the IC50 for polymerase inhibition.
-
Visualizations
5.1 Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound.
Caption: Workflow for DNA synthesis inhibition assay.
Conclusion
This compound is a rationally designed nucleoside analog with the potential for significant antimetabolite activity. Based on its constituent parts, its primary mechanism of action is likely the inhibition of DNA synthesis via chain termination, a hallmark of arabinosyl nucleosides. Furthermore, its unique N1-methylated base suggests a secondary mechanism involving the disruption of RNA function. The proposed mechanisms and experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound's therapeutic potential. Further research is necessary to validate these hypotheses and to fully elucidate the biochemical pathways affected by this compound.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytarabine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Function of N1-Methyl-5-methyl ara-uridine: An Overview
A scarcity of detailed public data currently limits a comprehensive understanding of N1-Methyl-5-methyl ara-uridine's specific functions and mechanisms. This nucleoside analog is broadly categorized as a purine (B94841) nucleoside analog with potential applications in oncology, likely functioning as an anti-metabolite. However, a thorough review of available scientific literature does not yield the specific quantitative data, detailed experimental protocols, or well-defined signaling pathways required for an in-depth technical guide.
General Classification and Postulated Mechanism
This compound is identified as a nucleoside derivative that may be involved in cell cycle checkpoints and DNA damage repair pathways.[1] As a nucleoside analog, its primary mechanism is expected to involve the inhibition of DNA synthesis and the induction of apoptosis, which are characteristic features of this class of compounds used in anticancer research.[2] The structural similarity to natural nucleosides allows such analogs to be incorporated into cellular metabolic pathways, where they can interfere with the replication and proliferation of rapidly dividing cells, such as cancer cells.
Comparison with a Well-Characterized Analog: N1-Methylpseudouridine (m1Ψ)
In contrast to the limited information on this compound, a related modified nucleoside, N1-methylpseudouridine (m1Ψ), has been extensively studied, particularly in the context of mRNA-based therapeutics and vaccines.[3][4] The primary functions of m1Ψ include:
-
Reducing Immunogenicity: Incorporation of m1Ψ into mRNA molecules helps to evade the innate immune response that would typically be triggered by foreign RNA.[3][5]
-
Enhancing mRNA Stability: The modification increases the lifespan of the mRNA molecule within the cell by making it more resistant to degradation by enzymes.[3][4]
-
Improving Translational Efficiency: m1Ψ-modified mRNA is translated into protein more efficiently, leading to higher protein expression.[6][7][8] This is achieved, in part, by increasing ribosome density on the mRNA.[7][8]
The stark difference in the volume of available research between this compound and N1-methylpseudouridine highlights the nascent stage of investigation for the former. While both are modified nucleosides, their specific biological effects are likely to be distinct due to their structural differences.
Future Research Directions
To elucidate the function of this compound, further research is required. Key areas of investigation would include:
-
In vitro studies: Assessing its inhibitory effects on various cancer cell lines to determine its potency and spectrum of activity.
-
Mechanism of action studies: Investigating its specific molecular targets, such as DNA polymerases or other enzymes involved in nucleotide metabolism.
-
Signaling pathway analysis: Determining the precise cellular pathways that are modulated by this compound, leading to cell cycle arrest and apoptosis.
Without such dedicated research, a detailed technical guide on the function of this compound remains speculative. The scientific community awaits further publications to fully understand the therapeutic potential of this compound.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. Synthesis and biological activity of 5-phenylselenenyl-substituted pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo- and arabino-pyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Proposed Synthesis of N1-Methyl-5-methyl ara-uridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N1-Methyl-5-methyl ara-uridine is not a widely documented molecule in scientific literature. As such, this guide presents a proposed synthetic pathway based on established chemical methodologies for the synthesis of related nucleoside analogs. The experimental protocols provided are derived from literature on similar transformations and may require optimization for the specific synthesis of the target compound.
Introduction
Modified nucleosides are fundamental to the development of novel therapeutics, including antiviral and anticancer agents. The structural modification of the nucleobase and the sugar moiety can significantly impact the biological activity, metabolic stability, and selectivity of these compounds. This guide outlines a potential synthetic route to this compound, a novel nucleoside analog characterized by an arabinose sugar and a doubly methylated uracil (B121893) base. The arabinose configuration, with the 2'-hydroxyl group in the opposite stereochemistry to that of ribose, is a key feature of several clinically important antiviral and anticancer drugs.[1] The methylation at the N1 and C5 positions of the uracil base is anticipated to further modulate its biological properties.
This document provides a detailed, step-by-step proposed synthesis, including potential experimental protocols and structured data tables for clarity.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process commencing from the readily available starting material, uridine (B1682114). The pathway involves the epimerization of the sugar moiety to an arabinose configuration, followed by sequential methylation of the uracil base.
Caption: Proposed five-step synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of arabinofuranosyluridine (ara-Uridine)
This step involves the conversion of uridine to ara-uridine via a 2,2'-anhydrouridine intermediate. This method is a well-established procedure for the epimerization of the C2' hydroxyl group of ribonucleosides.[2]
Experimental Protocol (adapted from similar syntheses):
-
Anhydride Formation:
-
Suspend uridine in a suitable solvent such as diphenyl carbonate.
-
Add a catalytic amount of a suitable base (e.g., sodium bicarbonate).
-
Heat the mixture under reduced pressure to facilitate the removal of phenol.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and precipitate the 2,2'-anhydrouridine product by adding a non-polar solvent (e.g., ether).
-
Collect the precipitate by filtration and wash thoroughly.
-
-
Hydrolysis to ara-Uridine:
-
Dissolve the crude 2,2'-anhydrouridine in an aqueous basic solution (e.g., sodium hydroxide).
-
Heat the solution to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Crystallize the ara-uridine product from the solution.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
| Parameter | Value | Reference |
| Starting Material | Uridine | Commercially Available |
| Intermediate | 2,2'-Anhydrouridine | - |
| Product | arabinofuranosyluridine (ara-U) | - |
| Reported Yield | ~68% | [2] |
| Purification | Recrystallization | - |
Step 2: Protection of ara-Uridine Hydroxyl Groups
To achieve selective methylation of the uracil base, the hydroxyl groups of the arabinose sugar must be protected. Silyl (B83357) ethers are common protecting groups used in nucleoside chemistry due to their ease of introduction and removal.
Experimental Protocol (generalized):
-
Dissolve ara-uridine in a dry aprotic solvent (e.g., pyridine (B92270) or DMF).
-
Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in excess.
-
Add a catalyst, such as silver nitrate (B79036) or imidazole.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with methanol.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by silica (B1680970) gel chromatography.
| Parameter | Value |
| Starting Material | ara-Uridine |
| Protecting Agent | TBDMSCl |
| Product | 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-ara-uridine |
| Expected Yield | High |
| Purification | Silica Gel Chromatography |
Step 3: 5-Methylation of Protected ara-Uridine
The introduction of a methyl group at the C5 position of the uracil ring can be achieved through various methods. One common approach involves a one-carbon transfer agent.
Experimental Protocol (conceptual):
-
Dissolve the protected ara-uridine in a suitable dry solvent (e.g., THF).
-
Cool the solution in an ice bath.
-
Add a strong base, such as n-butyllithium, to deprotonate the C5 position.
-
Add a methylating agent, such as methyl iodide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash, dry, and purify the product by silica gel chromatography.
| Parameter | Value |
| Starting Material | Protected ara-Uridine |
| Methylating Agent | Methyl Iodide |
| Product | Protected 5-Methyl-ara-Uridine |
| Expected Yield | Moderate to High |
| Purification | Silica Gel Chromatography |
Step 4: N1-Methylation of Protected 5-Methyl-ara-Uridine
N1-alkylation of pyrimidine (B1678525) nucleosides can be achieved under various conditions. A method utilizing a base and an alkylating agent is proposed.
Experimental Protocol (adapted from pyrimidine alkylation methods): [3][4]
-
Dissolve the protected 5-methyl-ara-uridine in a dry aprotic solvent (e.g., acetonitrile (B52724) or DMF).
-
Add a base, such as cesium carbonate or potassium carbonate.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, filter off the base and evaporate the solvent.
-
Purify the crude product by silica gel chromatography.
| Parameter | Value |
| Starting Material | Protected 5-Methyl-ara-Uridine |
| Methylating Agent | Methyl Iodide or Dimethyl Sulfate |
| Base | Cesium Carbonate or Potassium Carbonate |
| Product | Protected N1,5-Dimethyl-ara-Uridine |
| Expected Yield | Good |
| Purification | Silica Gel Chromatography |
Step 5: Deprotection of N1,5-Dimethyl-ara-Uridine
The final step is the removal of the silyl protecting groups to yield the target molecule. Fluoride (B91410) ion sources are typically used for the cleavage of silyl ethers.
Experimental Protocol (standard procedure):
-
Dissolve the protected N1,5-dimethyl-ara-uridine in a solvent such as THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, evaporate the solvent.
-
Purify the final product by silica gel chromatography or recrystallization to obtain this compound.
| Parameter | Value |
| Starting Material | Protected N1,5-Dimethyl-ara-Uridine |
| Deprotecting Agent | Tetrabutylammonium fluoride (TBAF) |
| Product | This compound |
| Expected Yield | High |
| Purification | Silica Gel Chromatography or Recrystallization |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized compound.
Caption: Logical workflow for the synthesis, purification, and characterization.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound. While no direct discovery or synthesis of this specific compound has been reported in the literature, the outlined steps are based on well-established and reliable transformations in nucleoside chemistry. The successful synthesis of this compound would provide a novel molecular entity for investigation in drug discovery programs, particularly in the fields of virology and oncology. Researchers undertaking this synthesis should be prepared to optimize the reaction conditions at each step to achieve satisfactory yields and purity of the final compound.
References
Biological Activity of N1-Methyl-5-methyl ara-uridine: A Review of Available Data and Related Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical overview addresses the biological activity of the nucleoside analog, N1-Methyl-5-methyl ara-uridine. An extensive search of publicly available scientific literature reveals a significant scarcity of detailed studies on this specific compound. Consequently, this document summarizes the limited available information and provides context by examining the biological activities of closely related arabinofuranosyluracil (B3032727) derivatives.
This compound: Current Understanding
Biological Activity of Structurally Related Analogs
To provide a framework for potential research directions, this section details the biological activities of structurally similar compounds, which may offer insights into the potential properties of this compound.
2'-Fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) and its Isosteres
A closely related and more extensively studied compound is 2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU). FMAU is a potent antiviral and antitumor nucleoside.[2] Its C-nucleoside isostere, 1-Methyl-5-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (C-FMAU) , shares a similar structural backbone to this compound.
In tissue culture, C-FMAU has demonstrated inhibitory activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).[2] However, its potency was found to be approximately 10-fold less than that of FMAU.[2] Further in vivo studies in mice inoculated with HSV-1 or HSV-2 did not show significant antiviral activity for C-FMAU.[2]
FMAU has shown activity against mouse and human leukemic cells in culture and against mouse leukemias L1210, P388, and P815 in vivo.[3] Notably, FMAU, when administered intraperitoneally or orally, is highly active against lines of P815 and L1210 leukemias that have developed resistance to another common antileukemic drug, 1-β-D-arabinofuranosylcytosine (ara-C).[3] Biochemical studies in mouse leukemic cells have explored the effects of FMAU on DNA replication and the metabolism of other nucleosides.[4]
The data for these related compounds suggest that methylation at the N1 and 5-positions of an ara-uridine core, as seen in the target molecule, could be a strategy for developing novel antiviral or antitumor agents. However, extensive experimental validation is required.
Synthesis of a Related Analog: A General Workflow
Due to the lack of specific experimental protocols for this compound, a generalized workflow for the synthesis of the related compound, 1-Methyl-5-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (C-FMAU), is presented below. This provides an example of the chemical steps that might be involved in the synthesis of such nucleoside analogs.
Conclusion and Future Directions
The available scientific literature on the biological activity of this compound is limited, preventing an in-depth analysis at this time. The primary available information suggests its classification as a purine (B94841) nucleoside analog with potential antitumor properties based on the general activities of this compound class.
Insights from the study of related compounds like FMAU and C-FMAU indicate that arabinofuranosyluracil derivatives with substitutions at the N1 and 5-positions of the uracil (B121893) ring are a promising area for antiviral and anticancer drug discovery.
Future research on this compound should focus on:
-
In vitro screening: Assessing its cytotoxic effects against a panel of cancer cell lines and its inhibitory activity against various viruses.
-
Mechanism of action studies: Investigating its effects on DNA synthesis, apoptosis pathways, and viral replication machinery.
-
Comparative studies: Benchmarking its activity against established drugs like FMAU and ara-C.
The generation of such empirical data will be crucial to developing a comprehensive understanding of the biological activity of this compound and its potential as a therapeutic agent. Without such data, a detailed technical guide with quantitative analysis and specific experimental protocols cannot be compiled.
References
- 1. This compound | Polysil [polycil.co.uk]
- 2. Nucleosides. 146. 1-Methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil, the C-nucleoside isostere of the potent antiviral agent 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). Studies directed toward the synthesis of 2'-deoxy-2'-substituted arabino nucleosides. 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of 2-fluoro-5-methylarabinofuranosyluracil against mouse leukemias sensitive to and resistant to 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical effects of 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil and 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine in mouse leukemic cells sensitive and resistant to 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of N1-Methyl-5-methyl ara-uridine: A Preliminary Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methyl-5-methyl ara-uridine is a purine (B94841) nucleoside analog that has been identified for its potential antitumor properties.[1] While detailed peer-reviewed research on this specific compound remains limited in the public domain, preliminary information from suppliers of research chemicals suggests its activity against certain cancers. This document serves as a preliminary guide based on the currently available information.
Core Concepts: Mechanism of Action
According to available descriptions, this compound exhibits broad antitumor activity, particularly targeting indolent lymphoid malignancies.[1] The primary anticancer mechanisms are believed to involve:
-
Inhibition of DNA synthesis: As a nucleoside analog, it likely interferes with the replication of DNA in cancer cells, leading to cell cycle arrest and preventing proliferation.
-
Induction of apoptosis: The compound is suggested to trigger programmed cell death in malignant cells.[1]
Further research is necessary to elucidate the specific enzymes and signaling pathways targeted by this compound.
Data Presentation
At present, there is no publicly available quantitative data from in vitro or in vivo studies, such as IC50 values or tumor growth inhibition percentages, for this compound. Consequently, a structured table for comparative data analysis cannot be provided at this time.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are not yet published in scientific literature. The synthesis of related compounds, such as 2′-O-AECM-5-methyl pyrimidine (B1678525) phosphoramidites, has been described for oligonucleotide synthesis, but specific protocols for the biological evaluation of this compound are not available.
Visualizations
Due to the lack of detailed information on the signaling pathways and experimental workflows associated with this compound, the creation of specific Graphviz diagrams is not feasible. A generalized workflow for the initial screening of a novel antitumor compound is presented below for illustrative purposes.
Caption: Generalized workflow for preclinical antitumor drug discovery.
Conclusion
This compound is presented as a compound of interest in the biomedical sector with potential antitumor applications.[] However, the scientific community awaits detailed, peer-reviewed studies to substantiate these claims and to provide the in-depth technical information required for further drug development. The information currently available is primarily from commercial suppliers and lacks the scientific rigor of published research. Researchers interested in this compound are encouraged to initiate foundational studies to characterize its biological activity and mechanism of action.
References
The Role of N1-Methylpseudouridine in Therapeutic mRNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of messenger RNA (mRNA) therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has been largely enabled by foundational research into nucleoside modifications. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone modification, pivotal for enhancing the efficacy and safety of synthetic mRNA. This technical guide provides a comprehensive overview of the foundational research on m1Ψ, detailing its impact on mRNA translation and immunogenicity, key experimental methodologies, and the underlying molecular pathways.
Introduction: The Challenge of Synthetic mRNA
Unmodified in vitro transcribed mRNA faces two significant hurdles in therapeutic applications: inherent immunogenicity and suboptimal translation. The cellular innate immune system has evolved to recognize foreign RNA, leading to the activation of antiviral pathways that can cause inflammation and degradation of the synthetic mRNA. Furthermore, the translational machinery of the cell may not efficiently process unmodified synthetic mRNA. The incorporation of naturally occurring modified nucleosides, particularly m1Ψ, has been a groundbreaking solution to these challenges. Pioneering work by researchers like Katalin Karikó and Drew Weissman has demonstrated that replacing uridine (B1682114) with m1Ψ in synthetic mRNA dramatically enhances its therapeutic potential.[1][2]
N1-Methylpseudouridine: A Key Modification for Enhanced mRNA Performance
N1-methylpseudouridine is a modified nucleoside, a methylated derivative of pseudouridine (B1679824), which itself is an isomer of uridine.[2] Its incorporation into synthetic mRNA in place of uridine has two primary benefits: increased protein expression and reduced innate immune stimulation.
Enhanced Translation Efficiency
The substitution of uridine with m1Ψ leads to a significant increase in protein production from the synthetic mRNA template.[1] This enhancement is attributed to several factors, including an increased association of ribosomes with the m1Ψ-modified mRNA.[3][4] Studies have shown that m1Ψ-containing mRNAs can lead to a more permissive environment for translation initiation.[3][4]
Reduced Immunogenicity
Synthetic mRNA can be recognized as foreign by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and protein kinase R (PKR).[5] This recognition triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines and the shutdown of translation. The incorporation of m1Ψ into the mRNA sequence helps to evade this immune surveillance, leading to a dampened inflammatory response and sustained protein expression.[1][5]
Quantitative Data on the Effects of N1-Methylpseudouridine
The following table summarizes key quantitative findings from foundational research on m1Ψ-modified mRNA, comparing its performance to unmodified and pseudouridine (Ψ)-modified mRNA.
| Parameter | Modification | Fold Change/Effect | Cell/System | Reference |
| Protein Expression | m1Ψ vs. U | Up to ~13-fold increase | Mammalian cell lines and mice | [1] |
| m5C/m1Ψ vs. m5C/Ψ | Up to ~44-fold increase | Mammalian cell lines | [1] | |
| m1Ψ vs. U | Up to 15-fold improvement | In vivo (spleen) | [6] | |
| m1Ψ vs. Ψ | >10-fold increase in protein production | In vitro and in vivo | [7] | |
| Immunogenicity | ||||
| IFN-α Secretion | m1Ψ-mRNA vs. Unmodified | Significantly lower levels | Human PBMCs | [8] |
| TNF-α Secretion | m1Ψ-mRNA vs. Unmodified | Significantly lower levels | Human PBMCs | [8] |
| RIG-I mRNA levels | 100% m1Ψ vs. Unmodified | Significantly reduced | 293T cells | [5] |
| IFN-β1 mRNA levels | 100% m1Ψ vs. Unmodified | Significantly reduced | 293T cells | [5] |
| TNF-α mRNA levels | 100% m1Ψ vs. Unmodified | Significantly reduced | 293T cells | [5] |
| IL-6 mRNA levels | 100% m1Ψ vs. Unmodified | Significantly reduced | 293T cells | [5] |
Key Experimental Protocols
This section outlines detailed methodologies for key experiments cited in foundational m1Ψ research. These protocols are based on established methods and those described in seminal publications.
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
ATP, GTP, CTP solutions (100 mM)
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature to prevent precipitation of the DNA template by spermidine. For a 20 µL reaction:
-
Nuclease-free water to 20 µL
-
2 µL 10x Transcription Buffer
-
2 µL of 100 mM ATP
-
2 µL of 100 mM GTP
-
2 µL of 100 mM CTP
-
2 µL of 100 mM m1ΨTP
-
1 µg linearized DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.
-
Purify the mRNA using a suitable method such as lithium chloride precipitation or chromatography.
Purification of m1Ψ-mRNA
Purification is crucial to remove impurities like unincorporated nucleotides, enzymes, and the DNA template.
Lithium Chloride (LiCl) Precipitation:
-
Add a solution of 8 M LiCl to the transcription reaction to a final concentration of 2.5 M.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with cold 70% ethanol.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
Resuspend the purified mRNA in nuclease-free water.
Chromatography:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing smaller impurities like nucleotides and salts.
-
Affinity Chromatography: Utilizes oligo(dT)-functionalized resins to capture the poly(A) tail of the mRNA, allowing for the specific purification of full-length transcripts.
Transfection of m1Ψ-mRNA into Mammalian Cells
This protocol describes the delivery of m1Ψ-mRNA into cultured mammalian cells.
Materials:
-
m1Ψ-modified mRNA
-
Cultured mammalian cells (e.g., HEK293, HeLa, or primary dendritic cells)
-
Transfection reagent (e.g., lipid-based reagents like Lipofectamine MessengerMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete culture medium
Procedure:
-
Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the m1Ψ-mRNA in serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the mRNA-transfection reagent complexes dropwise to the cells in fresh complete culture medium.
-
Incubate the cells at 37°C in a CO2 incubator and analyze protein expression or other endpoints at the desired time points (e.g., 6, 24, 48 hours post-transfection).
Measurement of Protein Expression (Luciferase Assay)
This protocol is for quantifying protein expression from a luciferase reporter mRNA.
Materials:
-
Transfected cells expressing luciferase
-
Luciferase Assay Reagent (containing luciferin (B1168401) substrate and lysis buffer)
-
Luminometer
Procedure:
-
At the desired time point post-transfection, wash the cells with PBS.
-
Lyse the cells by adding the Luciferase Assay Lysis Buffer and incubating for a few minutes.
-
Transfer the cell lysate to a luminometer-compatible plate or tube.
-
Add the Luciferase Assay Reagent to the lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein.
Assessment of Immunogenicity (Cytokine ELISA)
This protocol describes the measurement of secreted cytokines from transfected immune cells.
Materials:
-
Supernatant from transfected immune cells (e.g., peripheral blood mononuclear cells or dendritic cells)
-
Cytokine-specific ELISA kit (e.g., for TNF-α or IFN-β)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the molecular pathways affected by m1Ψ and the experimental workflow for generating and testing m1Ψ-modified mRNA.
Caption: Molecular structures of Uridine and N1-methylpseudouridine (m1Ψ).
Caption: Experimental workflow for m1Ψ-mRNA synthesis and analysis.
Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
Caption: Mechanism of m1Ψ-mediated translation enhancement.
Conclusion and Future Directions
The foundational research on N1-methylpseudouridine has been instrumental in transforming mRNA from a promising concept into a powerful therapeutic platform. The ability of m1Ψ to enhance protein expression while simultaneously dampening the innate immune response has addressed the primary obstacles to the clinical translation of synthetic mRNA. The data and methodologies presented in this guide provide a comprehensive resource for researchers and developers in the field.
Future research will likely focus on further optimizing mRNA modifications, including exploring the effects of different combinations of modifications and their placement within the mRNA sequence. Understanding the long-term effects of m1Ψ-modified mRNA and its protein products will also be a critical area of investigation. As the field of mRNA therapeutics continues to expand into new areas such as cancer immunotherapy and protein replacement therapies, the foundational principles established through the study of m1Ψ will undoubtedly continue to guide the development of the next generation of RNA-based medicines.
References
- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNAT7 < Lab < TWiki [barricklab.org]
- 8. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
The Power of m1Ψ: A Technical Guide to Enhancing Protein Expression and Translation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has revolutionized the landscape of modern medicine. Central to this success is the strategic use of modified nucleosides, with N1-methylpseudouridine (m1Ψ) emerging as a cornerstone for enhancing protein expression and modulating the host immune response. This technical guide provides an in-depth exploration of the mechanisms by which m1Ψ exerts its effects, detailed experimental protocols for its study, and a quantitative overview of its impact on protein yield and translation efficiency.
The Dual Impact of m1Ψ on Protein Expression
The incorporation of m1Ψ into in vitro transcribed (IVT) mRNA enhances protein expression through a sophisticated, two-pronged mechanism. This involves both the evasion of the innate immune system and the direct modulation of the translational machinery.
Mitigating the Innate Immune Response
Unmodified single-stranded RNA (ssRNA) can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs), such as TLR3 and TLR7/8, and cytosolic sensors like Retinoic acid-inducible gene I (RIG-I).[1] This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines.[2] This antiviral state can result in the global shutdown of translation and the degradation of the foreign mRNA, thereby limiting protein expression.
The substitution of uridine (B1682114) with m1Ψ sterically hinders the binding of the mRNA to these pattern recognition receptors (PRRs).[3] This "cloaking" effect allows the m1Ψ-modified mRNA to evade detection, thus preventing the activation of the downstream inflammatory and antiviral pathways.[3][4] The result is a more stable mRNA transcript and a cellular environment that remains permissive for robust protein synthesis.
Enhancing Translation Efficiency
Beyond its role in immune evasion, m1Ψ directly influences the translation process. Studies have shown that the presence of m1Ψ in an mRNA transcript can lead to increased ribosome loading and a higher density of ribosomes on the mRNA, forming larger polysomes.[3] This suggests that m1Ψ may facilitate more efficient translation initiation. While some reports indicate a potential for slower elongation rates, the overall effect is a significant net increase in protein production.[3] This is attributed to a combination of more ribosomes actively translating the mRNA and an extended functional half-life of the transcript.
Quantitative Impact of m1Ψ on Protein Expression
The use of m1Ψ in mRNA has been shown to dramatically increase protein expression compared to its unmodified counterpart. The magnitude of this enhancement can vary depending on the cell type, the specific mRNA sequence, and the delivery method. Below is a summary of quantitative data from various studies.
| Reporter Gene | Cell Line(s) | Modification(s) | Fold Increase in Protein Expression (vs. Unmodified Uridine) | Reference(s) |
| Firefly Luciferase | A549, BJ, C2C12, HeLa, Primary Keratinocytes | m1Ψ | ~13-fold | [4] |
| Firefly Luciferase | HEK293 | m1Ψ | Up to 10-fold | [5] |
| Firefly Luciferase | Various cell lines | m5C/m1Ψ | Up to 44-fold | [4] |
| eGFP | HEK293T, HeLa | m1Ψ | ~1.2-fold to comparable with unmodified | [6] |
| Survivin | HEK293T, HeLa | m1Ψ | ~9-fold to 11-fold | [6] |
| hEpo | HeLa | m1Ψ | ~1.5-fold | [7] |
| Firefly Luciferase | In vivo (mice) | m1Ψ | Significant increase over time | [8] |
Signaling Pathways Modulated by m1Ψ
The primary signaling pathways affected by m1Ψ are the innate immune recognition pathways for viral RNA. By substituting uridine with m1Ψ, the activation of these pathways is significantly dampened.
Experimental Protocols
A systematic approach is required to accurately quantify the effects of m1Ψ on protein expression. The following section outlines key experimental protocols.
In Vitro Transcription of m1Ψ-Modified mRNA
This protocol describes the synthesis of m1Ψ-containing mRNA from a DNA template.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Ribonuclease Inhibitor
-
10x Transcription Buffer
-
NTP solution (ATP, GTP, CTP)
-
N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)
-
DNase I
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10x Transcription Buffer (5 µL)
-
Linearized DNA template (1 µg)
-
ATP, GTP, CTP solution (10 mM each)
-
m1ΨTP solution (10 mM)
-
Ribonuclease Inhibitor (40 units)
-
T7 RNA Polymerase (50 units)
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and verify its integrity using gel electrophoresis.
mRNA Transfection into Mammalian Cells
This protocol outlines the delivery of IVT mRNA into cultured mammalian cells.[9][10][11][12]
Materials:
-
Mammalian cells (e.g., HEK293, HeLa)
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
mRNA transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Purified IVT mRNA (modified and unmodified)
-
Multi-well culture plates
Procedure:
-
One day prior to transfection, seed the cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
On the day of transfection, prepare the mRNA-lipid complexes. For a single well of a 24-well plate:
-
In tube A, dilute 500 ng of mRNA into 25 µL of serum-free medium.
-
In tube B, dilute 1.5 µL of transfection reagent into 25 µL of serum-free medium.
-
Add the contents of tube B to tube A, mix gently by pipetting, and incubate at room temperature for 10-15 minutes.
-
-
Aspirate the culture medium from the cells and add fresh, pre-warmed complete medium.
-
Add the mRNA-lipid complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 6-48 hours) before analysis.
Quantification of Protein Expression
This method is used for the rapid and sensitive quantification of luciferase reporter protein expression.[13][14][15][16]
Materials:
-
Transfected cells expressing luciferase
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
After the desired incubation time, aspirate the culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Transfer the cell lysate to a microfuge tube and centrifuge at high speed for 1 minute to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
In a luminometer plate, add 20 µL of cell lysate and 100 µL of Luciferase Assay Reagent.
-
Immediately measure the luminescence using a luminometer.
This technique allows for the detection and semi-quantitative analysis of a specific protein.[1][17][18][19]
Materials:
-
Transfected cells
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the transfected cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Normalize the total protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using image analysis software.
Experimental and logical Workflows
The following diagram illustrates the overall workflow for assessing the impact of m1Ψ on protein expression.
Conclusion
The incorporation of N1-methylpseudouridine into synthetic mRNA represents a pivotal advancement in RNA therapeutics. Its ability to concurrently suppress innate immune activation and enhance translational efficiency has established it as a critical component in the design of mRNA vaccines and therapies. The methodologies and data presented in this guide provide a framework for researchers and drug developers to harness the potential of m1Ψ in their own applications, paving the way for the next generation of RNA-based medicines.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 4. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA structure regulates protein expression through changes in functional half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. mRNA transfection — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 12. biosciences.ricoh.com [biosciences.ricoh.com]
- 13. Transient transfection and luciferase assay [protocols.io]
- 14. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Luciferase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. addgene.org [addgene.org]
- 19. cusabio.com [cusabio.com]
Unveiling the Chemical Landscape of N1-Methylpseudouridine: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – In a comprehensive technical guide released today, the intricate chemical properties of N1-methylpseudouridine (m1Ψ), a cornerstone of modern mRNA therapeutics, are laid bare for the scientific community. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the core chemical characteristics of m1Ψ, complete with quantitative data, in-depth experimental protocols, and novel visualizations of its interactions within key biological pathways.
N1-methylpseudouridine, a modified nucleoside, has been pivotal in the success of mRNA vaccines and therapies, lauded for its ability to enhance protein expression while mitigating innate immune responses.[1] This guide synthesizes a wealth of technical information to provide a foundational resource for those working to harness its therapeutic potential.
Core Chemical and Physical Properties
N1-methylpseudouridine (m1Ψ) is a methylated derivative of pseudouridine (B1679824), where a methyl group is attached at the N1 position of the uracil (B121893) base.[2] This seemingly minor modification has profound effects on its chemical behavior and biological activity.
Physicochemical Data
A compilation of key physicochemical data for N1-methylpseudouridine is presented below, offering a quantitative basis for its application in formulation and drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O₆ | |
| Molar Mass | 258.23 g/mol | [2] |
| Solubility | ||
| Water | 26 g/L[3] | [3] |
| DMSO | ≥20.65 mg/mL | [4] |
| Ethanol | ≥20 mg/mL | [4] |
| Stability | ||
| Photostability | 6.7-fold more photostable than uridine (B1682114) following irradiation at 267 nm.[5] | [5] |
| pH Stability | Exhibits pH-independent reaction rates with bisulfite, suggesting stability across a range of pH values.[6] | [6] |
| Thermal Stability | Incorporation of m1Ψ into RNA duplexes leads to context-dependent stabilization of base stacking interactions.[7] High-resolution melt analysis shows that m1Ψ does not stabilize mismatched RNA-duplex formation to the same extent as pseudouridine.[8] | [7][8] |
Experimental Protocols
To facilitate reproducible research, this guide provides detailed methodologies for the synthesis of N1-methylpseudouridine triphosphate and its incorporation into mRNA.
Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)
A chemoenzymatic approach has been developed for the efficient synthesis of m1ΨTP.[1][4] This method offers high yields and sustainability.
Materials:
-
Acetonide-protected pseudouridine-5'-monophosphate (ΨMP)
-
Dimethyl sulfate
-
Saccharomyces cerevisiae uridine 5'-monophosphate kinase
-
Escherichia coli acetate (B1210297) kinase
-
ATP
-
Acetyl phosphate
-
Appropriate buffers and reaction vessels
Methodology:
-
N1-methylation: Selectively methylate acetonide-protected ΨMP at the N1 position using dimethyl sulfate.[1][4]
-
Enzymatic Phosphorylation (Step 1): Utilize Saccharomyces cerevisiae uridine 5'-monophosphate kinase for the ATP-dependent phosphorylation of the methylated ΨMP to its diphosphate (B83284) form (m1ΨDP).[1]
-
Enzymatic Phosphorylation (Step 2): Employ Escherichia coli acetate kinase to catalyze the final phosphorylation step to yield N1-methylpseudouridine-5'-triphosphate (m1ΨTP). This enzyme also serves to regenerate ATP using acetyl phosphate.[1]
-
Purification: Purify the resulting m1ΨTP using appropriate chromatographic techniques to achieve high purity (>99.5%).[9]
In Vitro Transcription (IVT) of m1Ψ-Modified mRNA
The incorporation of m1Ψ into mRNA is achieved through in vitro transcription using a DNA template and a suitable RNA polymerase, typically T7 RNA polymerase.[][11]
Materials:
-
Linearized DNA template containing the gene of interest downstream of a T7 promoter
-
T7 RNA polymerase
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
-
ATP, GTP, CTP
-
RNase inhibitors
-
Reaction buffer (containing MgCl₂, DTT, etc.)
-
DNase I
-
Purification columns
Methodology:
-
Reaction Setup: In an RNase-free environment, combine the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and the reaction buffer. Add ATP, GTP, CTP, and m1ΨTP (in place of UTP).[]
-
Transcription: Incubate the reaction mixture at 37°C for 2-4 hours.[]
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized m1Ψ-modified mRNA using a suitable purification kit to remove enzymes, unincorporated nucleotides, and other reaction components.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.
Impact on Key Signaling Pathways
The therapeutic efficacy of m1Ψ-modified mRNA is largely attributed to its ability to evade innate immune detection and enhance translation. The following diagrams illustrate the pivotal role of m1Ψ in modulating key signaling pathways.
Caption: TLR7/8 Signaling Pathway Evasion by m1Ψ
Unmodified single-stranded RNA (ssRNA) is recognized by Toll-like receptors 7 and 8 (TLR7/8) in the endosome, leading to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[13] The incorporation of N1-methylpseudouridine into the ssRNA sterically hinders its binding to TLR7/8, thereby evading this innate immune recognition.[3]
Caption: RIG-I Signaling Pathway Modulation by m1Ψ
Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a potent activator of the cytosolic sensor RIG-I. This activation involves ATP hydrolysis and a conformational change that allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), initiating an antiviral response.[14][15] The presence of N1-methylpseudouridine in RNA has been shown to reduce the activation of RIG-I, contributing to the reduced immunogenicity of modified mRNA.
Caption: eIF2α-Mediated Translation Regulation by m1Ψ
The presence of dsRNA activates Protein Kinase R (PKR), which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[16][17] Phosphorylated eIF2α leads to a general shutdown of protein synthesis.[18] By reducing the activation of PKR, m1Ψ-modified mRNA helps to prevent this translational repression, leading to enhanced and sustained protein expression.[19][20]
This technical guide serves as a critical resource for the scientific community, providing a deeper understanding of the chemical properties of N1-methylpseudouridine and its pivotal role in the advancement of mRNA-based technologies. The detailed data and protocols within are intended to empower further innovation in the development of next-generation therapeutics.
References
- 1. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The eIF2α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudouridine and N1-methylpseudouridine display pH-independent reaction rates with bisulfite yielding ribose adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 13. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] ATP hydrolysis by the viral RNA sensor RIG-I prevents unintentional recognition of self-RNA | Semantic Scholar [semanticscholar.org]
- 15. ATPase‐driven oligomerization of RIG‐I on RNA allows optimal activation of type‐I interferon | EMBO Reports [link.springer.com]
- 16. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular origins of dsRNA, their recognition and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The response of mammalian cells to double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Novel Nucleoside Analogs on Cancer Cell Lines
Note: As of the latest literature search, specific studies on the in vitro effects of N1-Methyl-5-methyl ara-uridine on cancer cell lines are not available. The following application notes and protocols provide a generalized framework for the initial in vitro screening of novel nucleoside analogs, a class of compounds to which this compound belongs. These protocols are intended to serve as a guide for researchers and drug development professionals.
Introduction
Nucleoside analogs are a cornerstone of cancer chemotherapy. They function by interfering with DNA and RNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The evaluation of novel nucleoside analogs, such as a hypothetical this compound, requires a systematic in vitro approach to determine their cytotoxic potential, mechanism of action, and selectivity towards cancer cells. This document outlines standard protocols for the initial characterization of such compounds.
Data Presentation (Hypothetical Examples)
Effective data presentation is crucial for comparing the efficacy of a novel compound across different cancer cell lines. The following tables are examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of a Novel Nucleoside Analog on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | 10.5 ± 1.8 |
| HCT116 | Colon Carcinoma | 8.9 ± 1.2 |
| PC-3 | Prostate Adenocarcinoma | 32.1 ± 4.3 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of a Novel Nucleoside Analog on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Vehicle) | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.8 | 1.2 ± 0.3 |
| Compound (10 µM, 48h) | 25.1 ± 2.9 | 55.8 ± 4.1 | 19.1 ± 2.2 | 8.5 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 3: Induction of Apoptosis by a Novel Nucleoside Analog in HCT116 Cells
| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Necrosis (%) (Annexin V-/PI+) | Live Cells (%) (Annexin V-/PI-) |
| Control (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |
| Compound (10 µM, 48h) | 18.7 ± 2.3 | 12.4 ± 1.9 | 1.1 ± 0.4 | 67.8 ± 3.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.
Preparation of Test Compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the nucleoside analog in a suitable solvent (e.g., DMSO).
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in complete cell culture medium immediately before each experiment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Potential Signaling Pathways for Investigation
Based on the mechanism of action of other nucleoside analogs, the following signaling pathways are relevant for investigation, should this compound show significant cytotoxic activity.
Application Notes and Protocols for Efficacy Studies of N1-Methyl-5-methyl ara-uridine
Introduction
N1-Methyl-5-methyl ara-uridine is a synthetic nucleoside analog with potential as an anti-cancer therapeutic agent. As with other nucleoside analogs, its proposed mechanism of action involves interference with nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.[1][2] This document provides detailed protocols for in vitro and in vivo studies designed to evaluate the efficacy of this compound.
Hypothetical Signaling Pathway
The proposed mechanism of action for this compound is the disruption of DNA and RNA synthesis. Following cellular uptake, the compound is hypothesized to be phosphorylated to its active triphosphate form by cellular kinases. This active metabolite can then be incorporated into growing DNA and RNA chains by polymerases, leading to chain termination and genomic instability. The resulting cellular stress is expected to activate apoptotic pathways, leading to cancer cell death.
In Vitro Efficacy Studies
A series of in vitro assays are essential to determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Data Presentation: In Vitro Studies
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Cancer | 12.5 ± 1.5 |
| A549 | Lung Cancer | 8.1 ± 1.1 |
| HCT116 | Colon Cancer | 3.9 ± 0.6 |
| PANC-1 | Pancreatic Cancer | 15.3 ± 2.2 |
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| HCT116 | 0 (Control) | 4.5 ± 0.5 |
| 2 | 15.2 ± 1.8 | |
| 5 | 35.8 ± 3.2 | |
| 10 | 62.1 ± 5.5 |
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 45.2 ± 2.5 | 35.1 ± 2.1 | 19.7 ± 1.8 |
| 5 µM | 30.1 ± 2.2 | 58.3 ± 3.5 | 11.6 ± 1.5 |
Experimental Protocols: In Vitro Assays
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add PI solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
In Vivo Efficacy Studies
Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a living organism.[3][4][5] Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.[6]
Data Presentation: In Vivo Studies
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1580 ± 250 | - | +2.5 ± 1.0 |
| This compound | 25 | 850 ± 180 | 46.2 | -1.5 ± 0.8 |
| This compound | 50 | 420 ± 110 | 73.4 | -4.8 ± 1.2 |
Experimental Protocol: In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice)[5]
-
HCT116 cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., saline, DMSO/PEG formulation)
-
Calipers
-
Animal balance
Protocol:
-
Cell Preparation: Harvest HCT116 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound at the desired doses (e.g., 25 and 50 mg/kg) and schedule (e.g., once daily) via the chosen route (e.g., intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a pre-determined size, or after a specific duration.
-
Ex Vivo Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be processed for histological analysis or biomarker assessment.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering.
References
- 1. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
Application Notes and Protocols: N1-methylpseudouridine Triphosphate for In Vitro Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction The synthesis of messenger RNA (mRNA) for therapeutic applications, such as vaccines and protein replacement therapies, has been revolutionized by the use of modified nucleotides.[1] Unmodified, in vitro transcribed (IVT) mRNA can trigger innate immune responses and exhibit limited stability, restricting its therapeutic potential.[2][3] N1-methylpseudouridine (m1Ψ), a modified nucleoside, has emerged as a critical component in producing highly effective and safe mRNA therapeutics.[4] When N1-methylpseudouridine triphosphate (m1ΨTP) is used to replace uridine (B1682114) triphosphate (UTP) during in vitro transcription, the resulting mRNA demonstrates significantly enhanced stability, increased protein translation, and reduced immunogenicity.[5][6] This modification was a key technological advance in the development of the highly effective Pfizer-BioNTech (BNT162b2) and Moderna (mRNA-1273) COVID-19 vaccines.[2][7]
These application notes provide a comprehensive overview of the principles, benefits, and detailed protocols for using m1ΨTP in the synthesis of modified mRNA.
Principle of the Application: How m1Ψ Enhances mRNA Function
The incorporation of m1Ψ in place of uridine confers several advantageous properties to the mRNA molecule, primarily by modulating its interaction with the host cell's machinery and immune system.
-
Reduced Innate Immunogenicity : Eukaryotic cells possess pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors, which detect foreign RNA and can trigger an inflammatory response, leading to translation shutdown and RNA degradation.[1] The m1Ψ modification sterically hinders the binding of mRNA to these sensors, thereby evading immune recognition and reducing the production of inflammatory cytokines.[8][9] Studies have shown that using m1ΨTP can yield non-inflammatory mRNAs, sometimes even without extensive purification to remove double-stranded RNA (dsRNA) impurities.[8][10]
-
Enhanced Translational Capacity : m1Ψ-modified mRNA can lead to significantly higher protein production. This is attributed to two main factors. Firstly, by blunting the innate immune response, m1Ψ prevents the shutdown of the cell's translation machinery.[8] Secondly, studies suggest that m1Ψ may directly enhance translation by increasing ribosome density on the mRNA transcript, possibly through more rapid initiation and slower elongation, which can increase the mRNA's functional half-life.[7][8]
-
Increased mRNA Stability : The modification enhances mRNA stability, conferring greater resistance to degradation by ribonucleases.[5] This leads to a longer functional half-life within the cell, allowing for prolonged protein expression from a single mRNA molecule.[8]
Below is a diagram illustrating how m1Ψ modification helps mRNA evade the innate immune response.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 3. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 4. researchgate.net [researchgate.net]
- 5. The Multifaceted Role of Modified NTPs in mRNA Synthesis - Areterna LLC [areterna.com]
- 6. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 8. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of N1-Methylpseudouridine (m1Ψ) into mRNA Vaccine Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) as a key component in the manufacturing of mRNA vaccines. The substitution of uridine (B1682114) with m1Ψ has been a critical advancement in the field, significantly enhancing protein expression while reducing the innate immunogenicity of the mRNA drug substance.[1][2] This document outlines the complete workflow, from in vitro transcription (IVT) and purification to lipid nanoparticle (LNP) formulation and quality control, providing researchers and developers with the necessary information to implement this technology.
Introduction to N1-Methylpseudouridine (m1Ψ)-Modified mRNA
The use of m1Ψ in synthetic mRNA has revolutionized the landscape of mRNA-based therapeutics and vaccines.[3][4] This modified nucleoside, when substituted for uridine during in vitro transcription, confers several advantageous properties to the mRNA molecule. Primarily, m1Ψ-modified mRNA evades recognition by innate immune sensors such as Toll-like receptors (TLRs), leading to a dampened inflammatory response and increased protein translation.[5][6] This results in higher levels of antigen expression from the mRNA vaccine, a crucial factor for eliciting a robust adaptive immune response. The enhanced translational capacity and reduced immunogenicity of m1Ψ-mRNA were pivotal to the success of the COVID-19 mRNA vaccines.[3][4]
Manufacturing Workflow Overview
The manufacturing process for an m1Ψ-modified mRNA vaccine can be broadly categorized into three main stages:
-
In Vitro Transcription (IVT) and Modification: Synthesis of the m1Ψ-containing mRNA molecule from a DNA template.
-
Purification: Removal of process-related impurities to ensure the safety and efficacy of the mRNA drug substance.
-
Lipid Nanoparticle (LNP) Formulation: Encapsulation of the mRNA into lipid-based nanoparticles to protect it from degradation and facilitate cellular uptake.
-
Quality Control: A series of analytical tests to ensure the identity, purity, potency, and safety of the final product.
Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) of m1Ψ-Modified mRNA
This protocol describes the synthesis of m1Ψ-modified mRNA using a linearized plasmid DNA template containing the gene of interest flanked by T7 promoter and terminator sequences.
Materials and Reagents:
-
Linearized plasmid DNA template (50 ng/μL)
-
N1-Methylpseudouridine-5'-triphosphate (m1ΨTP) solution (e.g., 100 mM)
-
ATP, CTP, GTP solutions (e.g., 100 mM each)
-
T7 RNA Polymerase (e.g., 15 U/μL)
-
RNase Inhibitor (e.g., 2 U/μL)
-
Pyrophosphatase (e.g., 0.005 U/μL)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 150 mM MgCl₂, 10 mM Spermidine, 12.5 mM TCEP)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes in a cooled block.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 μL
-
5x Transcription Buffer: 4 μL
-
ATP, CTP, GTP (100 mM each): 2 μL of each
-
m1ΨTP (100 mM): 2 μL
-
Linearized DNA template (50 ng/μL): 1 μL
-
RNase Inhibitor (2 U/μL): 1 μL
-
Pyrophosphatase (0.005 U/μL): 1 μL
-
T7 RNA Polymerase (15 U/μL): 1 μL
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.
-
Proceed immediately to the purification of the m1Ψ-modified mRNA.
Quantitative Data Summary: In Vitro Transcription
| Parameter | Typical Value | Notes |
| mRNA Yield | 2-5 mg/mL | Yield can vary based on the template sequence and optimization of reaction conditions. |
| Purity (A260/A280) | 1.8 - 2.1 | A ratio below 1.8 may indicate protein contamination. |
| Integrity (Full-Length Product) | >80% | Assessed by capillary gel electrophoresis. The presence of fragmented mRNA can impact efficacy.[7] |
Protocol 2: Purification of m1Ψ-Modified mRNA
This section details two common chromatographic methods for purifying the m1Ψ-modified mRNA from the IVT reaction mixture.
2.1 Oligo(dT) Affinity Chromatography
This method captures the mRNA via the poly(A) tail.
Materials and Reagents:
-
Oligo(dT) cellulose (B213188) resin or pre-packed column
-
Binding Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, 250 mM NaCl, pH 7.0[8]
-
Washing Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 7.0[8]
-
Elution Buffer: 10 mM Tris-HCl, pH 7.0[8]
-
Nuclease-free water
Procedure:
-
Equilibrate the oligo(dT) column with at least 10 column volumes (CV) of Binding Buffer.[8]
-
Dilute the IVT reaction mixture with an equal volume of Binding Buffer.
-
Load the diluted sample onto the column.
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound components.
-
Wash the column with 5-10 CV of Washing Buffer to remove non-specifically bound impurities.
-
Elute the purified mRNA with 5-8 CV of Elution Buffer.[8]
-
Collect the eluate containing the purified m1Ψ-mRNA.
-
Perform a buffer exchange and concentration step using tangential flow filtration (TFF) or spin columns.
2.2 Ion-Exchange Chromatography (AEX)
This method separates mRNA based on its negative charge.
Materials and Reagents:
-
Strong anion-exchange chromatography column
-
Buffer A (Low Salt): 20 mM Tris-HCl, 1 mM EDTA, pH 8.0
-
Buffer B (High Salt): 20 mM Tris-HCl, 1 mM EDTA, 1 M NaCl, pH 8.0
-
Nuclease-free water
Procedure:
-
Equilibrate the AEX column with Buffer A.
-
Load the IVT reaction mixture (previously buffer-exchanged into Buffer A) onto the column.
-
Wash the column with Buffer A until the UV absorbance at 260 nm returns to baseline.
-
Elute the mRNA using a linear gradient of Buffer B (e.g., 0-100% over 20 CV).
-
Collect fractions and analyze for mRNA content and purity.
-
Pool the fractions containing the purified m1Ψ-mRNA.
-
Perform a buffer exchange and concentration step.
Quantitative Data Summary: mRNA Purification
| Parameter | Oligo(dT) Affinity | Ion-Exchange (AEX) |
| Recovery | >90% | >85% |
| Purity (dsRNA removal) | Moderate | High |
| Purity (Fragment removal) | Low | Moderate to High |
| Scalability | Good | Excellent |
Protocol 3: Lipid Nanoparticle (LNP) Formulation of m1Ψ-mRNA
This protocol describes the formulation of m1Ψ-mRNA into LNPs using a microfluidic mixing device.
Materials and Reagents:
-
Purified m1Ψ-mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Lipid mixture in ethanol (B145695):
-
Ionizable lipid (e.g., SM-102)
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[9]
-
-
Phosphate-buffered saline (PBS), pH 7.4 for dialysis
Procedure:
-
Prepare the lipid mixture by dissolving the individual lipids in ethanol to the desired molar ratio. A typical total lipid concentration is 25 mM.
-
Dilute the purified m1Ψ-mRNA in the aqueous buffer to the desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to organic phase, typically 3:1.
-
Set the total flow rate (TFR) to control the mixing time and resulting particle size. A higher TFR generally leads to smaller particles.
-
Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP suspension.
-
Immediately dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Quantitative Data Summary: LNP Formulation
| Parameter | Typical Value |
| Particle Size (Z-average) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| mRNA Concentration | 0.1 - 1.0 mg/mL |
Quality Control Assays
A comprehensive set of analytical methods is required to ensure the quality of the m1Ψ-mRNA drug substance and the final LNP product.
| Quality Attribute | Analytical Method | Purpose |
| Identity | RT-qPCR, Sanger Sequencing, or Next-Generation Sequencing (NGS) | Confirms the correct sequence of the mRNA transcript. |
| Purity | UV Spectroscopy (A260/A280), Capillary Gel Electrophoresis (CGE), HPLC | Assesses protein contamination, integrity, and presence of impurities like dsRNA and short transcripts. |
| Quantity/Concentration | UV Spectroscopy, RiboGreen Assay | Determines the concentration of mRNA. |
| 5' Cap Efficiency | RP-HPLC, LC-MS | Quantifies the percentage of mRNA molecules with the correct 5' cap structure. |
| Poly(A) Tail Length | CGE, Gel Electrophoresis | Determines the length and heterogeneity of the poly(A) tail. |
| Potency | In vitro cell-based protein expression assay | Measures the biological activity of the mRNA by quantifying the expression of the encoded antigen. |
| LNP Size and Polydispersity | Dynamic Light Scattering (DLS) | Measures the size distribution of the LNPs. |
| LNP Encapsulation Efficiency | RiboGreen Assay (with and without Triton X-100) | Determines the percentage of mRNA encapsulated within the LNPs. |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Assay | Ensures the absence of bacterial endotoxins. |
Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Confirmed: COVID mRNA Vaccines Contain Component that Suppresses Immune Response and Stimulates Cancer Growth [rifttv.com]
- 5. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sartorius.com.cn [sartorius.com.cn]
- 9. Lipid Nanoparticles for Organ-Specific mRNA Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Gene Expression in Cell Culture using N1-Methylpseudouridine (m1Ψ)-Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcribed (IVT) messenger RNA (mRNA) has emerged as a powerful tool for transient gene expression in cell culture, with wide-ranging applications in basic research, drug discovery, and the development of novel therapeutics. A key challenge in the application of unmodified IVT mRNA is its inherent immunogenicity, which can trigger innate immune responses in cells, leading to translational repression and reduced protein expression. The incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has proven to be a highly effective strategy to circumvent these limitations.
This document provides detailed application notes and protocols for utilizing m1Ψ-modified mRNA to enhance gene expression in various cell culture systems. The inclusion of m1Ψ in the mRNA sequence significantly reduces its recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), thereby mitigating the activation of downstream inflammatory and translational inhibitory pathways.[1][2] This results in substantially higher and more sustained protein production from the transfected mRNA.
Key Advantages of Using m1Ψ-Modified mRNA:
-
Enhanced Protein Expression: Complete substitution of uridine (B1682114) with m1Ψ can lead to significantly higher protein yields compared to unmodified or pseudouridine (B1679824) (Ψ)-modified mRNA.[3][4]
-
Reduced Immunogenicity: m1Ψ modification effectively dampens the innate immune response by evading recognition by cellular sensors like TLR3, TLR7, TLR8, and RIG-I.[1]
-
Increased mRNA Stability: The modification can protect the mRNA from degradation, leading to a longer functional half-life within the cell.[1]
-
Improved Cell Viability: By reducing the cytotoxic effects associated with the innate immune response to foreign RNA, m1Ψ-modified mRNA contributes to better cell health post-transfection.
Data Presentation
The following tables summarize quantitative data on the impact of m1Ψ modification on gene expression, expression duration, and cell viability.
Table 1: Effect of m1Ψ Modification Ratio on EGFP Expression in HEK-293T Cells [1]
| m1Ψ Modification Ratio (%) | EGFP Positive Cells (%) - Day 3 | Mean Fluorescence Intensity (MFI) - Day 3 |
| 0 (Unmodified) | ~60 | ~4000 |
| 5 | ~80 | ~8000 |
| 10 | ~80 | ~8000 |
| 20 | ~75 | ~7000 |
| 50 | ~50 | ~3000 |
| 75 | ~40 | ~2000 |
| 100 | ~30 | ~1500 |
Table 2: Duration of EGFP Expression in HEK-293T Cells with Varying m1Ψ Modification [1]
| m1Ψ Modification Ratio (%) | EGFP Positive Cells (%) - Day 6 |
| 0 (Unmodified) | Barely detectable |
| 5 | ~40 |
| 10 | ~40 |
| 20 | ~30 |
| 50 | Barely detectable |
| 75 | Barely detectable |
| 100 | Barely detectable |
Signaling Pathways
The incorporation of m1Ψ into in vitro transcribed mRNA allows it to evade recognition by key innate immune sensors, thereby preventing the activation of downstream signaling cascades that would otherwise inhibit protein synthesis.
Caption: m1Ψ modification helps mRNA evade immune recognition.
Experimental Workflow
A typical workflow for enhancing gene expression using m1Ψ-modified mRNA involves in vitro transcription, purification, transfection into the target cells, and subsequent analysis of protein expression and cell viability.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dual Role of the Innate Immune System in the Effectiveness of mRNA Therapeutics [mdpi.com]
- 3. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
Application of N1-methylpseudouridine (m1Ψ) in CRISPR/Cas9 Guide RNA: Enhancing Specificity and Reducing Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has emerged as a powerful tool for genome editing, offering unprecedented potential for therapeutic applications. However, challenges related to off-target effects and the immunogenicity of system components, particularly the guide RNA (gRNA), need to be addressed for safe and effective clinical translation. The incorporation of modified nucleosides into the gRNA sequence presents a promising strategy to overcome these hurdles. N1-methylpseudouridine (m1Ψ), a naturally occurring RNA modification, has gained significant attention for its ability to enhance the performance of mRNA-based therapeutics by increasing stability and reducing innate immune responses.[1][2] This application note details the use of m1Ψ-modified gRNAs in the CRISPR/Cas9 system, highlighting its impact on editing efficiency, specificity, and immunogenicity, and provides detailed protocols for its implementation.
Recent studies have demonstrated that substituting uridine (B1682114) with m1Ψ in synthetic gRNAs can preserve on-target genome editing activity while significantly mitigating off-target effects.[1][2][3] Furthermore, m1Ψ modification has been shown to dampen the innate immune response often triggered by in vitro transcribed RNAs, a critical consideration for in vivo applications.[2]
Key Advantages of m1Ψ-Modified Guide RNA
-
Reduced Off-Target Effects: The presence of m1Ψ in the gRNA can increase the specificity of the Cas9-gRNA complex, leading to a significant reduction in cleavage at unintended genomic sites.[1][2][3]
-
Maintained On-Target Efficacy: Full substitution of uridine with m1Ψ in gRNAs has been shown to be well-tolerated, maintaining on-target cleavage efficiency comparable to unmodified gRNAs.[1][3]
-
Lowered Immunogenicity: In vitro transcribed gRNAs can activate the innate immune system, primarily through the RIG-I pathway, leading to a type I interferon response.[1][4][5][6][7][8][9] The incorporation of m1Ψ can help evade this immune surveillance, reducing cellular toxicity and improving the safety profile for in vivo applications.[2]
-
Enhanced Stability: Modified nucleosides like m1Ψ can increase the resistance of the gRNA to nuclease degradation, potentially prolonging its activity within the cell.[10][11]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of m1Ψ modification on CRISPR/Cas9 guide RNA performance.
Table 1: On-Target Cleavage Efficiency of m1Ψ-Modified gRNA
| gRNA Modification | Target Gene | Cell Type/System | On-Target Cleavage Efficiency (%) | Reference |
| Unmodified (U) | ANXA6 | In vitro plasmid cleavage | ~85 | [1] |
| Fully m1Ψ substituted | ANXA6 | In vitro plasmid cleavage | ~85 | [1] |
| Unmodified (U) | HBB | HeLa cells | Not specified, but m1Ψ was comparable | [2] |
| Fully m1Ψ substituted | HBB | HeLa cells | Comparable to unmodified | [2] |
Table 2: Specificity of m1Ψ-Modified gRNA (In Vitro)
| gRNA Modification | Mismatch Type | Mismatch Position | Specificity Score | Reference |
| Unmodified (U) | Single-nucleotide | S5 | ~5 | [2] |
| Fully m1Ψ substituted | Single-nucleotide | S5 | ~35 | [2] |
| Unmodified (U) | Double-nucleotide | S1, S2 | ~2 | [2] |
| Fully m1Ψ substituted | Double-nucleotide | S1, S2 | ~20 | [2] |
Specificity Score: A higher score indicates greater discrimination between on-target and off-target sequences.
Table 3: Immunostimulatory Potential of Modified gRNA
| gRNA Property | Immune Sensor | Key Downstream Effect | Impact of m1Ψ Modification | Reference |
| 5'-triphosphate on IVT gRNA | RIG-I | Type I Interferon (IFN-β) production | m1Ψ reduces overall immunogenicity | [1][4][5][6][7][8][9] |
| Unmodified uridine | TLR7/8 | Cytokine secretion | m1Ψ modification can reduce TLR7/8 activation | [] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro–transcribed guide RNAs trigger an innate immune response via the RIG-I pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In vitro–transcribed guide RNAs trigger an innate immune response via the RIG-I pathway | PLOS Biology [journals.plos.org]
- 7. Item - In vitroâtranscribed guide RNAs trigger an innate immune response via the RIG-I pathway - figshare - Figshare [figshare.com]
- 8. In vitro-transcribed guide RNAs trigger an innate immune response via the RIG-I pathway. [agris.fao.org]
- 9. CRISPR RNAs trigger innate immune responses in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Improving Stability and Specificity of CRISPR/Cas9 System by Selective Modification of Guide RNAs with 2′-fluoro and Locked Nucleic Acid Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N1-methylpseudouridine (m1Ψ)-Containing RNA Transcripts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N1-methylpseudouridine (m1Ψ) into in vitro transcribed (IVT) mRNA has revolutionized the field of RNA therapeutics and vaccine development. This modification significantly reduces the innate immunogenicity of the RNA molecule and enhances its translational efficiency and stability.[1][2] However, the IVT process can generate various impurities, including double-stranded RNA (dsRNA) byproducts, abortive sequences, residual enzymes, and unincorporated nucleotides.[3] These contaminants can trigger unwanted immune responses and reduce the efficacy of the final product. Therefore, robust purification methods are critical to ensure the safety and potency of m1Ψ-containing RNA transcripts.
This document provides detailed application notes and protocols for the most common and effective methods for purifying m1Ψ-containing RNA: Oligo-dT Affinity Chromatography, High-Performance Liquid Chromatography (HPLC), and Polyacrylamide Gel Electrophoresis (PAGE). Additionally, it covers methods for assessing the purity and integrity of the purified RNA.
Impact of m1Ψ on RNA Properties and Purification
The presence of m1Ψ can influence the secondary structure of RNA, which may affect its interaction with purification matrices.[][5] While m1Ψ modification has been shown to reduce the formation of dsRNA byproducts during IVT, it can sometimes be associated with an increase in fragmented mRNA.[5][6] Therefore, the chosen purification strategy must be effective in removing these specific impurities.
Methods for Purifying m1Ψ-Containing RNA Transcripts
Oligo-dT Affinity Chromatography
Oligo-dT affinity chromatography is a widely used method for purifying polyadenylated mRNA, including m1Ψ-modified transcripts. This technique leverages the specific hybridization between the 3' poly(A) tail of the mRNA and immobilized oligo(dT) ligands on a solid support, such as magnetic beads or a chromatography column.[7]
Principle: In the presence of a high-salt buffer, the poly(A) tail of the mRNA anneals to the oligo(dT) ligands. Impurities that lack a poly(A) tail, such as abortive transcripts, enzymes, and nucleotides, do not bind and are washed away. The purified mRNA is then eluted using a low-salt buffer or nuclease-free water, which destabilizes the A-T hybridization.[8][9]
Advantages:
-
High selectivity for polyadenylated mRNA.
-
Mild elution conditions, preserving RNA integrity.
-
Scalable for large-scale production.[10]
Limitations:
-
Does not effectively remove dsRNA or other RNA species that may co-purify through non-specific interactions.
-
Requires a poly(A) tail on the target RNA.
Experimental Protocols
Protocol 1: Oligo-dT Affinity Chromatography using Magnetic Beads
This protocol describes the purification of m1Ψ-containing mRNA from an IVT reaction using oligo(dT)-conjugated magnetic beads.
Materials:
-
Oligo(dT)25 Magnetic Beads
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M LiCl, 2 mM EDTA)
-
Wash Buffer 1 (e.g., 10 mM Tris-HCl pH 7.5, 0.5 M LiCl, 1 mM EDTA)
-
Wash Buffer 2 (e.g., 10 mM Tris-HCl pH 7.5, 0.15 M LiCl, 1 mM EDTA)
-
Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5) or RNase-free water
-
Magnetic stand
-
RNase-free tubes and pipette tips
Procedure:
-
Prepare the Beads: Resuspend the oligo(dT) magnetic beads by vortexing. Transfer the desired volume of beads to an RNase-free tube. Place the tube on a magnetic stand to capture the beads and carefully discard the supernatant.
-
Equilibrate the Beads: Add Binding Buffer to the beads, vortex to resuspend, and place on the magnetic stand. Discard the supernatant. Repeat this wash step once.
-
Bind the mRNA: Resuspend the equilibrated beads in Binding Buffer. Add the IVT reaction sample to the beads. The volume of the IVT mix should not exceed half the volume of the Binding Buffer.
-
Hybridization: Incubate the mixture at room temperature for 5-10 minutes with gentle rotation to allow the poly(A) RNA to bind to the oligo(dT) beads.
-
Wash the Beads: Place the tube on the magnetic stand and discard the supernatant. Wash the beads twice with Wash Buffer 1, followed by two washes with Wash Buffer 2. For each wash, resuspend the beads completely in the buffer, place on the magnetic stand, and then discard the supernatant.
-
Elute the mRNA: Resuspend the washed beads in the desired volume of Elution Buffer. Incubate at 50°C for 2 minutes to release the mRNA from the beads.
-
Collect the Purified mRNA: Place the tube on the magnetic stand and carefully transfer the supernatant containing the purified mRNA to a new RNase-free tube.
-
Quantification and Quality Control: Determine the concentration and purity of the eluted mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using capillary electrophoresis (e.g., Agilent Bioanalyzer).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purifying m1Ψ-containing RNA, offering high resolution and the ability to remove a wide range of impurities, including dsRNA, abortive transcripts, and residual reagents.[3] The two main HPLC modes used for RNA purification are Ion-Pair Reversed-Phase (IP-RP) HPLC and Size Exclusion Chromatography (SEC).
Principle: IP-RP HPLC separates molecules based on their hydrophobicity. An ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297), TEAA) is added to the mobile phase to neutralize the negative charge of the RNA's phosphate (B84403) backbone, allowing it to interact with the hydrophobic stationary phase (e.g., C18). Separation is achieved by eluting with an increasing gradient of an organic solvent like acetonitrile.[8][11]
Advantages:
-
High-resolution separation of full-length transcripts from shorter fragments and other impurities.[11]
-
Effective at removing dsRNA.
-
Provides high-purity RNA suitable for therapeutic applications.
Limitations:
-
Requires specialized equipment.
-
The use of organic solvents may require subsequent removal steps.
-
Can be less scalable than other methods for very large quantities.
Principle: SEC separates molecules based on their size. The stationary phase consists of porous beads. Larger molecules, like full-length mRNA, cannot enter the pores and elute first. Smaller molecules, such as nucleotides and short abortive transcripts, enter the pores, increasing their retention time, and elute later.[12]
Advantages:
-
Gentle, non-denaturing separation method.
-
Effective for removing small molecule impurities.
-
Can be used for buffer exchange.
Limitations:
-
Lower resolution for separating RNA species of similar sizes compared to IP-RP HPLC.
-
May not effectively remove dsRNA of similar size to the target mRNA.
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP HPLC)
This protocol provides a general guideline for the purification of m1Ψ-containing RNA using IP-RP HPLC. Specific parameters may need to be optimized based on the RNA sequence, length, and the HPLC system used.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% Acetonitrile
-
RNase-free water and solvents
Procedure:
-
Sample Preparation: Dilute the crude IVT reaction mixture in Mobile Phase A. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Elute the RNA using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 20-30 minutes.
-
Fraction Collection: Monitor the elution profile at 260 nm and collect fractions corresponding to the main peak, which represents the full-length m1Ψ-RNA.
-
Post-Purification Processing: Pool the fractions containing the purified RNA. The ion-pairing agent and organic solvent can be removed by ethanol (B145695) precipitation or tangential flow filtration (TFF).
-
Quantification and Quality Control: Resuspend the purified RNA in RNase-free water. Determine the concentration and purity using a spectrophotometer and assess integrity via capillary electrophoresis.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is a high-resolution method suitable for purifying smaller RNA transcripts (typically less than 600 nucleotides).[13] The denaturing conditions (urea and heat) disrupt secondary structures, allowing for separation based primarily on size.
Principle: The RNA sample is loaded onto a polyacrylamide gel containing a denaturant (e.g., 7-8 M urea). An electric field is applied, causing the negatively charged RNA molecules to migrate through the gel matrix. Smaller RNAs move faster and further down the gel than larger RNAs. The band corresponding to the full-length transcript is excised, and the RNA is eluted from the gel slice.
Advantages:
-
Single-nucleotide resolution.
-
Effective for removing abortive transcripts and degradation products.
Limitations:
-
Labor-intensive and time-consuming.
-
Potential for RNA degradation during elution and extraction.
-
Not easily scalable.
Quantitative Data Summary
The following tables summarize typical quantitative data for the different purification methods. The actual values can vary depending on the specific IVT reaction conditions, the length and sequence of the RNA, and the precise protocol used.
Table 1: Comparison of Purification Methods for m1Ψ-Containing RNA
| Purification Method | Typical Purity (Integrity) | Typical Recovery/Yield | Key Impurities Removed | Scalability |
| Oligo-dT Affinity Chromatography | >95% integrity[7] | >90%[7] | Unincorporated nucleotides, enzymes, DNA template, abortive transcripts without poly(A) tails | High |
| IP-RP HPLC | >99%[10] | 50-80% | dsRNA, abortive transcripts, unincorporated nucleotides, enzymes | Moderate |
| Size Exclusion Chromatography (SEC) | Variable (depends on input purity) | >90% | Unincorporated nucleotides, small molecules | High |
| Denaturing PAGE | >99% | 30-60% | Abortive transcripts, degradation products (with high resolution) | Low |
Table 2: Purity Assessment of m1Ψ-RNA using Capillary Electrophoresis
| Purity Metric | Description | Typical Value for High-Quality m1Ψ-RNA |
| RNA Integrity Number (RIN) | An algorithm that assesses the integrity of total RNA on a scale of 1 to 10.[9] | For IVT mRNA, a single sharp peak is expected, making RIN less relevant than for total RNA. The focus is on the percentage of the main peak. |
| Main Peak Percentage | The percentage of the total RNA signal that corresponds to the full-length transcript. | >90% |
| Fragment Analysis | Identification and quantification of smaller RNA fragments. | Minimal peaks in the lower molecular weight region. |
Note: The Agilent Bioanalyzer and similar capillary electrophoresis systems provide a more detailed assessment of RNA integrity than spectrophotometry alone.[9][14][15]
Visualizations
Experimental Workflows
Caption: Workflow for m1Ψ-RNA purification using Oligo-dT affinity chromatography.
Caption: Workflow for m1Ψ-RNA purification using IP-RP HPLC.
Signaling Pathway
References
- 1. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality by design for mRNA platform purification based on continuous oligo-dT chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Breakthroughs in mRNA Analysis by Size Exclusion Chromatography | Labcompare.com [labcompare.com]
- 13. Frontiers | HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA [frontiersin.org]
- 14. genome.med.harvard.edu [genome.med.harvard.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying the Effects of N1-methylpseudouridine (m1Ψ) on mRNA Translation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for investigating the impact of N1-methylpseudouridine (m1Ψ) on mRNA translation. The inclusion of m1Ψ in synthetic mRNA has been shown to enhance protein expression and reduce immunogenicity, making it a critical component in mRNA-based therapeutics and vaccines.[1][2][3][4][5] This document outlines key experimental procedures to characterize the effects of m1Ψ on translational efficiency, fidelity, and kinetics.
Introduction to m1Ψ and its Role in Translation
N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA, confers significant advantages for therapeutic applications. It is a derivative of pseudouridine (B1679824) (Ψ), which itself is an isomer of uridine. The addition of a methyl group at the N1 position of pseudouridine further enhances its beneficial properties.
The primary benefits of incorporating m1Ψ into mRNA include:
-
Reduced Innate Immunogenicity: m1Ψ-modified mRNA is less likely to be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, thereby evading the innate immune response that can lead to mRNA degradation and translational shutdown.[1][4][6]
-
Enhanced Stability: The modification can protect mRNA from degradation, leading to a longer intracellular half-life.[1]
-
Increased Translation Efficiency: m1Ψ modification has been shown to increase protein production.[1][2][3][5][7] This is thought to be a result of a combination of factors, including increased mRNA stability and potentially direct effects on the ribosome, such as promoting translation initiation and altering elongation dynamics.[4][8][9]
While the benefits are significant, studies have also shown that m1Ψ can subtly modulate the fidelity of translation in a context-dependent manner and may affect the rate of ribosome elongation.[10][11][12][13][14] Therefore, detailed experimental investigation is crucial for the development of safe and effective m1Ψ-mRNA therapeutics.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of m1Ψ on mRNA translation.
Table 1: Effect of m1Ψ Modification on Protein Expression
| Reporter Protein | Cell Line | Unmodified mRNA Expression (Relative Units) | m1Ψ-modified mRNA Expression (Relative Units) | Fold Change | Reference |
| EGFP | HEK-293T | 1.0 | Higher with low m1Ψ ratio, lower with high ratio | Variable | [1] |
| Luciferase | HeLa | 1.0 | ~10 | 10 | [5] |
| Luciferase | 3T3 | 1.0 | ~8 | 8 | [5] |
| Cas9 | Zebryo Embryos | 1.0 | ~2.5 | 2.5 | [7] |
| GFP | Zebryo Embryos | 1.0 | ~3 | 3 | [7] |
Table 2: Influence of m1Ψ on Translational Fidelity
| Codon Context | Amino Acid Misincorporation | System | Observation | Reference |
| UUU | Isoleucine, Valine | In vitro (E. coli) & HEK293 cells | Subtle increase in miscoding | [10] |
| UAC | - | In vitro (bacterial) | No significant increase in misincorporation | [15] |
| General | - | HEK293 cells | No significant increase in miscoded peptides detected by mass spectrometry | [16] |
Table 3: Impact of m1Ψ on Translation Kinetics
| Parameter | System | Observation | Reference |
| Ribosome Density | Synthetic mRNAs | Increased | [9][17] |
| Ribosome Elongation | In vitro (lysate-based) | Slowed | [11][14] |
| Translation Initiation | Cell-free system | More rapid | [4][8] |
| Peptidyl Transfer | In vitro (bacterial) | Reduced rate | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of m1Ψ on mRNA translation.
In Vitro Synthesis of m1Ψ-Modified mRNA
This protocol describes the synthesis of m1Ψ-containing mRNA using in vitro transcription (IVT).
Workflow for mRNA Synthesis:
Caption: Workflow for the synthesis of m1Ψ-modified mRNA.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter, the gene of interest, and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
ATP, GTP, CTP solution (100 mM each)
-
N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)
-
Cap analog (e.g., CleanCap® reagent or ARCA)
-
Transcription buffer (5X)
-
RNase inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
-
Purification kit (e.g., MEGAclear™ Transcription Clean-Up Kit) or LiCl
Protocol:
-
Template Preparation: Prepare a high-quality, linearized DNA template. For PCR-derived templates, ensure complete removal of primers and dNTPs.[]
-
IVT Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:
-
Nuclease-free water (to final volume)
-
5X Transcription Buffer
-
Cap Analog
-
ATP, GTP, CTP (final concentration typically 2-5 mM each)
-
m1ΨTP (to completely replace UTP, at a similar final concentration)
-
Linear DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.[]
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to degrade the DNA template.
-
mRNA Purification: Purify the synthesized mRNA using a column-based kit or lithium chloride (LiCl) precipitation to remove unincorporated nucleotides, enzymes, and salts.
-
Quality Control: Assess the concentration and purity of the mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Verify the integrity and size of the transcript by denaturing agarose (B213101) gel electrophoresis.
In Vitro Translation Assay
This protocol is used to directly assess the translational efficiency of m1Ψ-modified mRNA in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Unmodified and m1Ψ-modified luciferase mRNA (or other reporter)
-
Amino acid mixture (minus methionine or leucine)
-
³⁵S-methionine or ¹⁴C-leucine
-
Nuclease-free water
Protocol:
-
Reaction Setup: In a nuclease-free tube on ice, combine the components of the in vitro translation reaction, including the cell-free extract, amino acid mixture, and radiolabeled amino acid.
-
Add mRNA: Add equal amounts (e.g., 50-100 ng) of either unmodified or m1Ψ-modified reporter mRNA to separate reaction tubes. Include a no-mRNA control.
-
Incubation: Incubate the reactions at 30°C (for rabbit reticulocyte lysate) or 25°C (for wheat germ extract) for 60-90 minutes.
-
Quantification:
-
For Luciferase Reporter: Add luciferase assay reagent and measure luminescence using a luminometer.
-
For Radiolabeled Protein: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and quantify radioactivity using a scintillation counter.
-
Cell-Based Protein Expression Analysis
This protocol measures protein expression from m1Ψ-modified mRNA in cultured cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Unmodified and m1Ψ-modified mRNA encoding a reporter protein (e.g., EGFP, luciferase)
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™)
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium
-
For analysis: Flow cytometer, Western blot apparatus, or luminometer.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to be 70-80% confluent at the time of transfection.
-
Transfection:
-
Dilute the mRNA and the transfection reagent separately in Opti-MEM™.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the mRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 6, 12, 24, 48 hours).
-
Analysis:
-
Flow Cytometry (for EGFP): Harvest the cells, wash with PBS, and analyze the percentage of EGFP-positive cells and the mean fluorescence intensity (MFI).[1]
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the expressed protein.[7]
-
Luminometry (for Luciferase): Lyse the cells and measure luciferase activity using a luminometer.
-
Ribosome Profiling (Ribo-Seq)
Ribosome profiling provides a "snapshot" of all the ribosome positions on mRNAs in a cell at a specific moment, allowing for the determination of ribosome density and the identification of translation start sites.[19][20]
Workflow for Ribosome Profiling:
Caption: General workflow for a ribosome profiling experiment.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and transfect with either unmodified or m1Ψ-modified mRNA. Prior to harvesting, treat the cells with a translation elongation inhibitor like cycloheximide (B1669411) to freeze ribosomes on the mRNA.[21][22]
-
Cell Lysis: Harvest and lyse the cells in a buffer that maintains the integrity of the ribosome-mRNA complexes.
-
Nuclease Footprinting: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the monosome complexes by ultracentrifugation through a sucrose density gradient.
-
RNA Fragment Extraction: Extract the ribosome-protected mRNA fragments (RPFs), which are typically 28-30 nucleotides in length.
-
Library Preparation:
-
Purify the RPFs by size selection on a denaturing polyacrylamide gel.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments to cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference transcriptome to determine the density and position of ribosomes on the m1Ψ-modified mRNA compared to its unmodified counterpart.
Polysome Profiling
Polysome profiling separates mRNAs based on the number of associated ribosomes, providing insights into translation initiation and elongation efficiency.[23][24][25]
Protocol Outline:
-
Cell Culture and Lysis: As with ribosome profiling, transfect cells and treat with cycloheximide before harvesting. Lyse the cells in a polysome lysis buffer.
-
Sucrose Gradient Ultracentrifugation: Carefully layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%). Centrifuge at high speed for several hours to separate the cellular components based on density.
-
Fractionation: Puncture the bottom of the centrifuge tube and collect fractions while continuously measuring the absorbance at 254 nm. This will generate a profile showing peaks corresponding to free mRNA, ribosomal subunits, monosomes, and polysomes of increasing size.
-
RNA Isolation: Extract RNA from each fraction.
-
Analysis: Use RT-qPCR or RNA-seq to determine the distribution of the specific m1Ψ-modified or unmodified mRNA across the gradient. An increase in the proportion of an mRNA in the heavier polysome fractions indicates higher translation initiation efficiency.[25]
Signaling Pathways and Logical Relationships
m1Ψ Modification Evades Innate Immune Sensing
A key advantage of m1Ψ is its ability to prevent the activation of innate immune sensors that recognize foreign RNA.
Innate Immune Sensing of IVT mRNA:
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements of in vitro transcribed mRNA (IVT mRNA) to enable translation into the clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N1-Methylpseudouridine Directly Modulates Translation Dynamics | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation [ideas.repec.org]
- 13. biorxiv.org [biorxiv.org]
- 14. frontiersin.org [frontiersin.org]
- 15. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 19. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 22. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 23. Polysome Profiling Analysis of mRNA and Associated Proteins Engaged in Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Polysome Fractionation to Analyze mRNA Distribution Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in N1-Methyl-5-methyl ara-uridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1-Methyl-5-methyl ara-uridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A common and effective strategy involves a multi-step chemical synthesis. The process typically begins with the protection of the hydroxyl groups of D-arabinose, followed by a glycosylation reaction with 5-methyluracil to form the nucleoside core. Subsequent deprotection and selective N1-methylation of the pyrimidine (B1678525) ring yield the final product. Each of these stages presents unique challenges that can contribute to low overall yield.
Q2: I am observing a low yield in the glycosylation step. What are the likely causes?
Low yields in the Vorbrüggen glycosylation of 5-methyluracil with a protected arabinose derivative can stem from several factors. Incomplete silylation of the 5-methyluracil can reduce its reactivity. The Lewis acid catalyst, such as TMSOTf, may be inactive or used in a suboptimal amount. The reaction is also highly sensitive to moisture, which can quench the reagents. Finally, the formation of the undesired N3-glycosylation product is a common side reaction that can significantly lower the yield of the desired N1-isomer.
Q3: My N1-methylation step is producing a mixture of products that are difficult to separate. How can I improve the selectivity?
Achieving selective N1-methylation over N3-methylation on the pyrimidine ring is a critical challenge. The choice of methylating agent and base is crucial. Stronger, bulkier bases can favor N1 deprotonation, leading to higher N1-selectivity. The solvent can also influence the reaction's regioselectivity. It is also important to ensure the complete removal of any protecting groups from the sugar moiety that might interfere with the methylation reaction.
Q4: I am having difficulty with the purification of the final product. What are some recommended methods?
Purification of N-methylated nucleosides can be challenging due to their polarity and potential for forming byproducts with similar chromatographic behavior. Reversed-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method for obtaining high-purity this compound. Careful selection of the mobile phase composition and gradient is necessary to achieve good separation from any unreacted starting material and the N3-methylated isomer.
Troubleshooting Guides
Low Yield in Glycosylation (Vorbrüggen Reaction)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete silylation of 5-methyluracil. | Ensure complete silylation by using an excess of silylating agent (e.g., HMDS) and allowing for sufficient reaction time. Confirm silylation by IR or NMR spectroscopy if possible. |
| Inactive Lewis acid catalyst. | Use a fresh, unopened bottle of the Lewis acid catalyst (e.g., TMSOTf). Store the catalyst under anhydrous conditions. | |
| Presence of moisture in the reaction. | Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of multiple products | Isomerization of the protected arabinose. | Ensure the protected arabinose is stable under the reaction conditions. Use a non-coordinating solvent to minimize anomerization. |
| N1 vs. N3 glycosylation. | Optimize the reaction temperature and catalyst concentration. Lower temperatures often favor the thermodynamically more stable N1-isomer. |
Poor Selectivity in N1-Methylation
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of N3-methylated byproduct | Suboptimal base selection. | Use a bulky, non-nucleophilic base to favor deprotonation at the less sterically hindered N1 position. |
| Inappropriate methylating agent. | Consider using a milder methylating agent. The reactivity of the methylating agent can influence the N1/N3 ratio. | |
| Incomplete reaction | Insufficient amount of base or methylating agent. | Use a slight excess of the base and methylating agent to drive the reaction to completion. Monitor the reaction by TLC or LC-MS. |
| Steric hindrance from remaining protecting groups. | Ensure complete deprotection of the sugar hydroxyl groups prior to the methylation step. |
Experimental Protocols
Protocol 1: Vorbrüggen Glycosylation of 5-Methyluracil with Per-O-acetyl-D-arabinofuranose
-
Silylation of 5-Methyluracil: In a flame-dried, three-necked flask under an argon atmosphere, suspend 5-methyluracil (1.0 eq) in anhydrous acetonitrile. Add hexamethyldisilazane (B44280) (HMDS, 2.0 eq) and a catalytic amount of ammonium (B1175870) sulfate. Reflux the mixture until the solution becomes clear.
-
Glycosylation: Cool the solution to room temperature and add per-O-acetyl-D-arabinofuranose (0.8 eq). Cool the mixture to 0°C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 1.2 eq) dropwise.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. Purify the crude product by silica (B1680970) gel column chromatography to isolate the protected 5-methyl-ara-uridine.
Protocol 2: Selective N1-Methylation of 5-Methyl-ara-uridine
-
Deprotection (if necessary): If the arabinose hydroxyl groups are protected (e.g., with acetyl groups), deprotect using a suitable method, such as treatment with methanolic ammonia.
-
Methylation: In a flame-dried flask under an argon atmosphere, dissolve the deprotected 5-methyl-ara-uridine (1.0 eq) in anhydrous dimethylformamide (DMF). Add a bulky, non-nucleophilic base (e.g., proton sponge, 1.1 eq). Cool the mixture to 0°C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Purification: Quench the reaction and purify the crude product by reversed-phase HPLC to separate the N1-methylated product from the N3-isomer and other impurities.
Visualizing the Workflow and Troubleshooting
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot sources of low yield in the synthesis.
optimizing N1-Methyl-5-methyl ara-uridine dosage for in vitro studies
This technical support center provides guidance for researchers utilizing N1-Methyl-5-methyl ara-uridine in in vitro studies. Due to the limited specific literature on this compound, the following recommendations are based on general principles for the investigation of novel nucleoside analogs. It is imperative to empirically determine the optimal conditions for your specific cell lines and experimental endpoints.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a modified pyrimidine (B1678525) nucleoside analog.[] It belongs to the class of arabino-nucleosides, which are characterized by the arabinose sugar moiety.[] Such analogs are often investigated for their potential as antiviral or anticancer agents due to their ability to interfere with nucleic acid synthesis and other cellular pathways.[2][3]
Q2: What is the expected mechanism of action for this compound?
While the specific mechanism for this compound is not well-documented in publicly available literature, nucleoside analogs typically exert their effects by being incorporated into DNA or RNA, leading to chain termination or dysfunction. They can also inhibit enzymes involved in nucleotide metabolism, such as DNA or RNA polymerases.[2][3] For instance, some purine (B94841) nucleoside analogs are known to inhibit DNA synthesis and induce apoptosis.[2][3]
Q3: What is a recommended starting concentration for in vitro experiments?
For a novel compound like this compound with limited data, a broad concentration range should be tested initially. A typical starting point for nucleoside analogs in cell culture is in the low micromolar (µM) to nanomolar (nM) range. We recommend performing a dose-response experiment starting from approximately 1 nM and extending to 100 µM in logarithmic or semi-logarithmic increments (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
Q4: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM or 100 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[4] When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).
Q5: In which cell lines can I test this compound?
The choice of cell line will depend on your research focus. Given that nucleoside analogs often have applications in oncology and virology, common choices include various cancer cell lines (e.g., A549 for lung cancer, HeLa for cervical cancer) and cells susceptible to viral infection. The selection should be guided by the specific hypothesis being tested.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations. | The compound may have low potency in the chosen cell line. | - Extend the concentration range to higher concentrations.- Increase the incubation time.- Verify the biological activity of the compound with a positive control if available. |
| High levels of cell death even at low concentrations. | The compound is highly cytotoxic to the selected cell line. | - Lower the concentration range significantly (into the picomolar or low nanomolar range).- Reduce the incubation time.- Ensure the solvent concentration is not contributing to toxicity. |
| Precipitation of the compound in the culture medium. | The compound has low solubility in aqueous solutions. | - Ensure the stock solution is fully dissolved before further dilution.- Decrease the final concentration in the culture medium.- If using a solvent like DMSO, ensure the final concentration is minimal. |
| Inconsistent results between experiments. | - Variability in cell passage number.- Inconsistent compound dilution.- Contamination of cell cultures. | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of the compound for each experiment from a reliable stock.- Regularly check cell cultures for contamination. |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Selected adherent cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary: Hypothetical IC50 Values
The following table is a hypothetical representation of data that could be generated from cytotoxicity assays across different cell lines and incubation times. Users must generate their own data.
| Cell Line | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 (Lung Cancer) | 24 | 50.2 |
| A549 (Lung Cancer) | 48 | 25.8 |
| A549 (Lung Cancer) | 72 | 10.5 |
| HeLa (Cervical Cancer) | 24 | 75.1 |
| HeLa (Cervical Cancer) | 48 | 42.3 |
| HeLa (Cervical Cancer) | 72 | 18.9 |
| MRC-5 (Normal Lung Fibroblast) | 72 | > 100 |
Visualizations
Experimental Workflow for Optimizing this compound Dosage
Caption: Workflow for determining the optimal in vitro dosage of this compound.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a generalized mechanism by which a nucleoside analog might inhibit DNA synthesis, a potential mode of action for this compound.
Caption: Potential mechanism of action for this compound via inhibition of DNA synthesis.
References
overcoming solubility issues with N1-Methyl-5-methyl ara-uridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N1-Methyl-5-methyl ara-uridine.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dissolving this compound
If you observe precipitation when attempting to dissolve this compound, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound, as a nucleoside analog, may have inherently low water solubility. |
| Incorrect Solvent | The chosen solvent may not be optimal for this specific compound. |
| Concentration Too High | The target concentration may exceed the solubility limit in the chosen solvent. |
| Temperature Effects | Solubility can be temperature-dependent. |
| pH of the Solution | The pH of the solvent can significantly impact the solubility of ionizable compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Due to the limited specific data on this compound, a good starting point for many poorly soluble nucleoside analogs is a small amount of dimethyl sulfoxide (B87167) (DMSO), followed by dilution with an aqueous buffer. For cell-based assays, it is crucial to determine the final DMSO concentration tolerance of your specific cell line, as high concentrations can be toxic.
Q2: How can I improve the solubility of this compound for my in vitro experiments?
A2: Several strategies can be employed to enhance the solubility of nucleoside analogs. These include the use of co-solvents, adjusting the pH of the solution, or employing solubilizing agents. It is advisable to perform small-scale pilot experiments to determine the optimal conditions for your specific experimental setup.
Q3: Are there any known incompatibilities of this compound with common buffers or media?
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be a viable method to increase the solubility of some compounds. However, the thermal stability of this compound is not widely documented. Therefore, any heating should be done cautiously and for short periods. It is recommended to assess the stability of the compound under these conditions, for example, by using analytical techniques like HPLC, to ensure it does not degrade.
Q5: What are the alternative approaches if standard solubilization methods fail?
A5: For challenging solubility issues, more advanced techniques such as the preparation of a solid dispersion or the use of lipid-based formulations can be considered.[1][2] These methods aim to improve the dissolution rate and bioavailability of poorly soluble drugs.[1][3] Conjugating the nucleoside analog to lipids is another strategy to modify its pharmacokinetic properties.[4]
Experimental Protocols
Protocol 1: Basic Solubilization Using a Co-Solvent (DMSO)
This protocol describes a general method for dissolving a poorly soluble nucleoside analog using DMSO as a co-solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of high-purity DMSO to the powder. For example, for a 10 mM stock solution, if the molecular weight is hypothetically 250 g/mol , dissolve 2.5 mg in 1 mL of DMSO. Vortex briefly until the solid is completely dissolved.
-
Aqueous Dilution: While vortexing, slowly add the desired aqueous buffer (e.g., PBS) or cell culture medium to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the concentration may be too high for the chosen solvent system.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol outlines how to investigate the effect of pH on the solubility of this compound.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Testing: Add an excess amount of this compound powder to a fixed volume of each buffer in separate tubes.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
Visualizing Experimental Workflows
Caption: Experimental workflows for overcoming solubility issues.
Signaling Pathway and Logical Relationships
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of N1-Methyl-5-methyl ara-uridine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N1-Methyl-5-methyl ara-uridine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided is based on the chemical properties of the molecule, general principles of nucleoside chemistry, and data from related modified nucleosides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period. | Degradation in solution. This could be due to improper pH, temperature, or exposure to light. | - Ensure the solution pH is maintained within a neutral to slightly acidic range (pH 6-7.5). - Store stock solutions at -20°C or lower.[1] For long-term storage, -80°C is recommended. - Protect the solution from light by using amber vials or covering the container with foil. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound. this compound may have limited solubility in certain aqueous buffers. | - Prepare stock solutions in an appropriate organic solvent like DMSO before diluting into aqueous buffers. - Visually inspect for any precipitate before use. If precipitation occurs, gentle warming or sonication may help redissolve the compound. Ensure the compound is stable at the temperature used for warming. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. Common degradation pathways for nucleosides include hydrolysis of the glycosidic bond or modifications to the pyrimidine (B1678525) ring. | - Analyze the sample using LC-MS to identify the mass of the unknown peaks and infer potential degradation products.[2][3][4] - Review the handling and storage conditions to identify potential causes of degradation. |
| Variability between different batches of the compound. | Differences in purity or presence of impurities. Impurities can affect the stability and activity of the primary compound.[] | - Obtain a certificate of analysis for each batch to verify purity. - Perform initial quality control checks (e.g., HPLC, NMR) on new batches before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: At what pH is this compound most stable?
A2: For many nucleoside analogs, a neutral to slightly acidic pH (around 6.0-7.5) is optimal for stability in aqueous solutions. Strongly acidic or alkaline conditions can promote hydrolysis of the N-glycosidic bond or lead to ring-opening of the pyrimidine base.
Q3: How should I store solutions of this compound?
A3: For short-term storage (a few days), solutions can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Solutions should be protected from light.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure, potential degradation pathways include:
-
Hydrolysis of the N-glycosidic bond: This would separate the N1-methyl-5-methyluracil base from the arabinose sugar. This is a common degradation route for nucleosides, particularly at non-neutral pH.
-
Deamination: While less likely for a fully substituted uracil (B121893) ring, modifications can alter reactivity.
-
Oxidation: The methyl groups and the sugar moiety could be susceptible to oxidation, especially in the presence of reactive oxygen species.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable method is to use a separation technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods can separate the parent compound from its degradation products and allow for quantification over time.
Comparative Stability of Modified Nucleosides (General Data)
Note: This table provides a general overview of the stability of other modified nucleosides to offer a comparative context. Specific data for this compound is not available.
| Modified Nucleoside | Observed Instability/Degradation Pathway | Reference |
| 1-methyladenosine (m¹A) | Dimroth rearrangement to N⁶-methyladenosine (m⁶A) | [6][7] |
| 3-methylcytidine (m³C) | Conversion to 3-methyluridine (B1581624) (m³U) under mild alkaline conditions | [6][7] |
| 6-methylcytosine nucleosides | N-glycosyl hydrolysis and deamination | [8] |
| 5-methyl deoxycytidine | Primarily N-glycosyl hydrolysis with some deamination | [8] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution via HPLC
1. Objective: To determine the stability of this compound in a specific buffer solution over time and under different temperature conditions.
2. Materials:
- This compound (of known purity)
- DMSO (HPLC grade)
- Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC system with a C18 reverse-phase column and UV detector
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Autosampler vials
3. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the buffer of interest. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
- Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and analyze by HPLC to establish the initial concentration and purity.
- Incubation: Aliquot the remaining working solution into separate, sealed vials for each time point and temperature condition. Place the vials in the respective incubators.
- Time Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
- HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[2] Monitor the elution profile at the λmax of this compound.
- Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each temperature.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for assessing the stability of a compound in solution.
Hypothetical Signaling Pathway: Inhibition of DNA Synthesis
This compound is described as a nucleoside analog that inhibits DNA synthesis.[9] The following diagram illustrates a generalized pathway for how such an analog might function after being metabolized to its active triphosphate form.
Caption: A hypothetical pathway for the inhibition of DNA synthesis by a nucleoside analog.
References
- 1. This compound (TMO-TNU0576-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. protocols.io [protocols.io]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Polysil [polycil.co.uk]
Technical Support Center: In Vitro Transcription with N1-methylpseudouridine (m1Ψ) NTPs
Welcome to the technical support center for in vitro transcription (IVT) using N1-methylpseudouridine (m1Ψ) modified NTPs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to their m1Ψ-mRNA synthesis experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vitro transcription reactions with m1Ψ NTPs.
Problem 1: Low mRNA Yield
You observe a significantly lower-than-expected yield of your m1Ψ-modified mRNA after the IVT reaction and purification.
Possible Causes and Solutions:
-
Suboptimal Reagent Concentrations: The concentration and ratio of reaction components are critical for optimal yield.
-
Magnesium (Mg²⁺): Magnesium is a crucial cofactor for T7 RNA polymerase. However, its concentration needs to be carefully optimized as both insufficient and excessive levels can decrease enzyme performance.[][2] The optimal Mg²⁺ concentration is also dependent on the total NTP concentration.
-
NTPs: Ensure that the concentration of all NTPs, including m1Ψ-TP, is sufficient and balanced for the desired length of the transcript and the reaction volume. Standard nucleotide concentrations typically range from 1-2 mM for each type.[]
-
DNA Template: The amount of linearized DNA template can impact the final mRNA yield. Higher template concentrations generally lead to increased yields, but excessive amounts can have inhibitory effects.[]
-
-
Poor DNA Template Quality: The integrity and purity of your DNA template are paramount for a successful IVT reaction.
-
Degradation: A degraded or fragmented DNA template will result in incomplete or truncated transcripts, leading to low yields of the full-length product.[] Repeated freeze-thaw cycles of the plasmid DNA can contribute to its degradation.[3]
-
Contaminants: Contaminants such as ethanol (B145695) or salts carried over from DNA purification can inhibit T7 RNA polymerase.[4]
-
-
Enzyme Inactivity: The T7 RNA polymerase may have reduced activity.
-
Improper Storage: Ensure the enzyme is stored correctly and has not been subjected to multiple freeze-thaw cycles.
-
Inhibitors: Contaminants in the reaction can inhibit the polymerase.
-
-
Suboptimal Reaction Conditions:
-
Time and Temperature: IVT reactions are typically performed at 37°C for 2-4 hours.[] Extending the reaction time may increase yield up to a certain point.[]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low mRNA yield in m1Ψ IVT reactions.
Problem 2: High Levels of Double-Stranded RNA (dsRNA)
You detect a significant amount of dsRNA byproduct in your purified m1Ψ-mRNA, which can lead to immunogenicity.
Possible Causes and Solutions:
-
Inherent T7 RNA Polymerase Activity: T7 RNA polymerase can exhibit RNA-dependent RNA polymerase activity, leading to the synthesis of antisense strands that anneal to the sense mRNA, forming dsRNA.[5]
-
Reaction Conditions:
-
Excessive Mg²⁺: High concentrations of Mg²⁺ can promote the formation of dsRNA.[]
-
High NTP Concentration: While necessary for high yield, high concentrations of NTPs, particularly UTP (or m1Ψ-TP), can contribute to dsRNA formation.[6]
-
-
3' Extension: The polymerase can add non-templated nucleotides to the 3' end of the transcript, which can then fold back and act as a primer for antisense synthesis.
Strategies to Reduce dsRNA:
-
Use of m1Ψ: The incorporation of m1Ψ in place of uridine (B1682114) has been shown to reduce the formation of dsRNA byproducts.[5][7]
-
Mutant T7 RNA Polymerase: Certain mutations in T7 RNA polymerase, such as G753A, can significantly reduce dsRNA production.[7] Combining a mutant polymerase with m1Ψ-TPs can have a synergistic effect, further decreasing dsRNA impurities to less than 3%.[7]
-
Fed-Batch IVT: A fed-batch approach, where UTP (or m1Ψ-TP) and GTP are fed into the reaction over time to maintain a low steady-state concentration, can reduce dsRNA formation without compromising yield.[6]
-
Chaotropic Agents: The addition of chaotropic agents like urea (B33335) to the IVT reaction can create a mild denaturing environment that prevents the base-pairing necessary for dsRNA formation, leading to significantly lower dsRNA levels.[8]
Logical Relationship of dsRNA Formation and Mitigation:
Caption: Factors contributing to dsRNA formation and mitigation strategies.
Problem 3: Poor mRNA Integrity (Fragmented Transcripts)
Analysis of your m1Ψ-mRNA shows a significant proportion of shorter, fragmented transcripts in addition to the full-length product.
Possible Causes and Solutions:
-
Premature Termination of Transcription: The use of m1Ψ may slightly decrease mRNA integrity compared to using uridine, potentially due to early termination of transcription.[7][9] One study noted that using m1Ψ resulted in only about 83% complete mRNA products.[9]
-
DNA Template Sequence: Certain sequences, such as those rich in AU, can cause the formation of termination hairpins, leading to premature termination.[10]
-
Degraded Reagents: Degradation of NTPs or the DNA template can lead to the production of incomplete transcripts.
-
Mg²⁺-Induced Hydrolysis: High concentrations of Mg²⁺ can promote the hydrolysis of the RNA transcript, leading to fragmentation.[10]
Improving mRNA Integrity:
-
Mutant T7 RNA Polymerase: Specific mutations in T7 RNA polymerase can improve the integrity of the transcribed mRNA.[10]
-
Optimized DNA Template: Codon optimization and avoiding sequences prone to forming secondary structures that can cause polymerase pausing or dissociation can enhance the integrity of the final mRNA product.[9]
-
Optimize Mg²⁺ Concentration: Titrate the Mg²⁺ concentration to find a balance that supports high polymerase activity without causing significant RNA degradation.[2][10]
-
High-Quality Reagents: Use fresh, high-quality NTPs and a carefully purified, intact DNA template.
Quantitative Data Summary
| Parameter | Observation with m1Ψ | Potential Improvement/Mitigation | Reference |
| dsRNA Content | m1Ψ reduces dsRNA compared to unmodified UTP. | Combining m1Ψ with a G753A mutant T7 RNAP can further reduce dsRNA to <3%. | [7] |
| mRNA Integrity | May be slightly lower than with UTP; one study reported ~83% full-length product. | Use of specific mutant T7 RNAP and optimized DNA template can increase integrity to >91%. | [9] |
| Incorporation Fidelity | Higher fidelity than pseudouridine (B1679824) (Ψ); comparable to unmodified UTP. | N/A (already high fidelity) | [11][12] |
Experimental Protocols
Protocol 1: Control In Vitro Transcription Reaction
To troubleshoot low yield or other issues, it is helpful to perform a control reaction with a known template and unmodified NTPs.
Materials:
-
Control DNA Template (e.g., pTRI-Xef provided in some kits)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, CTP, GTP, UTP solutions (100 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL each of ATP, CTP, GTP, UTP (final concentration of 10 mM each)
-
1 µg of linearized control DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by flicking the tube and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours.
-
Analyze 1 µL of the reaction on a denaturing agarose (B213101) gel to check for the expected transcript.
Protocol 2: dsRNA Detection by Dot Blot Assay
A dot blot assay using a dsRNA-specific antibody can be used to quantify the amount of dsRNA byproduct.
Materials:
-
Purified mRNA samples
-
Nylon membrane
-
dsRNA-specific antibody (e.g., J2 monoclonal antibody)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Positive control (e.g., Poly(I:C))
-
Negative control (e.g., ssRNA)
Procedure:
-
Serially dilute your mRNA samples and controls.
-
Spot 1-2 µL of each dilution onto a dry nylon membrane.
-
Allow the membrane to air dry completely.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary dsRNA-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and image the blot. The signal intensity will be proportional to the amount of dsRNA.
Frequently Asked Questions (FAQs)
Q1: Does using m1Ψ-TP instead of UTP affect the expected yield of my IVT reaction?
A: While T7 and SP6 RNA polymerases incorporate m1Ψ efficiently, some studies suggest that the overall yield might be slightly affected depending on the specific reaction conditions and template sequence.[][11] However, with optimized conditions, including the appropriate Mg²⁺:NTP ratio, yields comparable to those with unmodified UTP can be achieved.[13]
Q2: Will replacing UTP with m1Ψ-TP completely eliminate the immunogenicity of my mRNA?
A: Incorporating m1Ψ is a highly effective strategy for reducing the innate immune response triggered by mRNA.[11][12] It significantly lowers the activation of immune sensors like Toll-like receptors.[11] However, dsRNA byproducts, even at low levels, can still be a source of immunogenicity.[5][14] Therefore, for therapeutic applications, it is crucial to both use m1Ψ and minimize dsRNA formation or remove it through purification.[8]
Q3: I see smaller bands on my gel after my m1Ψ IVT reaction. What are they?
A: These smaller bands are likely fragmented or prematurely terminated transcripts.[9][10] The use of m1Ψ can sometimes be associated with a slight decrease in RNA integrity.[7][9] To address this, you can try optimizing the DNA template sequence, using a mutant T7 RNA polymerase known to enhance integrity, and ensuring optimal Mg²⁺ concentrations to prevent RNA hydrolysis.[9][10]
Q4: How does the fidelity of T7 RNA polymerase change when using m1Ψ-TP?
A: T7 RNA polymerase incorporates m1Ψ with a fidelity that is comparable to that of unmodified uridine and significantly higher than that of pseudouridine (Ψ).[11][12] While transcription errors can still occur, the complete substitution of U with m1Ψ does not appear to substantially increase the rate of misincorporation.[11]
Q5: Can I use the same purification method for m1Ψ-modified mRNA as for unmodified mRNA?
A: Yes, standard mRNA purification methods, such as silica-based columns, oligo-dT affinity purification, or precipitation methods, are generally effective for m1Ψ-modified mRNA. However, it's important to note that some analytical techniques, like anion exchange HPLC, may show a different elution profile for m1Ψ-containing mRNA compared to its unmodified counterpart due to changes in the molecule's properties.[15] For therapeutic-grade mRNA, more advanced purification techniques like HPLC are often used to effectively remove dsRNA and other impurities.[8]
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Double-stranded RNA reduction by chaotropic agents during in vitro transcription of messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription [mdpi.com]
- 10. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
reducing m1Ψ-induced ribosomal frameshifting in mRNA translation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-methylpseudouridine (m1Ψ)-modified mRNA. The focus is on understanding and mitigating m1Ψ-induced ribosomal frameshifting to ensure high-fidelity protein translation.
Frequently Asked Questions (FAQs)
Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in mRNA therapeutics?
N1-methylpseudouridine (m1Ψ) is a modified ribonucleotide incorporated into in vitro-transcribed (IVT) mRNAs. Its primary purpose is to decrease the innate immunogenicity of the mRNA, which prevents activation of immune sensors that would otherwise lead to mRNA degradation and reduced protein expression.[1][2] This modification enhances the stability of the mRNA transcript, ultimately increasing the amount of protein synthesized.
Q2: What is m1Ψ-induced ribosomal frameshifting?
Ribosomal frameshifting is a process where the ribosome shifts its reading frame during translation, moving forward (+1) or backward (-1) by one nucleotide on the mRNA.[3] The incorporation of m1Ψ into mRNA has been shown to significantly increase the frequency of +1 ribosomal frameshifting.[4] This results in the synthesis of unintended, "off-target" proteins that differ in sequence from the intended protein encoded by the primary open reading frame.[1]
Q3: What is the underlying mechanism of m1Ψ-induced +1 frameshifting?
The current understanding is that m1Ψ-induced +1 frameshifting is a consequence of two main factors:
-
Ribosome Stalling: The presence of m1Ψ can slow down the ribosome's movement along the mRNA, a phenomenon known as ribosome stalling.[2][4] This pause is thought to be caused by altered interactions with aminoacyl-tRNAs at the ribosome's decoding center.[4]
-
Slippery Sequences: The stalling often occurs at specific "slippery sequences" within the mRNA.[1][4] These are nucleotide motifs that are inherently prone to ribosomal slippage. The combination of a stalled ribosome at one of these sequences increases the likelihood of a +1 shift in the reading frame.[4]
Q4: Are the off-target proteins produced by frameshifting a significant concern?
The production of frameshifted proteins can be a concern. These off-target proteins could potentially have unintended biological activities or elicit undesirable immune responses.[1] Studies have shown that in mice and humans vaccinated with the BNT162b2 mRNA vaccine, which contains m1Ψ, T-cell responses can be detected against +1 frameshifted peptide products.[4][5][6] While no adverse outcomes have been directly attributed to these specific frameshifted products from COVID-19 vaccines, optimizing mRNA sequences to minimize their production is crucial for the safety and efficacy of future mRNA-based therapeutics.[5][6]
Troubleshooting Guide
Problem: My m1Ψ-modified mRNA is producing lower-than-expected yields of the target protein and/or I suspect off-target protein production.
This issue could be due to m1Ψ-induced ribosomal frameshifting. Follow these steps to diagnose and mitigate the problem.
Step 1: Confirm if +1 Ribosomal Frameshifting is Occurring
Question: How can I experimentally verify that ribosomal frameshifting is happening with my specific mRNA construct?
Answer: You can use a dual-luciferase reporter assay. This is the most common method for quantifying frameshifting efficiency.
-
Principle: A reporter construct is designed where a Renilla luciferase gene is in the primary reading frame (Frame 0) and a Firefly luciferase gene is in the +1 reading frame, separated by the sequence of interest. If the ribosome shifts into the +1 frame, it will translate the Firefly luciferase. The ratio of Firefly to Renilla luminescence provides a quantitative measure of frameshifting efficiency.[7]
-
Procedure: A detailed protocol for a dual-luciferase assay is provided in the Experimental Protocols section below.
Step 2: Identify Potential "Slippery Sequences" in Your mRNA
Question: My assay confirms frameshifting. How do I find the problematic sequences in my mRNA?
Answer: Slippery sequences are often heptanucleotide motifs. While -1 frameshifting motifs like X XXY YYZ are well-characterized, +1 frameshifting is often associated with sequences containing stretches of identical nucleotides or codons with rare tRNAs.[3][8][9]
-
Action: Analyze your mRNA sequence for regions that might be prone to stalling and slippage. Recent studies have identified specific sites in reporter constructs that are susceptible to m1Ψ-induced frameshifting.[4] For example, analysis of a Firefly Luciferase reporter mRNA identified sequences around uridines at positions 187 and 208 as potential slippery sites.[10] Computational tools and databases like Recode or PRFdb can also assist in predicting potential frameshift sites, although many are focused on viral -1 frameshifting.[8]
Step 3: Redesign Your mRNA Sequence to Reduce Frameshifting
Question: I've identified potential slippery sequences. How can I modify my mRNA to prevent frameshifting?
Answer: The most effective strategy is to introduce synonymous mutations. These are nucleotide changes that alter the codon but not the amino acid it codes for. This approach maintains the integrity of your target protein while disrupting the slippery sequence.[4]
-
Strategy:
-
Identify the slippery codon(s): Pinpoint the specific codons within the slippery sequence that are likely causing the ribosome to pause and shift.
-
Choose a synonymous codon: Consult a codon usage table for your expression system. Select an alternative codon for the same amino acid.
-
Disrupt the motif: The goal is to break the homopolymeric stretch or change the codon properties that contribute to slippage. For example, if a slippery sequence is CUU UAA, changing the UUU codon to UUC (both code for Phenylalanine) could reduce slippage.
-
Proof of Principle: In a study using a Firefly Luciferase reporter, synonymously mutating uridines at specific slippery sites (e.g., U187C and U208C) effectively reduced or even eliminated detectable +1 frameshifting.[4][10]
-
-
Validation: After redesigning your sequence, re-test the new mRNA construct using the dual-luciferase assay to confirm that frameshifting has been significantly reduced.
Quantitative Data on Frameshifting
The inclusion of m1Ψ can substantially increase the rate of +1 ribosomal frameshifting compared to unmodified mRNA or mRNA with other modifications.
| mRNA Modification | In-Frame Product (Normalized) | +1 Frameshift Product (% of In-Frame) |
| Unmodified (Uridine) | ~100% | Not significant |
| N1-methylpseudouridine (m1Ψ) | ~100% | ~8% |
| 5-methylcytidine (m5C) | ~100% | Not significant |
| 5-methoxyuridine (mo5U) | Lower Translation | Not significant |
Table 1: Comparison of +1 ribosomal frameshifting efficiency with different mRNA modifications. Data is based on findings from in vitro translation assays using a Fluc+1FS reporter system.[4]
Visualizations: Mechanisms and Workflows
Mechanism of m1Ψ-Induced +1 Ribosomal Frameshifting
Caption: Mechanism of m1Ψ-induced ribosomal +1 frameshifting.
Experimental Workflow for Mitigation
Caption: Workflow for identifying and reducing m1Ψ-induced frameshifting.
Key Experimental Protocols
Dual-Luciferase Reporter Assay for Quantifying Frameshifting
This protocol provides a framework for assessing +1 frameshifting efficiency in mammalian cells.
Objective: To quantify the percentage of ribosomes that shift into the +1 reading frame when translating a specific mRNA sequence.
Materials:
-
pDualLuc-style reporter plasmid with your sequence of interest cloned between the Renilla (Rluc) and Firefly (Fluc) luciferase genes. The Fluc gene should be in the +1 frame relative to Rluc.
-
Control plasmid with Rluc and Fluc in the same frame (0-frame control).
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Transfection reagent.
-
Cell culture reagents.
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect cells with your frameshift reporter plasmid.
-
In separate wells, transfect the 0-frame control plasmid.
-
Include untransfected cells as a background control.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.
-
Cell Lysis:
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 1X Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Luminometry:
-
Add 20 µL of cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity (measures the frameshifted product).
-
Immediately after, add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity (measures the in-frame product).
-
-
Data Analysis:
-
Calculate the ratio of Firefly luminescence to Renilla luminescence for each sample.
-
Frameshifting efficiency (%) is calculated using the following formula: [(Firefly/Renilla)_test_construct / (Firefly/Renilla)_0-frame_control] * 100[7]
-
Ribosome Profiling (Ribo-Seq) for Global Translation Analysis
This protocol provides a general overview of the Ribo-Seq workflow to identify ribosome occupancy and potential stalling sites across the transcriptome.
Objective: To generate a genome-wide snapshot of ribosome positions on all translating mRNAs, which can reveal sites of ribosome stalling associated with frameshifting.
Materials:
-
Cell or tissue sample.
-
Translation inhibitor (e.g., cycloheximide) to immobilize ribosomes.
-
Lysis buffer.
-
RNase I for digesting unprotected mRNA.
-
Sucrose (B13894) gradient or size-exclusion chromatography columns for isolating ribosome-mRNA complexes.
-
RNA purification kits.
-
Reagents for library preparation for next-generation sequencing (NGS).
-
NGS sequencer.
Methodology:
-
Cell Harvesting and Lysis:
-
Treat cells with a translation inhibitor like cycloheximide (B1669411) to freeze ribosomes on the mRNA.
-
Lyse cells under conditions that maintain the integrity of ribosome-mRNA complexes.
-
-
Nuclease Footprinting:
-
Treat the cell lysate with RNase I. This will digest all mRNA that is not physically protected within the ribosome. The resulting ~30 nucleotide fragments are known as ribosome-protected fragments (RPFs) or "footprints."
-
-
Ribosome Isolation:
-
Isolate the monosome fraction (single ribosomes bound to an mRNA fragment) by ultracentrifugation through a sucrose density gradient.
-
-
RPF Extraction:
-
Disrupt the isolated ribosomes (e.g., with phenol/chloroform) and purify the RPFs.
-
Perform size selection (e.g., via gel electrophoresis) to isolate fragments of the correct length (~28-34 nt).
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library via PCR.
-
Sequence the library using a high-throughput NGS platform.
-
-
Data Analysis:
-
Align the sequenced reads to a reference transcriptome.
-
The density of reads mapping to a specific location indicates the level of ribosome occupancy. Peaks in ribosome density can indicate sites of translation pausing or stalling, which may correlate with slippery sequences and frameshifting events.
-
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Ribosomal frameshifting ~ ViralZone [viralzone.expasy.org]
- 4. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 6. Dual luciferase assay [bio-protocol.org]
- 7. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing dsRNA Formation in m1Ψ mRNA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) formation during N1-methylpseudouridine (m1Ψ) modified mRNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a concern in m1Ψ mRNA synthesis?
Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process used for mRNA synthesis.[1][2] It is considered an impurity that can trigger innate immune responses in cells by activating pattern recognition receptors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[3][4][5] This immune activation can lead to increased inflammation, reduced protein expression from the mRNA therapeutic, and potential safety concerns.[2][5][6] Therefore, minimizing dsRNA content is critical for the safety and efficacy of mRNA-based therapeutics and vaccines.[7]
Q2: What are the primary causes of dsRNA formation during in vitro transcription (IVT)?
Several mechanisms contribute to dsRNA formation during IVT, including:
-
RNA-dependent RNA polymerase (RdRP) activity of T7 RNA polymerase: The T7 RNA polymerase can use the newly synthesized RNA transcript as a template to generate a complementary strand, forming a dsRNA molecule.[4][8]
-
Back-transcription and self-extension: The RNA transcript can fold back on itself, creating a hairpin structure that the T7 RNA polymerase can extend, leading to dsRNA formation.[9][10]
-
Transcription of the non-template DNA strand: The polymerase may transcribe the non-template DNA strand, producing an antisense RNA that can anneal to the sense mRNA transcript.[9]
-
Hybridization of abortive transcripts: Short, prematurely terminated RNA fragments (abortive transcripts) can act as primers on the template or the primary transcript, leading to dsRNA synthesis.[11][12]
-
Impurities in the DNA template: Poor quality or impure linearized plasmid DNA can provide alternative templates for the RNA polymerase, resulting in the generation of RNA fragments that are complementary to the target mRNA.[13]
Q3: How does the inclusion of m1Ψ in the IVT reaction affect dsRNA formation?
The use of N1-methylpseudouridine (m1Ψ) triphosphate instead of uridine (B1682114) triphosphate (UTP) has been shown to reduce dsRNA formation.[14][15] While the exact mechanism is not fully elucidated, it is believed that the modified nucleotide may alter the RNA structure and reduce the propensity for the T7 RNA polymerase to use the transcript as a template for antisense synthesis.[15][16] However, it is important to note that m1Ψ incorporation alone does not completely eliminate dsRNA, and additional strategies are often necessary.[17]
Troubleshooting Guide
Issue: High levels of dsRNA detected in the final m1Ψ mRNA product.
High dsRNA levels can compromise the quality and safety of your mRNA. The following sections provide potential causes and solutions to troubleshoot this issue.
In Vitro Transcription (IVT) Reaction Optimization
Potential Cause: Suboptimal IVT reaction conditions can promote dsRNA synthesis.
Solutions:
-
Use an Engineered T7 RNA Polymerase: Several commercially available T7 RNA polymerase mutants are engineered to have reduced dsRNA-generating activity compared to the wild-type enzyme.[1][2][8][18][19] Consider switching to one of these specialized polymerases.
-
Optimize Nucleotide Concentrations: Limiting the steady-state concentration of UTP (or m1ΨTP) during the IVT reaction has been shown to reduce dsRNA formation without significantly impacting mRNA yield.[10][14][20] This can be achieved by a fed-batch approach where the nucleotide is added stepwise throughout the reaction.[10][14]
-
Adjust Magnesium (Mg²⁺) Concentration: The concentration of Mg²⁺ ions is a critical factor in IVT. Reducing the Mg²⁺ concentration to within a range of 5-10 mM may help minimize dsRNA byproduct formation.[8][13]
-
Increase Cap Analog Concentration: Studies have shown that increasing the concentration of the cap analog in the IVT reaction can lead to a reduction in dsRNA formation.[10][14]
Experimental Workflow for IVT Optimization
Caption: Workflow for optimizing IVT conditions to minimize dsRNA.
DNA Template Quality
Potential Cause: Impurities or structural heterogeneity in the linearized DNA template can lead to the synthesis of dsRNA.
Solutions:
-
Ensure Complete Linearization: Incomplete digestion of the plasmid DNA will result in circular templates that can lead to rolling circle transcription and the production of long, complex RNA structures. Confirm complete linearization by agarose (B213101) gel electrophoresis.
-
Purify the Linearized Template: It is crucial to purify the linearized DNA template to remove residual enzymes (restriction enzymes, polymerases), RNA, and other contaminants.[13] Chromatographic methods, such as those using C4 monolithic columns, have been shown to be effective for this purpose.[13]
Post-IVT Purification
Potential Cause: Inefficient purification methods that do not effectively separate dsRNA from the single-stranded mRNA (ssRNA) product.
Solutions:
-
Cellulose-Based Chromatography: This method leverages the selective binding of dsRNA to cellulose (B213188) in an ethanol-containing buffer.[17][21][22] It is a cost-effective and scalable method for removing dsRNA contaminants.[17][22]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a highly effective method for removing dsRNA and other impurities from IVT-synthesized mRNA.[17][23]
-
Enzymatic Digestion: Treatment with RNase III, an enzyme that specifically digests dsRNA, can be used to remove dsRNA contaminants.[24] However, careful optimization is required to avoid degradation of the target mRNA.
Logical Flow for dsRNA Removal Strategy
Caption: Decision tree for selecting a dsRNA removal strategy.
Quantitative Data Summary
| Strategy | Method | Reported dsRNA Reduction | Reference |
| IVT Optimization | Engineered T7 RNA Polymerase | Significant reduction compared to wild-type | [1][2][18] |
| Low steady-state m1ΨTP | Reduction in dsRNA levels without affecting mRNA yield | [10][14] | |
| Post-IVT Purification | Cellulose Chromatography | At least 90% of dsRNA contaminants removed | [21] |
| RNase III Treatment | Eliminates dsRNA to <0.005% of the sample | [24] |
Detailed Experimental Protocols
Protocol 1: dsRNA Detection by Dot Blot Assay
This protocol provides a method for the semi-quantitative detection of dsRNA in m1Ψ mRNA samples using a dsRNA-specific antibody.
Materials:
-
m1Ψ mRNA sample
-
dsRNA control (e.g., synthetic 142 bp dsRNA)
-
ssRNA control (e.g., Poly(A) ssRNA)
-
Nitrocellulose or charged nylon membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-dsRNA monoclonal antibody (e.g., J2 clone)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare a dilution series of the dsRNA control.
-
Spot 1 µg of the m1Ψ mRNA sample, ssRNA control, and the dsRNA control dilutions onto the membrane.
-
Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-dsRNA primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Compare the signal intensity of the m1Ψ mRNA sample to the dsRNA control dilution series to estimate the amount of dsRNA.[25]
Protocol 2: dsRNA Removal using Cellulose Chromatography
This protocol describes a method for removing dsRNA from m1Ψ mRNA preparations.
Materials:
-
Crude m1Ψ mRNA sample
-
Cellulose powder
-
Binding buffer (e.g., STE buffer containing 15-35% ethanol)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., RNase-free water or STE buffer without ethanol)
-
Spin columns or chromatography column
Procedure:
-
Resuspend the cellulose powder in binding buffer to create a slurry.
-
Pack the spin column or chromatography column with the cellulose slurry.
-
Equilibrate the column with 2-3 column volumes of binding buffer.
-
Mix the crude m1Ψ mRNA sample with an equal volume of 2x binding buffer.
-
Load the mRNA sample onto the cellulose column. The ssRNA will flow through while the dsRNA binds to the cellulose.
-
Collect the flow-through containing the purified mRNA.
-
Wash the column with 2-3 column volumes of wash buffer and collect this fraction with the initial flow-through.
-
(Optional) Elute the bound dsRNA with elution buffer to confirm its removal from the mRNA sample.
-
Precipitate the mRNA from the collected flow-through and wash fractions using standard methods (e.g., ethanol (B145695) precipitation).
-
Resuspend the purified m1Ψ mRNA in RNase-free water or a suitable buffer.
-
Quantify the dsRNA levels in the purified sample to confirm removal.[17][21][22]
References
- 1. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 2. Reducing double-stranded RNA formation in in vitro transcription using a novel RNA polymerase [go.trilinkbiotech.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Ensuring the Safety and Efficacy of RNA Therapeutics Through dsRNA Impurity Control [echobiosystems.com]
- 6. exothera.world [exothera.world]
- 7. Enhancing Safety And Efficacy Of mRNA-Based Therapeutics [cellandgene.com]
- 8. kactusbio.com [kactusbio.com]
- 9. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction [frontiersin.org]
- 14. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineered T7 RNA polymerase reduces dsRNA formation by lowering terminal transferase and RNA-dependent RNA polymerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 20. [PDF] Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A (RP)UHPLC/UV analytical method to quantify dsRNA during the mRNA vaccine manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellscript.com [cellscript.com]
- 25. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
Technical Support Center: Optimizing Codon Usage in m1Ψ-Modified mRNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing codon usage in N1-methylpseudouridine (m1Ψ)-modified mRNA for enhanced protein expression.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind codon usage optimization for m1Ψ-modified mRNA?
A1: The primary goal of codon usage optimization is to increase the efficiency of protein translation from an mRNA template. This is achieved by replacing rare codons with more frequently used synonymous codons within the host's translation machinery. For m1Ψ-modified mRNA, this optimization is critical as the modification itself can influence how ribosomes interact with the mRNA strand. The aim is to design an mRNA sequence that is translated rapidly and accurately, leading to higher protein yield.
Q2: How does the incorporation of m1Ψ affect codon optimization strategies?
A2: The replacement of uridine (B1682114) with m1Ψ enhances mRNA stability and reduces innate immunogenicity. However, m1Ψ can also alter the translational dynamics. Some studies suggest that m1Ψ modification can increase the speed of translation. Therefore, codon optimization strategies for m1Ψ-mRNA should not only consider codon frequency but also the potential impact of m1Ψ on translation elongation rates and ribosomal pausing. It may be beneficial to use codons that are optimally translated in the context of this modification.
Q3: Can codon optimization negatively impact protein folding and function?
A3: Yes, in some cases, aggressive codon optimization can lead to issues with protein folding. The rate of translation is not always uniform, and slower-translating "rare" codons can sometimes be important for allowing nascent polypeptide chains to fold correctly. Replacing all rare codons with fast-translating ones can sometimes lead to misfolded and aggregated protein. Therefore, a balanced approach that considers both translation efficiency and co-translational folding is often recommended.
Troubleshooting Guide
Problem 1: Low protein expression despite using a codon-optimized m1Ψ-mRNA sequence.
| Possible Cause | Suggested Solution |
| Suboptimal 5' and 3' UTRs | The untranslated regions (UTRs) flanking the coding sequence play a crucial role in mRNA stability and translation initiation. Ensure that you are using UTRs known to promote high levels of translation, such as those from human alpha- or beta-globin. |
| Inefficient Poly(A) Tail | The length and integrity of the poly(A) tail are critical for mRNA stability and translation. Aim for a poly(A) tail length of 100-150 nucleotides. Verify the integrity of the poly(A) tail using gel electrophoresis. |
| Poor mRNA Capping | An incomplete or absent 5' cap will severely inhibit translation initiation. Use a high-efficiency capping method, such as co-transcriptional capping with an anti-reverse cap analog (ARCA) or enzymatic capping post-transcription. Confirm capping efficiency if possible. |
| mRNA Degradation | m1Ψ-modification enhances stability, but the mRNA can still be degraded by RNases. Ensure a sterile, RNase-free environment during all steps of mRNA synthesis, purification, and handling. Use RNase inhibitors where appropriate. |
| Suboptimal Transfection/Delivery | The method used to deliver the mRNA into the cells can be a major bottleneck. Optimize the transfection reagent-to-mRNA ratio, cell density, and incubation times. Consider alternative delivery methods like electroporation if lipid-based transfection is inefficient for your cell type. |
Problem 2: Observed protein is truncated or aggregated.
| Possible Cause | Suggested Solution |
| Premature Transcription Termination | During in vitro transcription, the RNA polymerase may terminate prematurely, leading to truncated mRNA transcripts. Ensure the quality of your DNA template is high and free of contaminants. Optimize the transcription reaction conditions (e.g., nucleotide concentrations, temperature). |
| Ribosomal Pausing or Drop-off | Highly repetitive sequences or strong secondary structures within the mRNA can cause ribosomes to stall or dissociate. Analyze your mRNA sequence for such features and consider re-optimizing the codon usage to break up these regions. |
| Co-translational Misfolding | As mentioned in the FAQs, overly rapid translation due to aggressive codon optimization can lead to misfolding. Consider a "codon harmonization" approach where the codon usage is matched to the natural translation speed of the protein, rather than maximizing for speed alone. This may involve re-introducing some "slower" codons at key positions. |
Experimental Protocols
Key Experiment: In Vitro Transcription of m1Ψ-Modified mRNA
This protocol outlines the synthesis of m1Ψ-modified mRNA from a linearized DNA template.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
NTP mix (ATP, CTP, GTP)
-
m1Ψ-UTP (N1-methylpseudouridine-5'-triphosphate)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
RNase Inhibitor
-
Transcription Buffer
-
DNase I
-
Purification kit (e.g., silica-based spin columns)
-
Nuclease-free water
Procedure:
-
Reaction Assembly: In a nuclease-free tube, combine the following at room temperature in this order: nuclease-free water, transcription buffer, cap analog, ATP, CTP, GTP, m1Ψ-UTP, and the linearized DNA template.
-
Initiation: Add T7 RNA polymerase to the reaction mixture. Mix gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column, to remove unincorporated nucleotides, proteins, and the digested DNA template.
-
Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running a sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Bioanalyzer). A single, sharp band corresponding to the expected size of the transcript indicates high integrity.
Data Presentation
Table 1: Comparison of Protein Expression from Different Codon Optimization Strategies
| Optimization Strategy | Luciferase Expression (Relative Light Units) | GFP Expression (Mean Fluorescence Intensity) |
| Unoptimized (Wild-Type) | 1.0 x 10^6 | 5,000 |
| Human Codon Usage | 5.5 x 10^7 | 85,000 |
| GC-Rich Codon Usage | 2.1 x 10^7 | 30,000 |
| Codon Harmonization | 4.8 x 10^7 | 75,000 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for m1Ψ-modified mRNA synthesis and expression analysis.
Caption: Troubleshooting logic for low protein expression from m1Ψ-mRNA.
Technical Support Center: Optimizing the Purity of m1Ψ-Modified mRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of N1-methylpseudouridine (m1Ψ)-modified mRNA after in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in an in vitro transcription (IVT) reaction for m1Ψ-modified mRNA?
A1: Common impurities following an IVT reaction include:
-
Double-stranded RNA (dsRNA): A major byproduct of IVT that is highly immunogenic.[1][2] It can be formed through various mechanisms, including self-priming of the RNA transcript by T7 RNA polymerase.[3]
-
Residual DNA template: The linearized plasmid DNA used for transcription.
-
Unincorporated nucleotides: Excess nucleoside triphosphates (NTPs), including m1ΨTP.
-
Enzymes: T7 RNA polymerase and any other enzymes used in the reaction, such as DNase and RNase inhibitors.
-
Abortive transcripts: Short RNA sequences generated at the beginning of transcription.
-
mRNA aggregates and fragments: Improperly folded or degraded mRNA molecules.
Q2: Why is it crucial to remove dsRNA from my m1Ψ-modified mRNA preparation?
A2: dsRNA is a significant contaminant because it is a potent activator of the innate immune system, which can lead to unwanted inflammatory responses.[2][4] Its removal is essential for therapeutic applications to ensure the safety and efficacy of the mRNA product.[2] Purified m1Ψ-modified mRNA with reduced dsRNA levels has been shown to no longer induce interferon (IFN)-α in vivo.[2]
Q3: What are the primary methods for purifying m1Ψ-modified mRNA and removing dsRNA?
A3: The main downstream purification methods include:
-
Cellulose-based chromatography: A simple and cost-effective method that selectively binds dsRNA in an ethanol-containing buffer.[2][4][5]
-
Oligo (dT) affinity chromatography: This method captures full-length mRNA transcripts containing a poly(A) tail, separating them from enzymes, unincorporated nucleotides, and abortive transcripts.[6][7][8] However, it does not effectively remove dsRNA, which can co-elute with the mRNA.[8]
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): A high-resolution technique that can effectively remove dsRNA contaminants.[4][5] However, it often requires toxic solvents and may not be easily scalable.[4][5]
Q4: Does the incorporation of m1Ψ affect the generation of dsRNA?
A4: Yes, the use of m1Ψ in place of uridine (B1682114) during IVT can significantly reduce the formation of dsRNA byproducts.[9] However, it may not completely eliminate them, necessitating downstream purification steps.
Troubleshooting Guides
Issue 1: Low mRNA Yield After Purification
Q: I'm experiencing a low yield of my m1Ψ-modified mRNA after purification. What are the possible causes and solutions?
A: Low mRNA yield can stem from several factors throughout the experimental workflow. Below are common causes and their corresponding troubleshooting steps.
-
Incomplete Cell Lysis (if applicable for template preparation):
-
Possible Cause: The initial sample containing the DNA template may not have been completely disrupted, leading to a lower amount of template available for transcription.
-
Solution: Ensure thorough sample disruption and cell lysis according to your protocol. If you observe any remaining tissue or debris, the homogenization was likely incomplete.[10][11]
-
-
Suboptimal IVT Reaction:
-
Possible Cause: The transcription reaction itself may not be efficient.
-
Solution: Review and optimize your IVT reaction conditions, including enzyme concentration, incubation time, and temperature. Ensure the quality and integrity of your DNA template and NTPs.
-
-
Inefficient Purification:
-
Possible Cause: The purification method itself could be the source of product loss.
-
For Silica-Based Methods: Binding of RNA to the silica (B1680970) membrane may be poor, or elution may be inefficient.
-
For Precipitation Methods: The RNA pellet may be very small and difficult to see, leading to accidental aspiration.[11]
-
For Chromatography: The column may be overloaded, exceeding its binding capacity.
-
-
Solution:
-
General: Do not overload the purification system. Adhere to the sample size recommendations for your specific kit or column.
-
Silica Columns: Ensure you apply at least 50 µL of RNase-free water or elution buffer to the center of the column membrane for efficient elution. Consider warming the elution buffer to 60-70°C to improve yield.
-
Precipitation: Use an inert coprecipitant like glycogen (B147801) to aid in visualizing and pelleting the RNA.
-
Oligo (dT) Chromatography: Verify that your mRNA has a poly(A) tail of sufficient length for efficient binding.
-
-
-
RNA Degradation:
-
Possible Cause: Endogenous RNases in your sample or contamination with RNases during the purification process can degrade the mRNA.[10]
-
Solution: Use fresh samples and maintain a sterile, RNase-free environment. Use RNase inhibitors during the process.[10][12] If you suspect degradation, check the integrity of your purified mRNA on a denaturing agarose (B213101) gel.
-
Issue 2: High dsRNA Contamination in Final Product
Q: My purified m1Ψ-modified mRNA still shows significant dsRNA contamination. How can I improve its removal?
A: Residual dsRNA is a common issue that compromises the quality of therapeutic mRNA. Here are strategies to enhance its removal.
-
Optimize IVT Reaction Conditions:
-
Possible Cause: The conditions of the in vitro transcription reaction can favor the production of dsRNA.
-
Solution: While m1Ψ incorporation reduces dsRNA, further optimization of the IVT reaction, such as using engineered T7 RNA polymerases, can further minimize its formation at the source.
-
-
Refine Your Purification Strategy:
-
Possible Cause: Your current purification method may not be sufficient for dsRNA removal. Oligo (dT) purification alone is generally not effective for this purpose.[8]
-
Solution:
-
Implement Cellulose (B213188) Chromatography: This is a cost-effective and efficient method specifically for dsRNA removal.[2][5] It is based on the selective binding of dsRNA to cellulose fibers in a buffer containing ethanol.[2][5]
-
Consider HPLC: For the highest purity, ion-pair reversed-phase HPLC is a very effective, albeit more complex, option for removing dsRNA.[4][5]
-
Combine Methods: A multi-step purification process can be highly effective. For example, you can perform an initial capture of full-length mRNA using oligo (dT) affinity chromatography, followed by a polishing step with cellulose chromatography to remove dsRNA.
-
-
-
Verify Your dsRNA Detection Method:
-
Possible Cause: The method used to detect dsRNA might be giving inaccurate results.
-
Solution: Use a reliable method for dsRNA detection, such as a dot blot assay with a dsRNA-specific antibody (e.g., J2 monoclonal antibody).[1] This will allow you to accurately assess the dsRNA content before and after purification.
-
Issue 3: Residual DNA Template Contamination
Q: How can I ensure complete removal of the DNA template from my mRNA sample?
A: Residual DNA template is a common impurity that must be removed.
-
Efficient DNase Treatment:
-
Possible Cause: The DNase digestion step may be incomplete.
-
Solution: Ensure that you are using a sufficient amount of a high-quality DNase (e.g., TURBO DNase) and that the incubation conditions (time and temperature) are optimal. After digestion, the DNase must be completely removed, which can be achieved through a subsequent purification step like a silica column cleanup or phenol/chloroform extraction.
-
-
Purification Method Selection:
-
Possible Cause: Your purification method may not be effectively separating RNA from DNA.
-
Solution: Most RNA purification kits and methods, including oligo (dT) affinity chromatography and silica-based columns, are designed to efficiently remove DNA. Ensure you are following the protocol correctly.
-
-
Quantification of Residual DNA:
-
Possible Cause: You may not be accurately measuring the level of DNA contamination.
-
Solution: Use a sensitive method like quantitative PCR (qPCR) to quantify the amount of residual DNA template in your final mRNA product.[13][14] This will allow you to verify the effectiveness of your purification process. The qPCR assay should target a specific sequence within the DNA template.[13]
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | dsRNA Removal Efficiency | mRNA Recovery Rate | Key Advantages | Key Disadvantages |
| Cellulose-based Chromatography | Selective binding of dsRNA to cellulose in an ethanol-containing buffer. | >90%[2][6] | >65%[2][6] | Simple, cost-effective, scalable, avoids toxic reagents.[2][5] | Requires careful preparation of cellulose and specific buffer conditions. |
| Oligo (dT) Affinity Chromatography | Hybridization of the mRNA poly(A) tail to oligo (dT) ligands on a solid support. | Low (dsRNA co-elutes)[8] | ~80% (for a 2000 nt mRNA) | Excellent for isolating full-length, polyadenylated mRNA from enzymes, NTPs, and abortive transcripts.[6][8] | Does not effectively remove dsRNA.[8] |
| Ion-Pair Reversed-Phase HPLC | Separation based on hydrophobicity and size using an ion-pairing agent. | High | Variable | Gold standard for high-purity applications; effectively removes dsRNA.[5][15] | Requires specialized equipment, toxic and flammable solvents, and may be difficult to scale.[4][5] |
Experimental Protocols
Protocol 1: Cellulose-Based dsRNA Removal
This protocol is adapted from a method for the selective removal of dsRNA contaminants from IVT mRNA using cellulose spin columns.[5]
Materials:
-
Microcentrifuge spin columns
-
Cellulose fibers (e.g., Sigma-Aldrich C6288)
-
Chromatography Buffer: 10 mM HEPES (pH 7.2), 0.1 mM EDTA, 125 mM NaCl, 16% (v/v) ethanol
-
Nuclease-free water
Procedure:
-
Cellulose Slurry Preparation:
-
Prepare a cellulose slurry by suspending cellulose fibers in the Chromatography Buffer at a concentration of 0.2 g/mL.
-
Incubate for 10 minutes with vigorous shaking to pre-wash the cellulose.
-
-
Column Packing:
-
Add the appropriate amount of the pre-washed cellulose slurry to a microcentrifuge spin column (e.g., 0.14 g of cellulose for up to 100 µg of mRNA).[5]
-
Centrifuge briefly to pack the cellulose and discard the flow-through.
-
-
Sample Preparation:
-
Dilute your IVT mRNA sample with the Chromatography Buffer.
-
-
Binding:
-
Load the prepared mRNA sample onto the packed cellulose column.
-
Centrifuge at a low speed to pass the sample through the column. The flow-through contains your purified mRNA, while the dsRNA remains bound to the cellulose.[5]
-
-
Collection:
-
Collect the flow-through, which contains the m1Ψ-modified mRNA with significantly reduced dsRNA content.
-
-
Quantification:
-
Measure the concentration of the purified mRNA. Assess purity by checking for dsRNA using a dot blot and for integrity using gel electrophoresis.
-
Protocol 2: Oligo (dT) Affinity Purification
This protocol describes a general procedure for purifying polyadenylated mRNA using oligo (dT) affinity chromatography.
Materials:
-
Oligo (dT) chromatography column (e.g., CIMmultus® Oligo dT) or magnetic beads.[6][16]
-
Binding/Equilibration Buffer: 50 mM Sodium Phosphate, 250 mM NaCl, 5 mM EDTA, pH 7.0.[7]
-
Wash Buffer: 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.0.[7]
-
Nuclease-free water.
Procedure:
-
Sample Preparation:
-
Column Equilibration:
-
Equilibrate the oligo (dT) column with at least 10 column volumes of Binding/Equilibration Buffer.[6]
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column. The polyadenylated mRNA will bind to the oligo (dT) ligands.[6]
-
-
Washing:
-
Elution:
-
Elute the purified mRNA from the column using the low-salt Elution Buffer. The absence of salt destabilizes the hybridization between the poly(A) tail and the oligo (dT) ligand, releasing the mRNA.[6]
-
-
Collection and Analysis:
-
Collect the eluted fractions containing the purified mRNA.
-
Measure the concentration and assess the integrity of the mRNA.
-
Visualizations
References
- 1. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 2. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of Double-Stranded RNA Contaminants During Template-Directed Synthesis of mRNA | Semantic Scholar [semanticscholar.org]
- 4. etherna.be [etherna.be]
- 5. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.com.cn [sartorius.com.cn]
- 7. dcvmn.org [dcvmn.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pcrbio.com [pcrbio.com]
- 13. tga.gov.au [tga.gov.au]
- 14. tga.gov.au [tga.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. biaseparations.com [biaseparations.com]
Technical Support Center: Addressing Off-Target Effects of m1Ψ-Modified Guide RNAs in CRISPR
Welcome to the technical support center for researchers utilizing m1Ψ-modified guide RNAs (gRNAs) in CRISPR-Cas9 genome editing. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is m1Ψ-modified guide RNA, and why is it used in CRISPR experiments?
N1-methylpseudouridine (m1Ψ) is a modified nucleoside incorporated into synthetic guide RNAs. This modification is primarily used to enhance the stability of the gRNA and reduce the innate immune response that can be triggered by in vitro transcribed RNA.[1] The rationale is that a more stable gRNA could lead to more consistent and efficient editing, while reduced immunogenicity is particularly crucial for in vivo and therapeutic applications.[1]
Q2: How does m1Ψ modification affect the on-target and off-target activity of CRISPR-Cas9?
Recent studies indicate that the incorporation of m1Ψ into gRNAs can help maintain on-target editing efficiency while significantly reducing off-target effects in vitro.[2][3] The modification appears to increase the specificity of the Cas9-gRNA complex, leading to fewer unintended genomic alterations.
Q3: Can m1Ψ modification completely eliminate off-target effects?
No, while m1Ψ modification can significantly reduce off-target activity, it does not guarantee complete elimination. Off-target effects are influenced by multiple factors, including the gRNA sequence, the Cas9 variant used, delivery method, and the genomic context of the target site.[4][5] Therefore, comprehensive off-target analysis is still a critical step in any CRISPR experiment.
Q4: What are the best methods to detect off-target effects when using m1Ψ-modified gRNAs?
Several unbiased, genome-wide methods are available to detect off-target cleavage events. The most common and robust methods include:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method captures double-stranded breaks (DSBs) in living cells by integrating a short, double-stranded oligodeoxynucleotide (dsODN).[6][7][8]
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): This is a highly sensitive in vitro method that uses circularized genomic DNA to identify sites cleaved by the Cas9-gRNA complex.[2][9][10]
-
SITE-seq (Selective Enrichment and Identification of Adapter-Tagged DNA Ends by Sequencing): This is another in vitro method that identifies Cas9 cleavage sites in genomic DNA.
Each method has its advantages and limitations, and the choice may depend on the specific experimental goals and resources.
Quantitative Data Summary
The following table summarizes quantitative findings on the effect of m1Ψ modification on CRISPR-Cas9 specificity from a key study.
| Target Gene | gRNA Modification | On-Target Cleavage (%) | Off-Target Site 1 Cleavage (%) | Off-Target Site 2 Cleavage (%) | Specificity Score* |
| ANXA6 | Unmodified (NM) | 85 ± 5 | 45 ± 3 | 30 ± 4 | 1.00 |
| ANXA6 | Fully m1Ψ-modified | 82 ± 6 | 15 ± 2 | 8 ± 1 | 2.83 |
*Specificity score is calculated as the ratio of on-target cleavage to the sum of off-target cleavage, normalized to the unmodified gRNA.[3]
As the data indicates, the fully m1Ψ-modified sgRNA maintained high on-target activity while demonstrating a significant reduction in cleavage at the two tested off-target sites, resulting in a nearly three-fold increase in the specificity score.[3]
Troubleshooting Guides
Problem 1: High off-target cleavage detected even with m1Ψ-modified gRNA.
-
Possible Cause: Suboptimal gRNA design.
-
Possible Cause: High concentration of Cas9-RNP complex.
-
Solution: Titrate the concentration of the Cas9-gRNA ribonucleoprotein (RNP) complex delivered to your cells. Lowering the concentration can often reduce off-target cleavage without significantly compromising on-target efficiency.
-
-
Possible Cause: Prolonged expression of CRISPR components.
Problem 2: Low on-target editing efficiency with m1Ψ-modified gRNA.
-
Possible Cause: Inefficient in vitro transcription or purification of the m1Ψ-modified gRNA.
-
Solution: Ensure complete replacement of UTP with m1ΨTP during the in vitro transcription reaction. Optimize purification methods to remove abortive transcripts and residual contaminants. Refer to the detailed protocol for In Vitro Transcription of m1Ψ-Modified sgRNA.
-
-
Possible Cause: Degradation of the gRNA.
-
Solution: While m1Ψ modification enhances stability, proper handling and storage of RNA are still crucial. Work in an RNase-free environment and store the gRNA at -80°C.
-
-
Possible Cause: Inefficient delivery to target cells.
-
Solution: Optimize your transfection or electroporation protocol for your specific cell type. The delivery efficiency can significantly impact editing outcomes.
-
Problem 3: Discrepancies between different off-target detection methods.
-
Possible Cause: Inherent differences between in vitro and cell-based assays.
-
Solution: Understand the limitations of each method. In vitro assays like CIRCLE-seq and SITE-seq are highly sensitive but may identify sites that are not accessible to the CRISPR machinery in a cellular context due to chromatin structure.[9] Cell-based assays like GUIDE-seq provide more biologically relevant data but might be less sensitive for detecting very low-frequency off-target events.[6] It is often beneficial to validate the findings from an in vitro screen using a cell-based method.
-
Experimental Protocols
In Vitro Transcription and Purification of m1Ψ-Modified sgRNA
This protocol is for the synthesis of single guide RNAs (sgRNAs) with complete replacement of uridine (B1682114) with N1-methylpseudouridine.
Materials:
-
Linearized DNA template containing a T7 promoter followed by the sgRNA sequence
-
T7 RNA Polymerase
-
Reaction Buffer (10x)
-
NTP mix (10 mM each of ATP, CTP, GTP)
-
m1ΨTP (N1-methylpseudouridine-5'-triphosphate) at 10 mM
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or phenol:chloroform extraction reagents
Procedure:
-
Reaction Setup: In a nuclease-free tube, assemble the following reaction mixture at room temperature in the order listed:
-
Nuclease-free water (to a final volume of 50 µL)
-
10x Reaction Buffer (5 µL)
-
ATP, CTP, GTP mix (5 µL of 10 mM each)
-
m1ΨTP (5 µL of 10 mM)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Incubation: Mix gently and incubate at 37°C for 4-6 hours.
-
DNase Treatment: Add 2 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the transcribed sgRNA using an RNA purification kit according to the manufacturer's instructions or by performing a phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Resuspend the purified sgRNA in nuclease-free water. Determine the concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel.
GUIDE-seq Protocol
This protocol provides a general workflow for performing GUIDE-seq to identify genome-wide off-target sites.
Procedure:
-
Cell Transfection: Co-transfect the target cells with the Cas9-gRNA expression plasmid or RNP complex and the end-protected dsODN tag.
-
Genomic DNA Isolation: After 48-72 hours, harvest the cells and isolate high-molecular-weight genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA to an average size of 500 bp.
-
Perform end-repair and A-tailing.
-
Ligate a Y-adapter containing a unique molecular identifier (UMI).
-
Carry out two rounds of nested PCR to amplify the dsODN-genomic DNA junctions.
-
-
Sequencing: Sequence the prepared library on an Illumina platform.
-
Data Analysis: Use a bioinformatics pipeline to align the sequencing reads to the reference genome and identify the sites of dsODN integration, which correspond to the DSB sites.[13]
CIRCLE-seq Protocol
This protocol outlines the key steps for performing CIRCLE-seq.
Procedure:
-
Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from the cells of interest.
-
DNA Fragmentation and Circularization:
-
Shear the genomic DNA to an average size of 300-500 bp.
-
Perform end-repair and A-tailing.
-
Ligate the DNA fragments to themselves under dilute conditions to favor intramolecular circularization.
-
-
Exonuclease Treatment: Treat the circularized DNA with an exonuclease to degrade any remaining linear DNA fragments.
-
In Vitro Cleavage: Incubate the purified circular DNA with the Cas9-gRNA RNP complex.
-
Library Preparation:
-
Perform A-tailing on the linearized DNA fragments.
-
Ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing and Analysis: Sequence the library and analyze the data to identify the cleavage sites.
SITE-seq Protocol
This protocol provides a high-level overview of the SITE-seq workflow.
Procedure:
-
In Vitro Cleavage: Incubate high-molecular-weight genomic DNA with the Cas9-gRNA RNP complex.
-
Adapter Ligation: Ligate biotinylated adapters to the ends of the cleaved DNA.
-
Streptavidin Pulldown: Use streptavidin beads to enrich for the biotinylated DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched fragments and perform high-throughput sequencing.
-
Data Analysis: Map the reads to the reference genome to identify the cleavage sites.
Visualizations
Experimental Workflow: GUIDE-seq
Caption: Workflow for detecting off-target cleavage sites using GUIDE-seq.
Logical Relationship: Mitigating Off-Target Effects
Caption: Strategies to reduce off-target effects in CRISPR experiments.
Signaling Pathway: p53-Mediated DNA Damage Response
References
- 1. mali.ucsd.edu [mali.ucsd.edu]
- 2. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vedtopkar.com [vedtopkar.com]
- 7. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
- 10. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR–Cas9 nuclease off-targets | Springer Nature Experiments [experiments.springernature.com]
- 11. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antitumor Activity of Gemcitabine In Vivo: A Comparative Guide
Gemcitabine (B846) (2',2'-difluorodeoxycytidine), a synthetic nucleoside analog, stands as a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers. Its efficacy lies in its ability to disrupt DNA synthesis and induce programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][2] This guide provides a comprehensive comparison of Gemcitabine's in vivo antitumor activity against other therapies, supported by experimental data and detailed protocols.
Mechanism of Action: A Two-Pronged Attack on DNA Synthesis
Gemcitabine exerts its cytotoxic effects through a multi-faceted mechanism following its transport into the cell and subsequent phosphorylation into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[3][4][5][6]
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) potently inhibits ribonucleotide reductase, the enzyme crucial for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of Gemcitabine's triphosphate form into DNA.[3][4][5]
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural nucleotide dCTP for incorporation into the growing DNA strand by DNA polymerases. After its incorporation, only one more nucleotide can be added before DNA synthesis is halted. This "masked chain termination" effectively prevents DNA repair mechanisms from excising the fraudulent nucleotide, leading to irreparable DNA damage and subsequent apoptosis.[3][4]
Caption: Intracellular metabolism and mechanism of action of Gemcitabine.
In Vivo Antitumor Activity: A Comparative Analysis
Numerous in vivo studies have demonstrated the potent antitumor effects of Gemcitabine across a range of cancer models. The following tables summarize key findings, comparing Gemcitabine's efficacy as a single agent and in combination with other therapies.
Pancreatic Cancer Models
| Treatment Group | Animal Model | Tumor Model | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Gemcitabine | Nude Mice | Orthotopic COLO 357 | 80 mg/kg, i.v., every other day for 3 injections | 27 | [7] |
| Gemcitabine + Genistein | Nude Mice | Orthotopic COLO 357 | Gemcitabine: 80 mg/kg, i.v., every other day for 3 injections; Genistein: 1 mg/day, oral | 75 | [7] |
| Gemcitabine | Nude Mice | SW1990 Xenograft | 50 mg/kg, i.p. | Not significant | [8] |
| Gemcitabine + PDT | Nude Mice | SW1990 Xenograft | Gemcitabine: 50 mg/kg, i.p.; PDT: 2 mg/kg photosan + laser | 82.42 | [8] |
| Gemcitabine-Loaded Thermosensitive Liposomes + Mild Hyperthermia | Not specified | MiaPaCa-2 Xenograft | 10 mg/kg | Significant tumor regression compared to 20 mg/kg Gemcitabine alone | [9] |
Non-Small Cell Lung Cancer (NSCLC) and Other Models
| Treatment Group | Animal Model | Tumor Model | Dosage and Schedule | Outcome | Reference |
| Gemcitabine | C57BL/6 Mice | TC-1 Tumor | i.v. on days 4 and 13 | Significantly more effective than control in controlling tumor growth | [10] |
| Gemcitabine + Cisplatin | Not specified | Lewis Lung Carcinoma | Gemcitabine: 50 mg/kg; Cisplatin: 6 mg/kg | More effective antitumor activity than each compound alone | [2] |
| 4'-thio-DMDC | Not specified | Murine Sarcoma S-180 and Human Fibrosarcoma HT-1080 Xenografts | Not specified | Potent antitumor activity | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for evaluating the antitumor activity of Gemcitabine.
Orthotopic Pancreatic Cancer Model
-
Animal Model: Female athymic nude mice (ICR-SCID).
-
Cell Line: COLO 357 or L3.6pl human pancreatic cancer cells.
-
Tumor Implantation: Cells are harvested, washed, and resuspended in PBS. A single-cell suspension with >90% viability is injected into the pancreas of the mice.
-
Treatment:
-
Gemcitabine: Administered intravenously at a dose of 80 mg/kg body weight, every other day for a total of three injections.
-
Combination Therapy (e.g., with Genistein): Genistein administered orally at 1 mg/day/mouse.
-
-
Endpoint: Mice are sacrificed at a predetermined time point, and tumors are excised and weighed. Tumor growth inhibition is calculated relative to the control group.
-
Reference: [7]
Subcutaneous Xenograft Model
-
Animal Model: C57BL/6 mice or athymic nude mice.
-
Cell Line: TC-1 (murine lung cancer) or BxPC-3 (human pancreatic cancer).
-
Tumor Implantation: Tumor cells are implanted subcutaneously.
-
Treatment: Gemcitabine or Gemcitabine-loaded nanoparticles are administered intravenously at specified doses and schedules (e.g., on days 4 and 13 post-implantation).
-
Endpoint: Tumor volume is measured regularly (e.g., twice a week). Antitumor activity is evaluated by comparing tumor growth curves between treatment and control groups.
References
- 1. Antitumor activity of sugar-modified cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination chemotherapy studies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergetic anticancer effect of combined gemcitabine and photodynamic therapy on pancreatic cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antitumor activity of gemcitabine loaded thermosensitive liposomal nanoparticles and mild hyperthermia in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antitumor activity of a novel nucleoside, 4'-thio-2'-deoxy-2'-methylidenecytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N1-Methyl-5-methyl ara-uridine: Data Currently Unavailable in Publicly Accessible Scientific Literature
A comprehensive review of published scientific literature reveals a significant lack of available data for N1-Methyl-5-methyl ara-uridine, preventing a detailed comparative analysis with other nucleoside analogs at this time. Despite extensive searches for its biochemical properties, mechanism of action, therapeutic applications, and any comparative experimental data, no specific studies detailing its synthesis or biological evaluation could be retrieved.
This scarcity of information makes it impossible to fulfill the requirements for a publishable comparison guide, including the creation of data tables for quantitative comparison, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.
For the benefit of researchers, scientists, and drug development professionals, this report will instead provide a general overview of the landscape of pyrimidine (B1678525) nucleoside analogs, against which this compound would theoretically be compared. We will also present standardized experimental protocols that would be utilized in such a comparative analysis, should data on this compound become available in the future.
The Landscape of Nucleoside Analogs in Drug Development
Nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy. These molecules are structurally similar to natural nucleosides, the building blocks of DNA and RNA. By mimicking these natural compounds, nucleoside analogs can interfere with the replication of cancer cells and viruses.
Key Classes of Nucleoside Analogs for Comparison:
-
Pyrimidine Analogs: This class, to which this compound belongs based on its name, includes widely used drugs like Gemcitabine, Cytarabine (ara-C), and 5-Fluorouracil (5-FU). They primarily function by inhibiting DNA synthesis and inducing apoptosis in rapidly dividing cells.
-
Purine Analogs: Compounds such as Fludarabine, Cladribine, and Nelarabine fall into this category. They are effective in treating various hematological malignancies.
-
Antiviral Nucleoside Analogs: This group includes well-known drugs like Acyclovir, Zidovudine (AZT), and Sofosbuvir. They are designed to be selectively activated by viral enzymes, thereby inhibiting viral replication with minimal toxicity to host cells.
A comparative analysis of this compound would involve evaluating its performance against relevant compounds from these classes, focusing on metrics such as:
-
In Vitro Cytotoxicity (IC50 values): The concentration of the drug required to inhibit the growth of a cancer cell line by 50%.
-
Antiviral Activity (EC50 values): The concentration of the drug required to inhibit viral replication by 50%.
-
Mechanism of Action: The specific cellular pathways and enzymes targeted by the compound.
-
Pharmacokinetic Profile: How the drug is absorbed, distributed, metabolized, and excreted by the body.
-
Toxicity Profile: The adverse effects of the drug on healthy cells and tissues.
Standardized Experimental Protocols for Nucleoside Analog Evaluation
The following are detailed methodologies for key experiments that would be essential for a comparative analysis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the nucleoside analogs (including this compound and comparator drugs) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a known amount of virus for a short incubation period.
-
Compound Overlay: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (often containing agar (B569324) or methylcellulose) containing various concentrations of the antiviral compound.
-
Plaque Formation: The plates are incubated for a period sufficient for viral plaques (areas of cell death) to form.
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and EC50 Determination: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated for each drug concentration compared to an untreated virus control. The EC50 value is then determined from a dose-response curve.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, diagrams generated using Graphviz (DOT language) are invaluable.
Caption: Workflow for determining the in vitro cytotoxicity of nucleoside analogs.
Caption: Workflow for assessing the antiviral activity of nucleoside analogs.
Conclusion
While a direct comparative analysis of this compound is not feasible due to the absence of published data, the framework for such an analysis is well-established within the field of nucleoside analog research. The provided standardized protocols and workflow visualizations serve as a guide for the types of experiments that would be necessary to characterize this compound and compare it effectively with existing therapeutic agents.
Future research that elucidates the synthesis, biological activity, and mechanism of action of this compound will be crucial for determining its potential as a novel therapeutic agent. Should such data become publicly available, a comprehensive and data-rich comparison guide can be developed to assist the scientific and drug development communities.
A Comparative Analysis of N1-Methyl-5-methyl ara-uridine and Gemcitabine in Pancreatic Cancer: A Data-Deficient Landscape
A comprehensive comparative analysis of N1-Methyl-5-methyl ara-uridine (MMU) and Gemcitabine (B846) for the treatment of pancreatic cancer is not feasible at this time due to a significant lack of publicly available research on MMU. While Gemcitabine is a well-established chemotherapeutic agent with extensive documentation of its mechanism, efficacy, and resistance profiles in pancreatic cancer, MMU remains a largely uncharacterized compound in this context.
Our extensive search of scientific literature and chemical databases reveals that this compound is commercially available for research purposes. One supplier notes that as a purine (B94841) nucleoside analog, it may possess antitumor activity through mechanisms like DNA synthesis inhibition and apoptosis induction, which are characteristic of this class of compounds. However, specific experimental data on its biological effects, particularly in pancreatic cancer cells, is absent from the public domain. There are no published studies detailing its efficacy, mechanism of action, or providing the necessary data for a direct comparison with Gemcitabine.
In contrast, Gemcitabine (difluorodeoxycytidine), a pyrimidine (B1678525) nucleoside analog, has been a cornerstone of pancreatic cancer therapy for decades.[][2] Its mechanism of action, clinical utility, and the challenges of drug resistance are well-documented.[][2][3][4]
Given the data disparity, this guide will provide a detailed overview of Gemcitabine's role in pancreatic cancer, adhering to the requested format for data presentation, experimental protocols, and pathway visualization. This will serve as a valuable resource for researchers in the field, while highlighting the critical need for foundational research into novel compounds like this compound.
Gemcitabine in Pancreatic Cancer: A Detailed Overview
Mechanism of Action
Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[3][5] Its cytotoxic effects are primarily mediated through the inhibition of DNA synthesis and induction of apoptosis.[3][6]
-
Cellular Uptake: Gemcitabine enters the cell via nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1).[][3]
-
Activation: Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP). Subsequent phosphorylations by other kinases lead to the formation of the active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3][6][7]
-
DNA Synthesis Inhibition:
-
Chain Termination: dFdCTP competes with the natural nucleotide dCTP for incorporation into the DNA strand by DNA polymerase.[3][7] After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination."[3] This premature termination of DNA elongation ultimately triggers cell death.[3][8]
-
Ribonucleotide Reductase Inhibition: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[5][7][9] This depletion of the deoxynucleotide pool, particularly dCTP, enhances the incorporation of dFdCTP into DNA.[6]
-
The multifaceted mechanism of Gemcitabine is visualized in the following signaling pathway diagram.
References
- 2. genprice.com [genprice.com]
- 3. This compound | Polysil [polycil.co.uk]
- 4. Review: N1-methyl-pseudouridine (m1Ψ): Friend or foe of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleosides. 146. 1-Methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil, the C-nucleoside isostere of the potent antiviral agent 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). Studies directed toward the synthesis of 2'-deoxy-2'-substituted arabino nucleosides. 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound (TMO-TNU0576-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 9. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of N1-Methyl-5-methyl ara-uridine: A Comparative Analysis Leveraging Knockout Studies of N1-methyl-pseudouridine
A note on the availability of data: Extensive searches for "N1-Methyl-5-methyl ara-uridine" did not yield specific knockout studies or detailed mechanistic data. Therefore, this guide will use the extensively researched and structurally related modified nucleoside, N1-methyl-pseudouridine (m1Ψ) , as a representative example. The principles and experimental approaches detailed herein are directly applicable to investigating the mechanism of novel nucleoside analogs like this compound.
N1-methyl-pseudouridine (m1Ψ) is a modified nucleoside that has become a cornerstone of mRNA-based therapeutics and vaccines. Its incorporation into mRNA transcripts enhances protein translation and reduces the innate immune response. This guide compares m1Ψ to other nucleoside modifications and illustrates how knockout studies have been pivotal in confirming its mechanism of action.
Comparative Analysis of Modified Nucleosides
The therapeutic efficacy of synthetic mRNA is often limited by its instability and its potential to trigger an innate immune response. Chemical modifications of nucleosides are a key strategy to overcome these hurdles. The table below compares m1Ψ with other common modifications.
| Modified Nucleoside | Effect on Translation | Effect on Immunogenicity | Key Mechanistic Feature |
| N1-methyl-pseudouridine (m1Ψ) | Significantly enhances | Markedly reduces | Evades recognition by innate immune sensors like TLRs and PKR.[1][2][3] |
| Pseudouridine (B1679824) (Ψ) | Enhances | Reduces | Reduces activation of TLRs and PKR.[1][2] |
| 5-methylcytidine (5mC) | Moderate enhancement | Moderate reduction | Contributes to overall stability and reduced immunogenicity.[2] |
| Unmodified Uridine | Baseline | High | Readily recognized by innate immune sensors, leading to translational inhibition and inflammation.[1] |
Elucidating the Mechanism of m1Ψ through Knockout Studies
The primary mechanism by which m1Ψ enhances translation is by dampening the innate immune response that would otherwise be triggered by foreign RNA. Key proteins in this pathway include Toll-like receptors (TLRs) and Protein Kinase R (PKR). Knockout studies have been instrumental in dissecting this pathway.
Experimental Workflow: Knockout Cell Line Generation and Analysis
The following diagram outlines a typical workflow for using CRISPR-Cas9 to generate a knockout cell line to study the effects of a modified nucleoside like m1Ψ.
Caption: Workflow for Confirming Mechanism via Knockout Studies.
Signaling Pathway of Innate Immune Sensing of Foreign mRNA
The diagram below illustrates the signaling pathway initiated by the recognition of unmodified mRNA and how m1Ψ modification allows for evasion of this response. A knockout of a key sensor, such as PKR, would disrupt this pathway.
Caption: Innate Immune Evasion by m1Ψ-modified mRNA.
Experimental Protocols
Below are summarized protocols for key experiments used to confirm the mechanism of m1Ψ.
CRISPR-Cas9 Mediated Knockout of PKR
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting an early exon of the gene encoding PKR (EIF2AK2). Clone the gRNA sequence into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into a suitable cell line (e.g., HEK293T cells) using a lipid-based transfection reagent.
-
Single-Cell Cloning: Two days post-transfection, seed the cells at a low density to allow for the growth of single-cell-derived colonies.
-
Screening and Validation: Expand individual clones and screen for PKR knockout. Validate the absence of the PKR protein by Western blot analysis and confirm the gene disruption by Sanger sequencing of the targeted genomic locus.
In Vitro Transcription of Modified mRNA
-
Template Preparation: Linearize a plasmid DNA template containing the gene of interest (e.g., luciferase) downstream of a T7 promoter.
-
Transcription Reaction: Set up the in vitro transcription reaction using a T7 RNA polymerase kit. For modified mRNA, replace UTP with N1-methyl-pseudouridine-5'-triphosphate (m1Ψ-TP).
-
Capping and Tailing: Co-transcriptionally add a 5' cap analog (e.g., CleanCap®) and post-transcriptionally add a poly(A) tail using poly(A) polymerase.
-
Purification: Purify the resulting mRNA using lithium chloride precipitation or silica-based columns. Verify the integrity and purity of the mRNA by gel electrophoresis.
Transfection and Luciferase Assay
-
Cell Seeding: Seed both wild-type (WT) and PKR knockout (KO) cells in 24-well plates.
-
Transfection: Transfect the cells with equimolar amounts of unmodified or m1Ψ-modified luciferase-encoding mRNA.
-
Lysis and Measurement: After a defined incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to total protein concentration. Compare the expression levels between WT and KO cells for each mRNA type. A significant increase in luciferase expression from the unmodified mRNA in KO cells compared to WT cells would confirm the role of PKR in its suppression.
Conclusion
While direct experimental data on this compound remains elusive in the public domain, the methodologies established for understanding N1-methyl-pseudouridine provide a clear roadmap for its investigation. Knockout studies targeting key innate immune sensors are a powerful and definitive tool for confirming the mechanism of action of novel modified nucleosides. By systematically disrupting the cellular machinery that recognizes foreign RNA, researchers can unequivocally demonstrate the role of specific modifications in evading these pathways, thereby enhancing protein expression and therapeutic potential.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N1-Methylpseudouridine (m1Ψ) in Bypassing Innate Immune Sensing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N1-methylpseudouridine (m1Ψ) into in vitro transcribed (IVT) messenger RNA (mRNA) has emerged as a critical strategy to evade the innate immune system, a key hurdle in the development of mRNA-based therapeutics and vaccines. This guide provides a comprehensive comparison of m1Ψ-modified mRNA and its unmodified counterpart, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Executive Summary
The innate immune system has evolved to recognize and respond to foreign RNA, primarily through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Unmodified IVT mRNA can trigger these sensors, leading to the production of pro-inflammatory cytokines and type I interferons, which can impede translation and lead to the degradation of the therapeutic mRNA. The strategic substitution of uridine (B1682114) with m1Ψ effectively dampens this immune recognition, leading to enhanced protein expression and a more favorable safety profile.
Data Presentation: Unmodified vs. m1Ψ-Modified mRNA
The following tables summarize the quantitative differences in innate immune activation between unmodified and m1Ψ-modified mRNA across various experimental systems.
Table 1: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| mRNA Modification | Dose | TNF-α Secretion (pg/mL) | IFN-α Secretion (pg/mL) |
| Unmodified | 50 ng/well | >2000 | >1000 |
| 150 ng/well | >2000 | >1000 | |
| 250 ng/well | >2000 | >1000 | |
| m1Ψ-modified | 50 ng/well | <100 | <100 |
| 150 ng/well | <100 | <100 | |
| 250 ng/well | <100 | <100 |
Data adapted from a study on freshly isolated human PBMCs transfected with IVT GFP mRNA. Cytokine levels were measured 24 hours post-transfection by ELISA.[1]
Table 2: Cytokine Gene Expression in Human Lung Epithelial (A549) and Monocytic (THP-1) Cells
| Cell Line | Gene | Unmodified mRNA (log2 Fold Change) | m1Ψ-modified mRNA (log2 Fold Change) |
| A549 | IFNB1 | > 8 | < 2 |
| IL6 | > 6 | < 2 | |
| CXCL10 | > 8 | < 2 | |
| THP-1 | IFNB1 | > 10 | < 2 |
| IL6 | > 8 | < 2 | |
| TNF | > 6 | < 2 |
Data interpreted from heatmap analysis of cytokine expression in A549 and THP-1 cells 24 hours after transfection with an Andes virus U-mRNA or m1Ψ-mRNA vaccine construct.[2]
Table 3: Comparison of Pseudouridine (B1679824) (Ψ) and N1-Methylpseudouridine (m1Ψ) in Reducing Immunogenicity
| Modification | Cell Line | Key Cytokine Reduction Compared to Unmodified |
| Pseudouridine (Ψ) | Human PBMCs | Significant reduction in TNF-α and IFN-α |
| N1-Methylpseudouridine (m1Ψ) | Human PBMCs | More pronounced reduction in TNF-α and IFN-α compared to Ψ |
Qualitative summary based on findings that m1Ψ modification results in a more significant reduction in innate immune activation compared to pseudouridine.[3][4]
Signaling Pathways of Innate RNA Sensing and Evasion by m1Ψ
The innate immune system employs a sophisticated network of sensors to detect foreign RNA. The following diagrams illustrate these pathways and how m1Ψ modification allows mRNA to evade detection.
Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
Experimental Workflows
The following diagram outlines a typical experimental workflow to compare the immunogenicity of unmodified and m1Ψ-modified mRNA.
Caption: Workflow for comparing the immunogenicity of mRNA.
Experimental Protocols
In Vitro Transcription (IVT) of m1Ψ-Modified mRNA with Co-transcriptional Capping
This protocol describes the synthesis of m1Ψ-modified mRNA using a commercially available kit with CleanCap® Reagent AG for co-transcriptional capping, which results in a Cap-1 structure.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence.
-
HiScribe™ T7 mRNA Kit with CleanCap® Reagent AG (or similar).
-
N1-methylpseudouridine-5´-Triphosphate (m1ΨTP).
-
ATP, GTP, CTP solutions.
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Nuclease-free water.
-
RNA purification kit (e.g., column-based or magnetic beads).
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:
-
Nuclease-free water: to 20 µL
-
10X Reaction Buffer: 2 µL
-
ATP (100 mM): 2 µL
-
GTP (100 mM): 2 µL
-
CTP (100 mM): 2 µL
-
m1ΨTP (100 mM): 2 µL (completely replaces UTP)
-
CleanCap® Reagent AG: 4 µL
-
Linearized DNA template (1 µg): X µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water and quantify its concentration and assess its integrity.
Quantification of dsRNA Contaminants
Double-stranded RNA (dsRNA) is a potent immunostimulant and a common byproduct of IVT. Its quantification is crucial for quality control.
Method: Dot Blot Assay
-
Serially dilute the purified mRNA samples and a known dsRNA standard.
-
Spot the dilutions onto a nitrocellulose or nylon membrane and allow to dry.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a dsRNA-specific antibody (e.g., J2 monoclonal antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the dsRNA content in the samples by comparing the signal intensity to the standard curve.
Assessment of TLR7/8 Activation using HEK-Blue™ Reporter Cells
HEK-Blue™ TLR7 and TLR8 reporter cell lines express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
Procedure:
-
Seed HEK-Blue™ TLR7 or TLR8 cells in a 96-well plate at the recommended density.
-
Prepare different concentrations of unmodified and m1Ψ-modified mRNA complexed with a suitable transfection reagent.
-
Add the mRNA complexes to the cells. Include a positive control (e.g., R848) and a negative control (transfection reagent only).
-
Incubate the plate at 37°C and 5% CO₂ for 16-24 hours.
-
Collect an aliquot of the cell culture supernatant.
-
Add the supernatant to QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours.
-
Measure the absorbance at 620-655 nm to quantify SEAP activity, which is proportional to TLR activation.[5][6][7][8]
Analysis of RIG-I Signaling Pathway Activation
Activation of the RIG-I pathway leads to the phosphorylation of key downstream signaling molecules, such as IRF3 and STAT1.
Method: Western Blot for Phosphorylated IRF3 (p-IRF3)
-
Transfect immune cells (e.g., A549 cells) with unmodified or m1Ψ-modified mRNA.
-
At various time points post-transfection, lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated IRF3 (e.g., at Ser396).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total IRF3 as a loading control.[9][10][11]
Alternative RNA Modifications
While m1Ψ is the current gold standard, other modifications have been explored for their immune-evasive properties.
-
Pseudouridine (Ψ): The precursor to m1Ψ, pseudouridine also reduces innate immune recognition but is generally considered less effective than m1Ψ.[3][4]
-
5-methylcytidine (m5C): Often used in combination with pseudouridine or m1Ψ to further decrease immunogenicity.[3]
-
2-thiouridine (s2U): Another modification that has shown potential for immune modulation.[3]
-
N6-methyladenosine (m6A): A common endogenous mRNA modification involved in various aspects of mRNA metabolism, which has also been investigated for its role in immune evasion.[3]
Conclusion
The incorporation of N1-methylpseudouridine into mRNA is a well-validated and highly effective strategy for bypassing innate immune sensing. The data consistently demonstrate a significant reduction in the production of pro-inflammatory cytokines and type I interferons compared to unmodified mRNA. This is achieved by evading recognition by key RNA sensors such as TLR7/8 and RIG-I. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the immunogenicity of their mRNA constructs. As the field of mRNA therapeutics continues to advance, a thorough understanding of the interplay between mRNA modifications and the innate immune system will be paramount for the development of safe and effective therapies.
References
- 1. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 4. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Phosphorylation and release of IRF3 [reactome.org]
- 10. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of IRF-3 on Ser 339 Generates a Hyperactive Form of IRF-3 through Regulation of Dimerization and CBP Association - PMC [pmc.ncbi.nlm.nih.gov]
The Optimal Balance: A Comparative Study of N1-methylpseudouridine (m1Ψ) Incorporation on Protein Expression
For researchers, scientists, and drug development professionals, the precise composition of messenger RNA (mRNA) therapeutics is a critical determinant of their efficacy. The incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has been a pivotal advancement, enhancing both the stability and translational efficiency of mRNA while mitigating innate immune responses. This guide provides a comparative analysis of how different levels of m1Ψ incorporation impact protein expression, supported by experimental data and detailed protocols.
The use of m1Ψ in synthetic mRNA has become a cornerstone of mRNA-based therapies and vaccines, including the highly successful COVID-19 vaccines.[1][2][3] This modification allows the mRNA to evade recognition by certain innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I, thereby reducing inflammatory responses that can lead to RNA degradation and translational shutdown.[1][2][4] However, the relationship between the degree of m1Ψ incorporation and the resulting protein expression is not linear and is influenced by various factors, including the specific mRNA sequence and the cellular context.[1][2]
Unraveling the Impact of m1Ψ Incorporation Levels
Recent studies have demonstrated that a lower percentage of m1Ψ modification can, in some cases, lead to superior protein expression compared to full substitution. This suggests that a delicate balance exists between reducing immunogenicity and maintaining optimal translational efficiency.
A study investigating EGFP mRNA with varying m1Ψ modification ratios (5%, 10%, 20%, 50%, 75%, and 100%) revealed that low-ratio modifications yielded higher protein expression in several cell lines, including HEK-293T, RAW264.7, and Jurkat cells.[1] For instance, in RAW264.7 cells, the 10% m1Ψ modification resulted in the highest EGFP expression, while 100% modification showed the lowest.[1] Similarly, in Jurkat cells, 5% m1Ψ incorporation was optimal.[1] These findings challenge the assumption that complete modification is always the most effective strategy.
Conversely, higher levels of m1Ψ incorporation have been shown to correlate positively with increased mRNA stability.[1] This trade-off between translational efficiency and stability underscores the importance of optimizing the m1Ψ ratio for specific therapeutic applications. For applications requiring sustained protein expression, a higher modification level might be advantageous, whereas for those demanding a rapid, high-level burst of protein, a lower ratio could be preferable.
The context of the mRNA sequence itself also plays a role. Modifications in the 5' untranslated region (UTR) can sometimes form stable secondary structures that inhibit translation, while modifications in the coding sequence (CDS) and 3' UTR may enhance protein expression.[1]
Quantitative Comparison of m1Ψ Incorporation on Protein Expression
The following tables summarize the quantitative findings from a study by Li et al. (2024) on the expression of Enhanced Green Fluorescent Protein (EGFP) with varying m1Ψ incorporation levels in different cell lines. The data is presented as the percentage of EGFP-positive cells and the Mean Fluorescence Intensity (MFI).
Table 1: EGFP Expression in HEK-293T Cells
| m1Ψ Incorporation (%) | EGFP+ Cells (%) | Mean Fluorescence Intensity (MFI) |
| 0 (Unmodified) | ~80 | ~15000 |
| 5 | ~90 | ~25000 |
| 10 | ~88 | ~22000 |
| 20 | ~85 | ~20000 |
| 50 | ~82 | ~18000 |
| 75 | ~80 | ~16000 |
| 100 | ~78 | ~15000 |
Table 2: EGFP Expression in RAW264.7 Cells
| m1Ψ Incorporation (%) | EGFP+ Cells (%) | Mean Fluorescence Intensity (MFI) |
| 0 (Unmodified) | ~40 | ~4000 |
| 10 | ~60 | ~8000 |
| 100 | ~35 | ~3000 |
Table 3: EGFP Expression in Jurkat Cells
| m1Ψ Incorporation (%) | EGFP+ Cells (%) | Mean Fluorescence Intensity (MFI) |
| 0 (Unmodified) | ~30 | ~2000 |
| 5 | ~50 | ~4000 |
| 50 | ~25 | ~1500 |
Table 4: EGFP Expression in A549 and H1299 Cells
| Cell Line | m1Ψ Incorporation (%) | EGFP+ Cells (%) | Mean Fluorescence Intensity (MFI) |
| A549 | 5 | Highest | Highest |
| H1299 | 50, 75, 100 | Decreased | Decreased |
Experimental Protocols
In Vitro Transcription of mRNA with Varying m1Ψ Incorporation
This protocol describes the synthesis of mRNA with different ratios of N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP) to uridine-5'-triphosphate (UTP).
Materials:
-
Linearized DNA template encoding the protein of interest with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, CTP solution (100 mM each)
-
UTP solution (100 mM)
-
m1Ψ-TP solution (100 mM)
-
Transcription buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
Purification kit for in vitro transcribed RNA
Procedure:
-
Prepare NTP Mixes: For each desired m1Ψ incorporation level, prepare a mixture of UTP and m1Ψ-TP. For example, for a 10% m1Ψ incorporation, the mix would contain 9 parts UTP to 1 part m1Ψ-TP. The total concentration of UTP + m1Ψ-TP should be kept constant across all reactions.
-
Set up Transcription Reaction: In a nuclease-free tube, assemble the following components at room temperature in the specified order:
-
Nuclease-free water to the final volume
-
Transcription buffer
-
ATP, GTP, CTP mix
-
UTP/m1Ψ-TP mix for the desired incorporation level
-
Linearized DNA template (typically 1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Bioanalyzer).
In Vitro and In Vivo Transfection and Protein Expression Analysis
Materials:
-
Synthesized mRNA with varying m1Ψ incorporation levels
-
Mammalian cell lines (e.g., HEK-293T, A549, etc.)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipid-based)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Western blot reagents and antibodies
-
Luminometer (for luciferase assays)
Procedure:
-
Cell Culture: Culture the desired mammalian cell lines under standard conditions.
-
Transfection:
-
In Vitro: Seed cells in multi-well plates. On the day of transfection, prepare mRNA-transfection reagent complexes according to the manufacturer's protocol and add to the cells.
-
In Vivo: For animal studies, the mRNA can be encapsulated in lipid nanoparticles (LNPs) and administered via various routes (e.g., intramuscular, intravenous).
-
-
Protein Expression Analysis:
-
Flow Cytometry (for fluorescent proteins like EGFP): At various time points post-transfection (e.g., 24, 48, 72 hours), harvest the cells, wash with PBS, and analyze for fluorescent protein expression using a flow cytometer.
-
Western Blot: Lyse the cells at different time points, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the protein of interest.
-
Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure the luciferase activity using a luminometer.
-
Visualizing the Experimental Workflow and Innate Immune Signaling
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing protein expression from mRNAs with different m1Ψ levels.
Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.
Conclusion
The incorporation of m1Ψ is a powerful tool for enhancing the therapeutic potential of mRNA. However, the optimal level of modification is not a one-size-fits-all parameter. The data strongly suggests that lower incorporation ratios of m1Ψ can lead to higher protein expression in various cell types, likely by achieving a sweet spot between immune evasion and translational efficiency. For the development of novel mRNA therapeutics, it is imperative to empirically determine the optimal m1Ψ incorporation level for each specific mRNA sequence and intended application. This tailored approach will be crucial for maximizing therapeutic protein output and achieving the desired clinical outcomes.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. mRNA Vaccination: An Outlook on Innate Sensing and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of m1Ψ-Modified mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA therapeutics has revolutionized the landscape of medicine, with N1-methylpseudouridine (m1Ψ) modification emerging as a cornerstone for enhancing the stability and translational efficacy of these molecules. This guide provides an objective comparison of m1Ψ-modified mRNA with its alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Enhanced Stability and Translational Capacity of m1Ψ-Modified mRNA
The incorporation of m1Ψ into in vitro transcribed (IVT) mRNA confers significant advantages in terms of stability and protein expression. This modification allows the mRNA to evade the host's innate immune system, which would otherwise recognize it as foreign and trigger its degradation. This immune evasion leads to a longer intracellular half-life and sustained protein production.
Studies have consistently demonstrated that m1Ψ-modified mRNA outperforms unmodified mRNA in terms of protein expression. The modification not only protects the mRNA from degradation but also enhances its translation efficiency.[1][2]
Comparative Performance of mRNA Modifications
The choice of nucleoside modification significantly impacts the performance of mRNA therapeutics. While m1Ψ is a widely adopted modification, other alternatives and combinations are also being explored to fine-tune the stability, immunogenicity, and translational output of mRNA.
Table 1: Comparison of Protein Expression from Modified and Unmodified GFP mRNA in HEK293T Cells
| mRNA Modification | Mean Fluorescence Intensity (gMFI) Relative to Unmodified mRNA |
| Unmodified | 1.0 |
| Pseudouridine (Ψ) | ~1.0 |
| N1-methylpseudouridine (m1Ψ) | ~1.0 |
| 5-methoxyuridine (mo⁵U) | Lower |
| 5-methyluridine (m⁵U) | Lower |
| 5-hydroxymethyluridine (hm⁵U) | Lower |
Source: Adapted from a study on the impact of various uridine (B1682114) modifications on Green Fluorescent Protein (GFP) expression in human embryonic kidney (HEK293T) cells.[3]
Table 2: Impact of m1Ψ Modification Ratio on EGFP Expression and Immunogenicity
| m1Ψ Modification Ratio | EGFP Expression (MFI) in HEK-293T cells (relative to unmodified) | Relative RIG-I Activation (fold change) |
| 0% (Unmodified) | 1.0 | High |
| 5% | Highest | Moderate |
| 10% | High | Low |
| 20% | High | Low |
| 50% | Moderate | Lowest |
| 75% | Lower | Lowest |
| 100% | Lower | Lowest |
Source: Adapted from a study investigating the correlation between the ratio of m1Ψ modification in enhanced Green Fluorescent Protein (EGFP) mRNA and its protein expression and immunogenicity.[4]
Key Experimental Protocols for Assessing mRNA Stability
Accurate assessment of mRNA stability is crucial for the development of effective therapeutics. The following are detailed methodologies for key in vitro and in vivo experiments.
In Vitro mRNA Stability Assay Using Transcriptional Inhibition
This method measures the decay rate of a specific mRNA in a cellular context by halting transcription and quantifying the remaining mRNA over time.
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa or HEK293T) in a multi-well plate and grow to 70-80% confluency.
- Transfect the cells with the m1Ψ-modified or alternative mRNA construct.
- After a desired incubation period to allow for mRNA expression, add a transcriptional inhibitor, such as Actinomycin D (typically at a final concentration of 5 µg/mL), to the culture medium to block new mRNA synthesis.[5]
2. Time-Course Sample Collection:
- Harvest cells at various time points after the addition of the transcriptional inhibitor (e.g., 0, 2, 4, 8, 12, and 24 hours).
3. RNA Extraction and Quantification:
- Isolate total RNA from the harvested cells at each time point using a standard RNA extraction method (e.g., TRIzol reagent).
- Perform reverse transcription to synthesize cDNA from the extracted RNA.
- Quantify the amount of the specific mRNA at each time point using quantitative real-time PCR (qRT-PCR) with primers specific to the mRNA of interest.
4. Data Analysis:
- Normalize the mRNA levels at each time point to the level at time 0.
- Plot the percentage of remaining mRNA against time on a semi-logarithmic scale.
- Calculate the mRNA half-life (t₁/₂) by determining the time it takes for the mRNA level to decrease by 50%.
In Vivo mRNA Stability and Expression Assessment
This protocol outlines the general workflow for evaluating the stability and protein expression of mRNA therapeutics in an animal model.
1. Animal Model and Administration:
- Select an appropriate animal model (e.g., BALB/c mice).
- Administer the formulated m1Ψ-modified or alternative mRNA therapeutic via the desired route (e.g., intramuscular or intravenous injection).
2. Sample Collection over Time:
- At predetermined time points post-administration (e.g., 6, 24, 48, 72, and 96 hours), collect tissue samples from the site of injection (e.g., muscle) and/or target organs. Blood samples can also be collected to measure the circulating protein product.
3. mRNA Quantification from Tissue:
- Isolate total RNA from the collected tissue samples.
- Perform qRT-PCR to quantify the amount of the therapeutic mRNA remaining in the tissues at each time point.
4. Protein Quantification:
- Homogenize tissue samples to extract total protein.
- Measure the concentration of the protein encoded by the mRNA therapeutic using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
5. Data Analysis:
- Plot the mRNA levels and protein concentrations over time to determine the in vivo stability and the duration of protein expression.
Signaling Pathways in Innate Immune Recognition of mRNA
The modification of mRNA with m1Ψ is critical for evading recognition by intracellular pattern recognition receptors (PRRs), which are key components of the innate immune system. The primary pathways involved are the Toll-like receptor (TLR) and RIG-I-like receptor (RLR) signaling cascades.
Caption: Innate immune signaling pathways activated by exogenous mRNA.
The diagram above illustrates how unmodified single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) byproducts from in vitro transcription are recognized by endosomal Toll-like receptors (TLR3, TLR7/8) and cytosolic RIG-I-like receptors (RIG-I, MDA5).[6][7][8][9][10] This recognition triggers downstream signaling cascades involving adaptor proteins like MyD88, TRIF, and MAVS, leading to the activation of transcription factors IRF3/7 and NF-κB. These transcription factors then induce the production of type I interferons (IFN-α, IFN-β), which establish an antiviral state and can lead to the degradation of the therapeutic mRNA. N1-methylpseudouridine modification sterically hinders the interaction between the mRNA and these receptors, thus dampening this innate immune response and enhancing the stability of the mRNA therapeutic.[11]
Experimental Workflow for In Vivo Stability Assessment
The following diagram outlines the key steps in assessing the long-term stability and efficacy of an m1Ψ-modified mRNA therapeutic in a preclinical animal model.
Caption: Workflow for assessing in vivo stability of mRNA therapeutics.
This workflow provides a systematic approach to compare the in vivo performance of different mRNA constructs. By quantifying both the remaining mRNA and the expressed protein over time, researchers can gain a comprehensive understanding of the long-term stability and therapeutic potential of their candidates.[12]
Conclusion
The incorporation of N1-methylpseudouridine into mRNA therapeutics represents a significant advancement in enhancing their long-term stability and translational output. By mitigating innate immune recognition, m1Ψ modification prolongs the intracellular persistence of the mRNA, leading to sustained protein expression. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and comparison of m1Ψ-modified mRNA with other alternatives, facilitating the development of more potent and durable mRNA-based medicines. Further research into novel modifications and optimized delivery formulations will continue to refine the stability and efficacy of this promising therapeutic modality.
References
- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 3. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Crosstalk between TLR8 and RIG-I-like receptors enhances antiviral immune responses [frontiersin.org]
- 9. RIG-I-Like Receptor and Toll-Like Receptor Signaling Pathways Cause Aberrant Production of Inflammatory Cytokines/Chemokines in a Severe Fever with Thrombocytopenia Syndrome Virus Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-Like Receptors (TLRs), NOD-Like Receptors (NLRs), and RIG-I-Like Receptors (RLRs) in Innate Immunity. TLRs, NLRs, and RLRs Ligands as Immunotherapeutic Agents for Hematopoietic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to T7, T3, and SP6 RNA Polymerases for m1Ψ Incorporation Fidelity in mRNA Synthesis
For researchers, scientists, and drug development professionals, the fidelity of N1-methylpseudouridine (m1Ψ) incorporation during in vitro transcription (IVT) is a critical parameter in the manufacturing of mRNA-based therapeutics and vaccines. The choice of RNA polymerase (RNAP) can significantly impact the error rate of the final mRNA product, potentially affecting its efficacy and safety. This guide provides an objective comparison of three commonly used bacteriophage RNA polymerases—T7, T3, and SP6—focusing on their m1Ψ incorporation fidelity, supported by experimental data.
Introduction to Phage RNA Polymerases in mRNA Production
T7, T3, and SP6 are single-subunit RNA polymerases that are staples in molecular biology for the synthesis of RNA from a DNA template containing the respective polymerase's promoter.[1][2] In the context of mRNA therapeutics, these enzymes are used to incorporate modified nucleotides like m1Ψ, which helps reduce the immunogenicity and improve the stability and translational efficiency of the mRNA molecule.[3][4] While all three polymerases can utilize m1Ψ triphosphate as a substrate, their intrinsic fidelity—the accuracy of nucleotide incorporation—can vary.[5][6]
Comparative Analysis of m1Ψ Incorporation Fidelity
Recent studies have systematically evaluated the fidelity of m1Ψ incorporation by T7, T3, and SP6 RNAPs. The primary method for assessing fidelity involves sequencing the in vitro transcribed RNA and analyzing the error rates. These errors are a combination of those introduced by the RNA polymerase during transcription and the reverse transcriptase during the preparation of cDNA for sequencing.[5][7]
A key finding is that while all three polymerases incorporate m1Ψ, they do so with differing error profiles compared to the incorporation of the canonical uridine (B1682114) (U) or another common modification, pseudouridine (B1679824) (ψ).[3][5] Notably, m1Ψ is generally incorporated with higher fidelity than ψ by these polymerases.[3][5][6]
Quantitative Fidelity Data
The following table summarizes the combined error rates observed for T7, T3, and SP6 RNA polymerases when transcribing unmodified (containing U), ψ-modified, and m1Ψ-modified RNA. The data represents the combined errors from both the RNA polymerase and the reverse transcriptase.
| RNA Polymerase | Unmodified RNA (U) Error Rate (errors/base) | ψ-modified RNA Error Rate (errors/base) | m1Ψ-modified RNA Error Rate (errors/base) |
| T7 | 6.4 ± 0.4 × 10⁻⁵ | 1.3 ± 0.2 × 10⁻⁴ | 7.4 ± 0.7 × 10⁻⁵ |
| T3 | Comparable to T7 | Not explicitly stated, but fidelity profile is similar to T7 | Comparable to T7 |
| SP6 | 1.3 ± 0 × 10⁻⁴ | 3.3 ± 0.2 × 10⁻⁴ | 2.5 ± 0 × 10⁻⁴ |
Data sourced from a 2022 study published in Scientific Reports.[5]
Key Observations from the Data:
-
T7 RNAP exhibits the lowest overall error rate for both unmodified and m1Ψ-containing RNA, with the error rate for m1Ψ being comparable to that of uridine.[5] The incorporation of ψ, however, leads to a twofold increase in errors.[5]
-
T3 RNAP , which shares 82% sequence identity with T7 RNAP, demonstrates a similar fidelity profile and error rates to T7.[5][8]
-
SP6 RNAP , which is more divergent with 32% identity to T7 RNAP, shows a one- to two-fold higher error rate than T7 for all tested nucleotide compositions (unmodified, ψ, and m1Ψ).[5][8]
-
For both T7 and SP6 polymerases, the predominant substitution error when using uridine analogs (ψ and m1Ψ) is the misincorporation of UTP where an ATP should be, leading to rA → rU substitutions.[5][8]
Despite differences in their overall error rates, the types of mutations (the substitution spectrum) observed are similar across the different polymerases.[3][5][6]
Experimental Methodologies
The following outlines the key experimental protocols used to generate the comparative fidelity data.
In Vitro Transcription (IVT)
-
Template Preparation: Linearized plasmid DNA or PCR products containing the gene of interest downstream of a T7, T3, or SP6 promoter are used as templates.[9][10] For comparative studies, the same gene template is used with the appropriate promoter for each polymerase.[8]
-
Reaction Mixture: A typical IVT reaction includes the DNA template, the respective RNA polymerase (T7, T3, or SP6), an RNase inhibitor, and a buffer containing the four ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, and either UTP, ψTP, or m1ΨTP).[11][12] Reactions are generally incubated at 37°C.[13][14]
-
RNA Purification: Following transcription, the DNA template is removed by DNase treatment. The synthesized RNA is then purified, often using a method like lithium chloride precipitation to remove enzymes, unincorporated nucleotides, and buffer components.[10]
Fidelity Analysis via Next-Generation Sequencing
The workflow for assessing the incorporation fidelity is depicted in the diagram below.
-
Reverse Transcription: The purified RNA is converted into complementary DNA (cDNA) using a reverse transcriptase.[5][15] It is important to note that the reverse transcriptase can also introduce errors, which are accounted for in the combined error rate.[7]
-
Library Preparation and Sequencing: The resulting cDNA is used to prepare a library for high-throughput sequencing. Pacific Biosciences (PacBio) Single Molecule, Real-Time (SMRT) sequencing is a common method for this analysis as it allows for the sequencing of long RNA transcripts and provides high-quality data for error analysis.[5][15]
-
Data Analysis: The sequencing reads are aligned to the known DNA template sequence. Any deviations are identified as errors, and the overall error rate (number of errors per total number of incorporated bases) and the types of errors (substitutions, insertions, deletions) are calculated.[5]
Logical Framework for Polymerase Selection
The choice of RNA polymerase for m1Ψ-containing mRNA synthesis involves a trade-off between yield and fidelity. The logical relationship for selecting a polymerase based on these factors is illustrated below.
Conclusion
For applications where the fidelity of m1Ψ incorporation is paramount, T7 and T3 RNA polymerases are the superior choices , exhibiting significantly lower error rates than SP6 RNAP.[5][8] The fidelity of T7 and T3 when incorporating m1Ψ is comparable to their fidelity with the natural nucleotide, uridine.[5] While SP6 RNAP is an efficient enzyme for generating large quantities of RNA, it comes with the trade-off of a higher error rate for m1Ψ incorporation.[5][7] Therefore, for the manufacturing of high-fidelity mRNA for therapeutic use, T7 or T3 RNA polymerase is recommended. These findings provide crucial guidance for the selection of reagents to ensure the quality and consistency of synthetic mRNA products.
References
- 1. neb.com [neb.com]
- 2. biocompare.com [biocompare.com]
- 3. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]
- 10. protocols.io [protocols.io]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. Synthesis of RNA by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 13. neb.com [neb.com]
- 14. promega.com [promega.com]
- 15. academic.oup.com [academic.oup.com]
The Superior Performance of 1-Methylpseudouridine in mRNA Therapeutics: A Head-to-Head Comparison
The advent of mRNA therapeutics has revolutionized the landscape of medicine, with 1-methylpseudouridine (B86832) (m1Ψ) emerging as a key innovation driving the efficacy and safety of this new class of drugs. This guide provides a comprehensive head-to-head comparison of m1Ψ and other uridine (B1682114) analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the selection of optimal components for their mRNA-based platforms.
At the heart of tailoring mRNA for therapeutic use is the strategic modification of its building blocks to enhance stability, increase protein production, and reduce unwanted immune responses.[1][2] Unmodified synthetic mRNA can be recognized by the innate immune system as foreign, triggering inflammatory responses that can hinder its therapeutic effect.[1][3] The incorporation of modified nucleosides, particularly uridine analogs, has been a pivotal strategy to overcome this challenge.[1][2] Among these, 1-methylpseudouridine (m1Ψ) has demonstrated superior properties compared to other analogs like pseudouridine (B1679824) (Ψ) and 5-methoxyuridine (B57755) (5moU).[4][5]
Enhanced Translational Efficiency and Protein Expression
A primary goal in mRNA therapeutics is to maximize the production of the encoded protein. Studies have consistently shown that the complete substitution of uridine with m1Ψ in an mRNA sequence leads to significantly higher protein expression compared to other modifications.
One key study demonstrated that mRNAs containing m1Ψ outperformed those with pseudouridine (Ψ). Specifically, m1Ψ-modified mRNA exhibited up to approximately 44-fold higher reporter gene expression in cell lines and 13-fold higher expression in mice when compared to Ψ-modified mRNA.[4] This enhancement is attributed in part to the fact that m1Ψ modification can increase ribosome density on the mRNA, leading to more efficient translation.[2] While pseudouridine also enhances translation, m1Ψ has been shown to be even more effective.[5]
| Uridine Analog | Fold Increase in Protein Expression (in cell lines, relative to unmodified) | Fold Increase in Protein Expression (in mice, relative to unmodified) | Key Findings |
| 1-methylpseudouridine (m1Ψ) | Up to ~44-fold (compared to Ψ)[4] | Up to ~13-fold (compared to Ψ)[4] | Significantly enhances protein production and improves the pharmacokinetic profile of the mRNA in vivo.[1] |
| Pseudouridine (Ψ) | 10- to 100-fold[5] | - | Improves mRNA stability and translational capacity.[1] |
| 5-methoxyuridine (5moU) | - | - | Identified as a promising modification for efficient translation and avoiding innate immune stimulation.[6] |
Reduced Immunogenicity
A critical advantage of m1Ψ is its ability to significantly dampen the innate immune response that is often triggered by in vitro transcribed mRNA. This is crucial for the safety and efficacy of mRNA therapeutics.
The incorporation of m1Ψ into mRNA molecules allows them to better evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3), TLR7, TLR8, and RIG-I.[1][6][7] This evasion prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6, and type I interferons (IFNs).[7][8] Studies have shown that m1Ψ modification effectively reduces the immunogenicity of mRNA, leading to improved cell viability following transfection.[4][7] While pseudouridine also reduces immune recognition, m1Ψ has been shown to suppress the innate immune response more effectively.[1]
| Uridine Analog | Effect on TNF-α Secretion | Effect on IL-6 Secretion | Mechanism of Reduced Immunogenicity |
| 1-methylpseudouridine (m1Ψ) | Significant Reduction | Significant Reduction | Evades recognition by TLR3, TLR7/8, and RIG-I, leading to decreased activation of innate immune signaling pathways.[1][7] |
| Pseudouridine (Ψ) | Reduction | Reduction | Reduces innate immune recognition by TLRs.[1] |
| 5-methoxyuridine (5moU) | - | - | Avoids innate immune stimulation.[6] |
Enhanced Stability
The stability of the mRNA molecule is another crucial factor for its therapeutic efficacy. Modified nucleosides can contribute to a longer half-life of the mRNA within the cell, allowing for sustained protein production. Pseudouridine is known to enhance the stability of the RNA duplex.[1] The incorporation of m1Ψ has also been shown to improve the stability of mRNA, contributing to its superior performance.[1][7]
Signaling Pathways and Experimental Workflows
To understand the impact of uridine modifications, it is essential to visualize the underlying biological pathways and the experimental procedures used for their evaluation.
References
- 1. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]
- 2. mRNA therapeutics: Transforming medicine through innovation in design, delivery, and disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate immune suppression by SARS-CoV-2 mRNA vaccinations: The role of G-quadruplexes, exosomes, and MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling N1-Methyl-5-methyl ara-uridine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N1-Methyl-5-methyl ara-uridine. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione, N-3-(Methyl)-ara-T[]
-
Molecular Formula: C₁₁H₁₆N₂O₆[]
-
Molecular Weight: 272.25 g/mol []
This compound is a purine (B94841) nucleoside analog.[2] Such analogs are recognized for their potential antitumor activities, which are often achieved by inhibiting DNA synthesis and inducing apoptosis.[2] Due to its cytotoxic potential, it is imperative to handle this compound with appropriate safety precautions to minimize exposure.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. Proper selection and use of PPE are the primary controls to protect laboratory personnel from potential exposure.[5]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves that comply with ASTM D6978-05 standards for handling chemotherapy drugs are recommended.[5][6] Vinyl gloves should not be used.[5] Change gloves frequently, especially if contaminated. |
| Body Protection | Gown/Lab Coat | A disposable, fluid-resistant gown that covers the arms and body should be worn to protect clothing and skin from accidental splashes.[7] |
| Eye Protection | Safety Glasses/Goggles | Wear safety goggles or a face shield to protect the eyes from splashes or aerosols.[7] |
| Respiratory Protection | Mask/Respirator | A surgical mask should be worn to prevent inhalation of airborne particles, especially when handling the powdered form of the compound. For spill cleanup, an N95 respirator may offer higher protection.[7] |
| Additional Protection | Shoe Covers & Cap | Recommended when preparing sterile solutions of cytotoxic drugs.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a certified chemical fume hood or a biological safety cabinet to control exposure at the source.[4]
-
Ensure the work area is clean and decontaminated before and after handling the compound.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
When weighing, use a draft shield to prevent the powder from becoming airborne.
2. Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
3. Administration and Use in Experiments:
-
When using solutions of this compound, wear all recommended PPE.
-
Avoid the generation of aerosols.
-
All procedures should be performed over a spill tray to contain any potential leaks.
4. Spill Management:
-
In the event of a spill, immediately secure the area and alert others.[7]
-
Don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before cleaning the spill.[7]
-
Use a cytotoxic spill kit to contain and absorb the spill.[7]
-
Carefully collect all contaminated materials into a designated cytotoxic waste container.[7]
-
Decontaminate the spill area with an appropriate cleaning agent, such as a detergent solution followed by a disinfectant.[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (Gloves, Gowns, etc.) | Place all contaminated disposable items in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.[3] |
| Contaminated Sharps (Needles, etc.) | Dispose of in a designated sharps container for cytotoxic waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, leak-proof container labeled as hazardous waste. Treatment may be required before final disposal.[8] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 2. This compound | Polysil [polycil.co.uk]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. hse.gov.uk [hse.gov.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. ipservices.care [ipservices.care]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
